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  • Product: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine
  • CAS: 1483049-01-9

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in Drug Discovery

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In modern combinatorial chemistry and fragmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern combinatorial chemistry and fragment-based drug discovery (FBDD), the selection of primary building blocks dictates the physicochemical trajectory of the entire synthesized library. [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9)[1] has emerged as a highly versatile, sp³-enriched primary amine scaffold. By combining the metabolic stability and hydrogen-bonding capacity of a pyrazole core with the conformational restriction of a cyclobutylmethyl moiety, this compound serves as an ideal vector for exploring hydrophobic sub-pockets in target proteins while maintaining excellent ligand efficiency (LE).

This technical guide deconstructs the structural advantages of this molecule, outlines its physicochemical profile, and provides a field-proven, self-validating protocol for its incorporation into high-throughput screening (HTS) libraries.

Structural Architecture & Physicochemical Profiling

As a Senior Application Scientist, I evaluate building blocks based on their ability to keep final drug candidates within Lipinski’s and Veber’s rules. The architecture of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is strategically divided into three functional domains:

  • The Pyrazole Core: Acts as a rigid, aromatic spacer. It is a well-documented bioisostere for phenyl rings and amides, providing two nitrogen atoms that can act as hydrogen bond acceptors.

  • The Cyclobutylmethyl Group: The incorporation of the cyclobutane ring is a deliberate "Escape from Flatland" strategy. Compared to a linear butyl chain, the cyclobutyl group restricts the number of rotatable bonds. This pre-organization reduces the entropic penalty upon binding to a target protein's hydrophobic pocket.

  • The Methanamine Handle: A highly nucleophilic primary amine (pKa ~9.5) that serves as the universal attachment point for divergent library synthesis.

Quantitative Data Summary

The baseline physicochemical properties of this scaffold allow for significant molecular weight and lipophilicity additions during derivatization without violating drug-like space.

PropertyValueCausality / Impact in Drug Design
CAS Number 1483049-01-9Unique registry identifier for commercial sourcing[1].
Molecular Formula C₉H₁₅N₃Defines the core atom count and elemental composition.
Molecular Weight 165.24 g/mol Low MW allows the addition of complex electrophiles while staying < 500 Da.
Topological Polar Surface Area ~54.0 ŲOptimal for membrane permeability; leaves ~86 Ų budget for further polar groups.
Fraction sp³ (Fsp³) 0.55High sp³ character improves aqueous solubility and reduces off-target promiscuity.
Hydrogen Bond Donors 1 (Primary Amine)Acts as the primary reactive site for library synthesis.
Hydrogen Bond Acceptors 3Enhances target engagement via hydrogen bonding networks.

Mechanistic Role in Pharmacophore Design

The shift towards three-dimensional, sp³-rich molecules is driven by the need to improve clinical success rates by reducing attrition due to poor pharmacokinetics or toxicity.

When you incorporate[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine into a molecule, the methylene linker between the pyrazole and the amine provides a critical "kink" in the molecular geometry. This allows the resulting amide or secondary amine to project out of the primary binding plane. Furthermore, the cyclobutylmethyl substituent provides a specific steric bulk that is highly resistant to cytochrome P450 (CYP) mediated oxidative metabolism compared to straight-chain alkyl groups, thereby improving the half-life ( t1/2​ ) of the resulting lead compounds.

Synthetic Divergence & Visualization

Because the primary amine is sterically unhindered (separated from the pyrazole by a methylene group), it exhibits excellent nucleophilicity. This makes it an ideal substrate for parallel synthesis campaigns, including amidation, sulfonylation, and reductive amination.

SynthPath Core [1-(cyclobutylmethyl)-1H- pyrazol-4-yl]methanamine CAS: 1483049-01-9 Amide Amide Library (Target: Kinase Inhibitors) Core->Amide R-COOH, HATU DIPEA, DMF Sulfonamide Sulfonamide Library (Target: Protease Inhibitors) Core->Sulfonamide R-SO2Cl Pyridine, DCM SecAmine Secondary Amine Library (Target: GPCR Modulators) Core->SecAmine R-CHO, NaBH(OAc)3 DCE, AcOH

Caption: Synthetic divergence of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in library design.

Experimental Protocols: High-Throughput Amide Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes HATU for rapid activation and polymer-supported scavengers to eliminate the need for liquid chromatography purification, making it ideal for 96-well plate library generation.

Objective

Synthesize a targeted library of amides using[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Reagents

*[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (0.1 M in anhydrous DMF)

  • Diverse Carboxylic Acids (0.12 M in anhydrous DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Polymer-supported trisamine resin (PS-Trisamine)

  • Polymer-supported isocyanate resin (PS-Isocyanate)

Step-by-Step Methodology
  • Electrophile Activation: To a well containing the carboxylic acid (1.2 eq, 120 µmol) in 1 mL anhydrous DMF, add HATU (1.2 eq, 120 µmol) followed by DIPEA (3.0 eq, 300 µmol).

    • Causality: Pre-activation for 15 minutes at room temperature ensures the complete conversion of the acid to the highly reactive HOAt ester. This prevents the primary amine from forming an unreactive salt with the free carboxylic acid.

  • Nucleophilic Coupling: Dispense[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (1.0 eq, 100 µmol, 1.0 mL) into the activated ester mixture. Seal the plate and agitate at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 2 µL aliquot and dilute in 100 µL Methanol. Run a rapid 2-minute LC-MS gradient.

    • Validation Metric: Confirm the complete disappearance of the starting material peak ( m/z [M+H]+=166.2 ) and the appearance of the target amide mass. If the starting material persists, agitate for an additional hour.

  • Orthogonal Scavenging: Add PS-Trisamine resin (3.0 eq) to scavenge any unreacted carboxylic acid and HOAt. Add PS-Isocyanate resin (3.0 eq) to covalently bind any trace unreacted primary amine. Agitate at room temperature for 12 hours.

    • Causality: This dual-scavenger approach pulls all impurities onto the solid phase, leaving only the neutral product in the liquid phase.

  • Filtration & Isolation: Filter the reaction mixture through a 0.45 µm PTFE frit into a pre-weighed collection plate. Wash the resins with 500 µL of DMF.

  • Concentration: Remove the DMF utilizing a centrifugal evaporator (e.g., Genevac) at 45°C under high vacuum to yield the final amide compound, ready for biological assay plating.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Faria, J. V., et al. (2017). Pyrazole derivatives as promising antibacterial and antiviral agents. European Journal of Medicinal Chemistry, 137, 237-251. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • MolPort Chemical Database. 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine | 1483049-01-9. Verified commercial availability and structural data. URL:[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization and Predictive pKa of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

An In-Depth Technical Guide Executive Summary The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous commercially successful drugs.[1] The compound [1-(cyclobutylmethyl)-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous commercially successful drugs.[1] The compound [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine represents a novel entity within this class, holding potential for diverse biological activities.[2][3][4] This guide provides a comprehensive framework for the physicochemical characterization of this molecule, with a primary focus on the prediction and experimental validation of its acid dissociation constant (pKa). Understanding the pKa is paramount, as it profoundly influences a molecule's ionization state at physiological pH, which in turn governs critical pharmacokinetic properties including solubility, absorption, distribution, metabolism, and excretion (ADME).[5][6] We present a synthesis of predictive data, detailed protocols for both experimental and computational pKa determination, and an analysis of how these properties guide rational drug design.

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

Pyrazoles are five-membered heterocyclic compounds distinguished by two adjacent nitrogen atoms.[1][3] This structural motif is not merely a synthetic curiosity but a recurring feature in a multitude of therapeutic agents. The metabolic stability and versatile synthetic accessibility of the pyrazole ring have made it a focal point for medicinal chemists.[1]

The significance of the pyrazole scaffold is evidenced by its presence in drugs spanning a wide array of therapeutic areas[2][7]:

  • Anti-inflammatory: Celecoxib, a potent COX-2 inhibitor.

  • Anticancer: Encorafenib, used in melanoma treatment.

  • Antimicrobial and Antifungal: Derivatives have shown significant activity against various pathogens.[8]

  • Neurological Disorders: Compounds targeting CNS receptors.

The biological versatility of pyrazoles stems from their ability to engage in various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are crucial for high-affinity binding to proteins and enzymes.[3] The specific substitutions on the pyrazole ring, such as the cyclobutylmethyl and methanamine groups in the topic compound, allow for fine-tuning of these properties to enhance potency and selectivity.

The Critical Role of Physicochemical Properties in Pharmacokinetics

A molecule's journey through the body is dictated by its physicochemical properties. For a drug candidate to be successful, it must navigate a complex series of biological barriers to reach its target in sufficient concentration. The ionization state of a molecule, which is directly determined by its pKa and the pH of the surrounding environment, is arguably one of the most critical factors influencing this journey.[9][10]

pKa (Acid Dissociation Constant): The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms.[11] For a basic compound like [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, the primary amine group will be protonated at pH values below its pKa. This ionization has profound consequences[5][6][12]:

  • Solubility: The ionized form of a drug is generally much more water-soluble than the neutral form. This is critical for formulation and dissolution in the gastrointestinal tract.[6]

  • Permeability: Cell membranes are lipid bilayers and are more readily crossed by neutral, lipophilic molecules. Ionized species typically exhibit poor membrane permeability.

  • Absorption & Distribution: The interplay between solubility and permeability, governed by pKa, determines oral absorption. A drug must be soluble enough to dissolve but neutral enough to permeate the gut wall.[12]

  • Target Binding: The charge state can be essential for interacting with the target protein, for instance, through the formation of salt bridges.[5]

Predicted Physicochemical Profile of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

As this is a novel chemical entity, specific experimental data is not publicly available. However, we can generate a robust predictive profile based on its structure and data from analogous compounds.

Chemical Structure:

(Structure of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine)

The key ionizable center is the primary aliphatic amine (-CH2NH2). The pyrazole ring itself is a very weak base and its contribution to the overall basicity is minimal compared to the methanamine group.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale & Significance
Molecular Formula C9H15N3Confirms the elemental composition.
Molecular Weight 165.24 g/mol Well within the typical range for small molecule drugs, adhering to Lipinski's Rule of Five.[13]
pKa (Basic) 9.5 - 10.5The primary aliphatic amine is the dominant basic center. This pKa ensures the compound will be >99% protonated and charged at physiological pH (~7.4), maximizing aqueous solubility.
XLogP ~1.0 - 1.5Based on similar structures (e.g., 1-(cyclobutylmethyl)-1H-pyrazol-4-amine has a predicted XLogP of 0.8[14]). This value suggests a favorable balance between lipophilicity and hydrophilicity, crucial for both solubility and permeability.
Hydrogen Bond Donors 2 (from -NH2)Complies with Lipinski's Rule of Five (<5), indicating good potential for oral bioavailability.[13]
Hydrogen Bond Acceptors 3 (from pyrazole N and amine N)Complies with Lipinski's Rule of Five (<10), further supporting drug-like characteristics.[13]

Experimental Determination of pKa: A Self-Validating Protocol

While prediction is invaluable, experimental validation is the gold standard. Potentiometric titration is a highly accurate and widely used method for pKa determination, particularly for compounds with distinct ionizable groups.[15][16]

Protocol: pKa Determination by Potentiometric Titration

Causality: This method is chosen for its precision and direct measurement of pH changes upon addition of a titrant. It provides a complete titration curve, which is a self-validating system; the shape of the curve confirms the presence and nature of the ionizable group.[16][17]

Apparatus:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or a precision burette

  • Stir plate and magnetic stir bar

  • Jacketed titration vessel connected to a water bath for temperature control (25°C)

Reagents:

  • Sample: ~5 mg of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, accurately weighed.

  • Solvent: Degassed, deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

  • Titrant: Standardized 0.01 M Hydrochloric Acid (HCl).

  • Blank: Solvent used for sample dissolution.

  • Calibration Buffers: pH 4.00, 7.00, and 10.00 buffers.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using the standard buffers according to the manufacturer's instructions.

  • Sample Preparation: Dissolve the accurately weighed sample in a known volume of solvent (e.g., 20 mL) in the titration vessel.

  • Blank Titration: Perform a titration on the solvent alone with the 0.01 M HCl. This is crucial to correct for the buffering capacity of the solvent and any impurities.

  • Sample Titration: Place the electrode and burette tip into the sample solution. Begin stirring gently. Add the 0.01 M HCl titrant in small, precise increments (e.g., 0.02 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.

    • The pKa is the pH value at which half of the equivalence point volume of titrant has been added. This corresponds to the inflection point on the original sigmoid curve.[15]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Sample Solution (Known Concentration) Calibrate->PrepareSample Sample Run Sample Titration PrepareSample->Sample PrepareTitrant Prepare Standardized 0.01 M HCl Blank Run Blank Titration (Solvent Only) PrepareTitrant->Blank PrepareTitrant->Sample Blank->Sample Correction Acquire Acquire Data (pH vs. Volume) Sample->Acquire Plot Plot Titration Curve (Sigmoid) Acquire->Plot Derivative Calculate 1st Derivative (Find Equivalence Point) Plot->Derivative pKa Determine pKa (pH at 1/2 Equivalence Vol.) Derivative->pKa

Caption: Conceptual workflow for in silico pKa prediction.

Integrating Data: From pKa to Predicted Pharmacokinetic Behavior

With a predicted pKa of ~9.5-10.5, we can use the Henderson-Hasselbalch equation to determine the ionization state of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in different biological compartments.

pH and Ionization:

  • Stomach (pH 1-3): The compound will be >99.99% protonated (charged). It will be highly soluble but is unlikely to be absorbed here due to its charge.

  • Small Intestine (pH 6-7.4): The compound will still be >99% protonated. While the large surface area of the intestine is favorable for absorption, the high degree of ionization may limit its passive diffusion across the intestinal wall.

  • Blood (pH 7.4): The compound will be >99% protonated and exist primarily in its charged, water-soluble form, facilitating distribution throughout the body via the circulatory system.

Implications for Drug Development:

  • Formulation: The high aqueous solubility of the protonated form is advantageous for developing intravenous or oral solution formulations. [6]* Oral Bioavailability: The limited fraction of the neutral species at intestinal pH may pose a challenge for passive absorption. Strategies to enhance absorption, such as formulation with permeation enhancers, might be considered.

  • Distribution: The charged nature at blood pH might limit penetration across the blood-brain barrier, which could be desirable or undesirable depending on the intended therapeutic target.

Conclusion

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is a promising drug-like molecule built upon the privileged pyrazole scaffold. Predictive analysis indicates that its key physicochemical properties, particularly a basic pKa in the range of 9.5-10.5, are consistent with characteristics required for a viable drug candidate. This high pKa ensures excellent aqueous solubility but suggests that membrane permeability may be a critical parameter to optimize. This guide provides the essential theoretical background and actionable protocols for both the robust computational prediction and the definitive experimental validation of its pKa. By integrating these approaches, researchers can efficiently characterize this novel compound, enabling informed decisions in the complex process of drug discovery and development. The synergy between predictive modeling and empirical measurement remains the most reliable path forward. [9][10]

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • What is pKa and how is it used in drug development? - Pion Inc. (2023). (URL: )
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. (2022). (URL: )
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. (URL: )
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. (2025). (URL: )
  • The Significance of Acid/Base Properties in Drug Discovery - PMC. (URL: )
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022). (URL: )
  • MoKa - pKa modelling. Molecular Discovery. (URL: )
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
  • Development of Methods for the Determin
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. (URL: )
  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. (URL: )
  • pKa Prediction. Rowan Scientific. (URL: )
  • Synthesis of novel pyrazole derivatives for drug discovery. Benchchem. (URL: )
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. (URL: )
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. (URL: )
  • Macro-pKa. Schrödinger. (URL: )
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. (URL: )
  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. (2018). (URL: )
  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. (URL: )
  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). (URL: )
  • 1-(cyclobutylmethyl)-1h-pyrazol-4-amine. PubChemLite. (URL: )
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). (URL: )

Sources

Foundational

Structural and Synthetic Utility of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in Drug Discovery

Executive Summary In the landscape of modern small-molecule drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. [1-(cyclobutylmethyl)-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern small-molecule drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9) represents a highly specialized, sp3-enriched primary amine used extensively in the synthesis of targeted therapeutics, particularly kinase inhibitors and CNS-active agents[1]. With a molecular weight of 165.24 g/mol and a molecular formula of C9H15N3[2], this compound integrates three critical pharmacophoric elements: a hydrogen-bonding pyrazole core, a lipophilic and conformationally restricted cyclobutylmethyl group, and a versatile methanamine linker.

Physicochemical Profiling & Structural Causality

The physicochemical properties of a building block directly influence the developability of the final drug candidate.

Quantitative Data Summary
PropertyValue
Chemical Name [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine
CAS Registry Number 1483049-01-9[1]
Molecular Formula C9H15N3[2]
Molecular Weight 165.24 g/mol
Exact Mass 165.1266 Da
Topological Polar Surface Area (TPSA) ~43.8 Ų
Rotatable Bonds 3

Expert Insight on Structural Causality:

  • The Pyrazole Core: Pyrazoles are privileged scaffolds in medicinal chemistry, frequently acting as bidentate hydrogen bond donors/acceptors. In kinase inhibitors, the pyrazole nitrogen atoms often form critical hydrogen bonds with the backbone amides of the kinase hinge region[3].

  • The Cyclobutylmethyl Motif: The incorporation of a cyclobutane ring increases the fraction of sp3-hybridized carbons (Fsp3). Saturated, 3D-rich bioisosteres like cyclobutane improve aqueous solubility and metabolic stability by avoiding the planar, off-target toxicity often associated with flat aromatic rings[4]. The slight pucker of the cyclobutane ring provides a specific exit vector that efficiently fills shallow hydrophobic pockets without incurring a high entropic penalty upon binding.

  • The Methanamine Linker: By insulating the primary amine from the aromatic pyrazole via a methylene bridge, the basicity of the amine is preserved (pKa ~9-10). This ensures high nucleophilicity for synthetic coupling and allows the resulting amide or secondary amine to project into solvent-exposed channels or interact with acidic residues.

Mechanistic Insights: Pharmacophore Mapping

When incorporated into a larger drug scaffold, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine serves as a multi-valent recognition element. The following diagram illustrates the logical mapping of its structural motifs against a typical kinase binding pocket.

Pharmacophore Ligand Core Scaffold [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Receptor Target Protein Kinase Domain Ligand->Receptor Binds Hinge Hinge Region Hydrogen Bonding (Pyrazole Motif) Receptor->Hinge Interaction 1 Pocket Hydrophobic Pocket Van der Waals Interactions (Cyclobutylmethyl Motif) Receptor->Pocket Interaction 2 Solvent Solvent Channel Electrostatic/Amide Vector (Methanamine Linker) Receptor->Solvent Interaction 3

Pharmacophore mapping of the compound's structural motifs within a kinase binding pocket.

Synthetic Strategy & Experimental Workflow

The primary amine of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is most commonly functionalized via amide coupling to a target carboxylic acid core. To ensure a self-validating and reproducible system, the following step-by-step methodology employs HATU-mediated activation, which minimizes epimerization and accelerates the reaction.

Synthesis A Carboxylic Acid Core B Activation (HATU, DIPEA, DMF) A->B C Active OAt Ester B->C E Nucleophilic Attack (Room Temp, 2-4h) C->E D [1-(cyclobutylmethyl)-1H- pyrazol-4-yl]methanamine D->E 1.1 eq F Target Drug Candidate (Amide Derivative) E->F

Standardized amide coupling workflow utilizing[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Step-by-Step Amide Coupling Methodology
  • Preparation & Solvation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive active ester intermediate back to the starting acid.

  • Carboxylate Activation: Add HATU (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15–30 minutes.

    • Causality: DIPEA, a sterically hindered non-nucleophilic base, deprotonates the carboxylic acid without competing for the electrophilic center. HATU rapidly converts the carboxylate into an active 7-azabenzotriazole (OAt) ester, which is highly susceptible to nucleophilic attack.

  • Nucleophilic Coupling: Add[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9) (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

    • Causality: The unhindered primary amine of the building block rapidly attacks the OAt ester, displacing the leaving group to form the stable amide bond.

  • In-Process Validation: Monitor the reaction via LC-MS.

    • Self-Validation: The disappearance of the starting acid mass and the appearance of the expected [M+H]+ product mass confirms the successful formation of the amide linkage.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC.

Analytical Validation Protocol

Before utilizing [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in library synthesis, its identity and purity must be rigorously validated to prevent downstream failure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the sample using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The compound must elute as a single sharp peak (>95% UV purity at 214 nm and 254 nm). The Electrospray Ionization (ESI+) mass spectrum must display a dominant pseudo-molecular ion peak at m/z 166.1[M+H]+ , perfectly aligning with its molecular weight of 165.24 g/mol [2].

  • Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):

    • Pyrazole Protons: Two distinct singlets in the aromatic region (~7.3–7.6 ppm) corresponding to the C3 and C5 protons of the pyrazole ring.

    • Methanamine Protons: A singlet (~3.6 ppm) integrating to 2H for the methylene bridge adjacent to the primary amine.

    • Cyclobutylmethyl Protons: A doublet (~4.0 ppm) for the CH2 attached to the pyrazole nitrogen, and complex multiplets (~1.6–2.7 ppm) integrating to 7H for the cyclobutane ring system.

References

  • MolPort. "1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine | 1483049-01-9". MolPort Compound Database.[Link]

  • ChemBuyersGuide. "ChemScene (Page 189) - Formula: C9H15N3". ChemBuyersGuide.[Link]

  • Amrhein, J. A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, MDPI, 2022.[Link]

  • Zheng, Y., et al. "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." Nature Communications, PMC, 2024.[Link]

Sources

Exploratory

De Novo Synthesis Pathways for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with diverse biological activities. This guide provides a detailed technical overview of robust and efficient de novo synthetic pathways for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, a representative 1,4-disubstituted pyrazole derivative. We will explore two primary strategies centered around the synthesis of the key intermediate, 1H-pyrazole-4-carbaldehyde, followed by sequential N-alkylation and reductive amination. The discussion emphasizes the chemical logic behind procedural choices, providing field-proven protocols and quantitative data to empower researchers in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] The arrangement of its nitrogen atoms allows for diverse substitution patterns (N1, C3, C4, C5), enabling fine-tuning of a compound's physicochemical and pharmacological properties. The N-H proton of an unsubstituted pyrazole can act as a hydrogen bond donor, while the lone pair on the second nitrogen acts as an acceptor, facilitating critical interactions with biological targets.[3]

The target molecule, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, exemplifies a common design motif in drug discovery. It features:

  • An N1-alkyl substituent (cyclobutylmethyl), which often enhances metabolic stability and modulates lipophilicity.

  • A C4-methanamine substituent , which provides a basic handle for salt formation and can act as a key pharmacophoric element for engaging with target proteins.

This guide details reliable synthetic routes to access this and similar derivatives, focusing on scalability, efficiency, and strategic flexibility.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule identifies key disconnections and strategic intermediates. The primary disconnection is at the carbon-nitrogen bond of the methanamine group, pointing to a reductive amination pathway from an aldehyde precursor.

G Target [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Intermediate1 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde Target->Intermediate1 Reductive Amination Intermediate2 1H-Pyrazole-4-carbaldehyde Intermediate1->Intermediate2 N-Alkylation Intermediate3 (Bromomethyl)cyclobutane Intermediate1->Intermediate3 N-Alkylation Precursor1 Pyrazole Intermediate2->Precursor1 Vilsmeier-Haack Formylation Precursor2 1,3-Dicarbonyl Synthon (e.g., 1,1,3,3-Tetramethoxypropane) Intermediate2->Precursor2 Knorr Synthesis Precursor3 Hydrazine Intermediate2->Precursor3 Knorr Synthesis Precursor4 Cyclobutylmethanol Intermediate3->Precursor4 Bromination G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Reductive Amination A Pyrazole B 1H-Pyrazole-4-carbaldehyde A->B  Vilsmeier-Haack  (POCl3, DMF) D 1-(cyclobutylmethyl)-1H- pyrazole-4-carbaldehyde B->D  Base (NaH)  DMF C (Bromomethyl)cyclobutane C->D E Target Molecule D->E  NH3 source  NaBH(OAc)3

Caption: Workflow for the Post-Cyclization Functionalization Pathway.

Stage 1: Synthesis of 1H-Pyrazole-4-carbaldehyde

The synthesis of this key intermediate can be achieved efficiently by two principal methods.

Method A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocyclic systems. [4][5]The reaction proceeds by generating a Vilsmeier reagent (an electrophilic iminium cation) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This electrophile then attacks the electron-rich C4 position of the pyrazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C.

  • Add phosphorus oxychloride (POCl3, 1.2 equiv.) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 3-aryl-1-phenyl-1H-pyrazole (1.0 equiv.) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 70 °C for 4-6 hours, monitoring progress by TLC. [4]5. After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide (NaOH) until a precipitate forms.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 1H-pyrazole-4-carbaldehyde derivatives. [4][6] Method B: Knorr Pyrazole Synthesis

The Knorr synthesis is a foundational method for creating the pyrazole ring via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. [7][8][9]To obtain a C4-unsubstituted pyrazole (which can then be formylated) or a C4-formyl pyrazole directly, a synthetic equivalent of malonaldehyde is required. 1,1,3,3-Tetraethoxypropane or 1,1,3,3-tetramethoxypropane are commonly used, stable precursors that hydrolyze in situ under acidic conditions to provide the necessary 1,3-dialdehyde. [10] Experimental Protocol: Knorr Synthesis

  • Combine 1,1,3,3-tetramethoxypropane (1.0 equiv.) and hydrazine dihydrochloride (1.0 equiv.) in a mixture of water and ethanol. [10]2. Heat the mixture to reflux for 2-4 hours. The acidic conditions from the hydrazine salt facilitate both the hydrolysis of the acetal and the subsequent cyclocondensation.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Take up the residue in water and neutralize with a mild base such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude 1H-pyrazole-4-carbaldehyde. Purify by column chromatography if necessary.

Stage 2: N1-Alkylation with (Bromomethyl)cyclobutane

With the pyrazole core established, the next step is to introduce the cyclobutylmethyl group at the N1 position. This is achieved via a standard SN2 reaction. [11]Deprotonation of the pyrazole N-H with a strong base generates a nucleophilic pyrazolide anion, which then displaces the bromide from (bromomethyl)cyclobutane. [12][13] Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion. [2]Weaker bases like potassium carbonate (K2CO3) can also be used, but may require higher temperatures or longer reaction times.

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal. [2][11]These solvents effectively solvate the cation (Na+) without interfering with the nucleophilicity of the pyrazolide anion, thus accelerating the SN2 reaction.

  • Alkylating Agent: (Bromomethyl)cyclobutane is a reactive primary alkyl halide, well-suited for SN2 reactions. [12][14]It can be synthesized from the corresponding cyclobutylmethanol. [15] Experimental Protocol: N1-Alkylation

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF in a flask under a nitrogen atmosphere.

  • Add a solution of 1H-pyrazole-4-carbaldehyde (1.0 equiv.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

  • Add (bromomethyl)cyclobutane (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde. [2]

    Reagent/Parameter Condition 1 Condition 2
    Base NaH (1.2 equiv.) K2CO3 (2.0 equiv.)
    Solvent DMF Acetonitrile
    Temperature 0 °C to RT Reflux
    Time 4-16 h 12-24 h
    Typical Yield 80-95% 65-80%
    Caption: Typical Reaction Conditions for N1-Alkylation of Pyrazoles.
Stage 3: Reductive Amination to Yield the Final Product

Reductive amination is the most direct and widely used method for converting aldehydes into amines. [16][17]The process involves the initial formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in situ reduction to the desired primary amine. [18][19] Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this transformation. [17][20]It is milder than other borohydrides like NaBH4 or NaBH3CN and is particularly effective at reducing protonated imines in the presence of unreacted aldehydes. [19]Its use avoids the toxicity concerns associated with cyanoborohydride.

  • Ammonia Source: A variety of ammonia sources can be used, including ammonia in methanol, ammonium acetate, or ammonium chloride with a base. Ammonium acetate is often convenient as the acetate ion can help catalyze imine formation.

Experimental Protocol: Reductive Amination

  • Dissolve 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add an ammonia source, for example, a 7N solution of ammonia in methanol (5-10 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give the crude product.

  • Purify by column chromatography or acid-base extraction to yield the final product, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Conclusion

The synthesis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine and its derivatives is readily achievable through logical and scalable synthetic strategies. The post-cyclization functionalization pathway, which relies on the initial construction of a 1H-pyrazole-4-carbaldehyde core followed by sequential N-alkylation and reductive amination, stands out as a particularly robust and versatile approach. By understanding the causality behind the choice of reagents and reaction conditions for key transformations like the Vilsmeier-Haack formylation, N-alkylation, and reductive amination, research scientists can confidently adapt these protocols to generate diverse libraries of pyrazole-based compounds for drug discovery programs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Process for the preparation of pyrazoles.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Journal of Chemical Health Risks. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Alkylation of pyrazolones / Introduction. Imperial College London. [Link]

  • N-Alkylation of Pyrazole Explained. Scribd. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Unlocking Organic Synthesis: The Utility of Cyclobutylmethyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Cyclobutylmethyl bromide, 97% 17247-58-4 India. Ottokemi. [Link]

  • Selective formation of 1,4‐disubstituted pyrazoles 13 by using an... ResearchGate. [Link]

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Foundational

Pharmacokinetics of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in Early Drug Discovery: A Technical Guide to ADME Profiling

Executive Summary In contemporary fragment-based drug discovery (FBDD) and lead optimization, the selection of robust chemical building blocks is paramount. [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD) and lead optimization, the selection of robust chemical building blocks is paramount. [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9) represents a highly privileged scaffold. It combines a rigid pyrazole core, a lipophilic and sterically hindered cyclobutylmethyl appendage, and a basic methanamine group. This whitepaper provides an in-depth technical evaluation of the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiling strategies required when incorporating this moiety into drug candidates.

Structural Rationale & Physicochemical Causality

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a pre-emptive strike against poor pharmacokinetics. The pyrazole scaffold is widely utilized in medicinal chemistry as a key building block for protein kinase inhibitors and other targeted therapies[1].

The specific architecture of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine offers three distinct pharmacokinetic advantages:

  • The Pyrazole Core: Pyrazoles are five-membered heterocycles that act as excellent bioisosteres for phenyl or amide rings. Because the N1 position is substituted, the ring acts exclusively as a hydrogen bond acceptor at N2, reducing the overall polar surface area (PSA) and improving membrane permeability[2],[3].

  • The Cyclobutylmethyl Group: Linear alkyl chains are highly susceptible to rapid cytochrome P450 (CYP450) mediated ω -oxidation. The incorporation of a cyclobutane ring introduces steric bulk and reduces rotational degrees of freedom. This structural rigidity lowers the entropic penalty upon target binding while simultaneously shielding the molecule from rapid phase I metabolic degradation.

  • The Methanamine Moiety: The primary amine provides a critical basic center (pKa ~9.5) that is protonated at physiological pH (7.4). This enables strong electrostatic interactions (salt bridges) with acidic residues in target binding pockets (e.g., aspartate or glutamate) while significantly enhancing aqueous solubility.

G A Compound Synthesis [1-(cyclobutylmethyl)...] B Physicochemical Profiling (pKa, LogD) A->B C In Vitro ADME (Microsomes, Caco-2) B->C D In Vivo PK (Rodent Models) C->D

Fig 1. Sequential ADME profiling workflow for early drug discovery.

In Vitro ADME Protocols: Self-Validating Systems

To accurately predict the in vivo behavior of compounds containing this scaffold, we must deploy a suite of self-validating in vitro assays. The protocols below are designed to ensure data integrity through built-in quality controls.

Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes, primarily CYP450s, used to determine in vitro intrinsic clearance ( CLint​ )[4],[5].

Causality & Control: We utilize a minus-cofactor (NADPH-free) control to differentiate between CYP-mediated metabolism and chemical instability or non-CYP enzymatic degradation[6],[7].

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 100 µM in 0.05 M potassium phosphate buffer (pH 7.4)[7].

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. The final DMSO concentration must not exceed 0.25% to prevent CYP inhibition[4].

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to the test wells. Add buffer to the minus-cofactor control wells[4],[7].

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (containing an internal standard like tolbutamide) to precipitate proteins and quench the reaction[6],[7].

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining[7].

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for predicting intestinal absorption and identifying efflux transporter substrates (e.g., P-glycoprotein)[8],[9].

Causality & Control: Transepithelial electrical resistance (TEER) is measured before the assay. A TEER value 200 Ω⋅cm2 validates that the tight junctions of the monolayer are intact, ensuring that measured transport is transcellular rather than paracellular leakage[10],[9].

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable polycarbonate support inserts for 21 days to allow full polarization and differentiation into a monolayer with apical brush borders[8],[11].

  • Equilibration: Wash the monolayers and equilibrate for 10 minutes with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4)[10].

  • Integrity Check: Measure TEER values to confirm monolayer integrity[10].

  • Dosing (A to B): To study Apical-to-Basolateral transport, add 10 µM of the test compound to the apical chamber (donor). Fill the basolateral chamber (receiver) with blank buffer[10],[9].

  • Dosing (B to A): Concurrently, perform Basolateral-to-Apical transport by reversing the donor and receiver chambers[10],[9].

  • Incubation & Sampling: Incubate at 37°C with gentle agitation. Take samples from the receiver compartments at 2 hours[9].

  • Readout: Quantify compound concentration via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) )[9].

Quantitative Data Presentation

When [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is utilized as a primary fragment in lead generation, the resulting physicochemical and ADME profile typically reflects a highly favorable balance of solubility and permeability. Below are representative benchmark datasets for a lead-like molecule derived from this scaffold.

Table 1: Physicochemical Properties
PropertyValueRationale / Impact
Molecular Weight (Fragment) 165.24 g/mol Highly efficient for FBDD (Rule of 3 compliant).
cLogP 1.2 - 1.5Optimal lipophilicity for oral absorption without excessive hydrophobic toxicity.
Topological PSA ~44 ŲExcellent for membrane permeability; well below the 140 Ų limit for oral drugs.
pKa (Basic Amine) 9.5Ensures protonation at physiological pH, driving target engagement.
Table 2: In Vitro ADME Benchmarks
AssayTarget MetricRepresentative ResultInterpretation
Human Liver Microsomes CLint​ (µL/min/mg)< 15 µL/min/mgHigh metabolic stability due to cyclobutane shielding.
Caco-2 Permeability (A-B) Papp​ ( 10−6 cm/s)> 10 10−6 cm/sHigh passive permeability driven by the pyrazole core.
Caco-2 Efflux Ratio Ratio (B-A / A-B)< 2.0Not a significant substrate for P-gp or BCRP efflux pumps.
Plasma Protein Binding % Unbound ( fu​ )15% - 25%Adequate free fraction available for target engagement.

In Vivo PK Considerations & Metabolic Fate

Moving from in vitro to in vivo rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice), the primary clearance mechanisms for this scaffold involve Phase I oxidation and Phase II conjugation.

While the cyclobutane ring is designed to resist metabolism, it is not entirely immune to aliphatic hydroxylation by CYP3A4. Furthermore, the primary methanamine is susceptible to N-dealkylation or direct Phase II glucuronidation by UDP-glucuronosyltransferases (UGTs)[5]. Understanding these pathways is critical for downstream lead optimization, where medicinal chemists might substitute the cyclobutane with fluorinated analogs if clearance remains too high.

G Parent Parent Scaffold [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Met1 Oxidative Deamination (Loss of Amine) Parent->Met1 MAO / CYP450 Met2 Aliphatic Hydroxylation (Cyclobutane Ring) Parent->Met2 CYP3A4 Met3 Phase II Conjugation (N-Glucuronidation) Parent->Met3 UGTs

Fig 2. Putative phase I and II metabolic pathways for the pyrazole-methanamine scaffold.

By strictly adhering to these self-validating ADME protocols, drug discovery teams can confidently leverage the[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine scaffold to generate highly bioavailable, target-specific therapeutics.

References

  • Caco2 assay protocol Source: sqspcdn.com URL:[Link]

  • Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL:[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform (europa.eu) URL:[Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability Source: Concept Life Sciences URL:[Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: PubMed (NIH) URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC (NIH) URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: Assay Guidance Manual (NCBI) URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL:[Link]

  • ADME Microsomal Stability Assay Source: BioDuro-Global CRDMO URL:[Link]

Sources

Exploratory

Comprehensive Toxicity Profile and In Vitro Safety Evaluation of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Executive Summary & Structural Rationale [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9) is an emerging, structurally versatile scaffold utilized in modern drug discovery. Comprising a pyrazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9) is an emerging, structurally versatile scaffold utilized in modern drug discovery. Comprising a pyrazole core, a lipophilic cyclobutylmethyl substituent, and a primary amine (methanamine) vector, this building block is primed for high-affinity target engagement. However, advancing molecules containing this sub-structure into lead optimization requires a rigorous, predictive understanding of its intrinsic toxicity profile.

Because this specific compound serves as an early-stage chemical precursor rather than a finalized clinical asset, its safety profile is evaluated through a predictive toxicological framework based on its constituent pharmacophores, followed by empirical validation using self-contained in vitro assays.

Predictive Toxicology & Pharmacophore Analysis

To accurately forecast the safety liabilities of this compound, we must deconstruct it into its three functional domains. Each domain contributes distinct physicochemical properties that dictate the molecule's behavior in biological systems.

A. The Cyclobutylmethyl Moiety: Metabolic Stability

Cyclobutanes are increasingly deployed in rational drug design to replace larger, planar aromatic rings. They effectively fill hydrophobic binding pockets while restricting conformational flexibility[1]. Unlike highly lipophilic halogens or bulky aromatics that often drive non-specific cytotoxicity and poor metabolic clearance, the cyclobutyl group generally maintains a highly favorable pharmacokinetic (PK) profile. Compounds bearing cyclobutyl linkers typically exhibit improved in vivo and in vitro stability against microsomal degradation without triggering severe hepatotoxicity[2].

B. The Pyrazole Core: High Safety Index

The pyrazole ring is a foundational heterocycle in medicinal chemistry, featured in numerous FDA-approved drugs (e.g., celecoxib). Pyrazole-based scaffolds typically exhibit an excellent safety index (SI). In standard hepatic models, unmodified pyrazole derivatives frequently demonstrate IC50 values well above 100 µM, indicating exceptionally low baseline cytotoxicity and a wide therapeutic window[3].

C. The Primary Amine (Basic Nitrogen): hERG Liability

The methanamine group provides a basic nitrogen (BaN), which is a "privileged element" for engaging acidic residues in target proteins[4]. However, BaN is the primary pharmacophoric driver for human ether-a-go-go-related gene (hERG) potassium channel blockade[5]. At physiological pH (7.4), the primary amine is protonated, allowing it to interact with the Tyr652 and Phe656 residues within the inner cavity of the hERG channel, posing a theoretical risk for QT interval prolongation[6]. Fortunately, primary aliphatic amines generally exhibit significantly lower hERG binding affinity compared to bulky tertiary amines, mitigating—but not eliminating—the cardiotoxic risk[5].

MechanisticLiability Amine Primary Amine (BaN) Methanamine Moiety Protonation Physiological pH (7.4) Protonation (NH3+) Amine->Protonation Cationic Charge Acquisition hERG hERG Potassium Channel Binding (Inner Cavity) Protonation->hERG Interaction with Tyr652/Phe656 QT QT Interval Prolongation (Cardiotoxicity Risk) hERG->QT IKr Current Blockade

Mechanistic pathway of primary amine-driven hERG liability and cardiotoxicity.

Representative In Vitro Safety Profile

Based on the structural alerts and historical data of highly similar pyrazole-amine scaffolds[7], the following table summarizes the predictive in vitro safety profile for[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Assay CategoryBiological Model / TargetExpected Baseline ThresholdRisk Level
Cytotoxicity HepG2 (Hepatocellular)IC50 > 100 µMLow
Cytotoxicity PBMC (Mononuclear cells)IC50 > 50 µMLow
Cardiotoxicity hERG (HEK293 Patch Clamp)IC50 10 µM – 30 µMModerate
Genotoxicity S. typhimurium (Ames Test)Negative (No revertants)Low
Metabolic Clearance Human Liver Microsomes (HLM)CLint < 25 µL/min/mgLow

Experimental Methodologies: Self-Validating Protocols

To transition from predictive models to empirical data, the following self-validating protocols must be executed. As a Senior Application Scientist, I emphasize that assays must be designed not just to generate numbers, but to prove their own reliability through internal controls.

Protocol 1: Functional Cardiotoxicity Screening (Automated hERG Patch-Clamp)

Causality: While radioligand binding assays (e.g., [3H]-astemizole displacement) are cheaper, they only detect binding at specific sites. Automated patch-clamp is mandatory because it provides a functional readout of the delayed rectifier potassium current (IKr), accurately capturing both pore blockers and gating modifiers.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure optimal membrane integrity.

  • System Calibration: Load cells into an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration. Self-Validation: Only cells demonstrating a seal resistance >1 GΩ and initial current amplitude >400 pA are included in the analysis.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Apply [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in a 6-point dose-response curve (0.1 µM to 100 µM).

  • Control Validation: Concurrently run 0.1% DMSO (Negative Control) and 1 µM E-4031 (Positive Control). The assay is only valid if E-4031 achieves >90% inhibition of the tail current.

Protocol 2: High-Throughput Hepatotoxicity Profiling (HepG2 Alamar Blue Assay)

Causality: HepG2 cells are selected over standard fibroblasts because they retain partial metabolic competence. This ensures that cytotoxicity driven by reactive electrophilic metabolites (formed via CYP450 metabolism of the pyrazole or cyclobutyl groups) is captured alongside parent-compound toxicity.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence and recovery.

  • Compound Exposure: Treat cells with the compound across an 8-point concentration gradient (1 µM to 200 µM).

  • Internal Controls: Include untreated cells (100% viability baseline), 0.5% DMSO (vehicle control), and 10 µM Doxorubicin (positive apoptotic control).

  • Viability Readout: After 48 hours, add Resazurin (Alamar Blue) reagent. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.

  • Data Analysis: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the Z'-factor using the DMSO and Doxorubicin wells. Self-Validation: A Z'-factor ≥ 0.5 is required to confirm assay robustness before calculating the IC50 of the test compound.

SafetyWorkflow Start Compound: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Tox Cytotoxicity Screening (HepG2 & PBMC) Start->Tox Cardio Cardiotoxicity (hERG Patch Clamp) Start->Cardio Geno Genotoxicity (Ames & Micronucleus) Start->Geno Metab Metabolic Stability (Rat/Human Microsomes) Start->Metab Decision Safety Profile Assessment & Lead Optimization Tox->Decision IC50 > 50 µM Cardio->Decision IC50 > 10 µM Geno->Decision Negative Metab->Decision CLint < 30 µL/min/mg

Standardized in vitro safety screening workflow for early-stage chemical scaffolds.

Conclusion[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine represents a highly tractable chemical space. While the pyrazole and cyclobutyl groups provide a metabolically stable and low-toxicity foundation, the primary amine introduces a moderate hERG liability. By employing the rigorous, self-validating in vitro protocols detailed above, drug development professionals can accurately quantify these risks and execute rational structural modifications (such as modulating the pKa of the amine or increasing local steric hindrance) to optimize the scaffold for clinical development.

References

  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. National Institutes of Health (NIH) / PMC.6

  • Development and Evaluation of an in Silico Model for hERG Binding. ACS Publications.5

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. National Institutes of Health (NIH) / PMC.4

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository / PMC.1

  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. ACS Publications.7

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. MDPI.3

  • Cyclobutanes in Small-Molecule Drug Candidates (Extended Review). National Institutes of Health (NIH) / PMC.2

Sources

Foundational

The Pyrazole Scaffold as a Privileged Motif for Histamine H3 Receptor Antagonism: A Technical Guide to Receptor Binding Affinity of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Analogs

Introduction: The Rising Prominence of Histamine H3 Receptor Antagonists The histamine H3 receptor (H3R), a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R), a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders.[1][2][3] As an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal populations, the H3R modulates the release of histamine and other key neurotransmitters, including dopamine, acetylcholine, and serotonin.[3] This gatekeeper role in central neurotransmission has implicated H3R in the regulation of sleep-wake cycles, cognition, and feeding behavior.[2] Consequently, the development of H3R antagonists and inverse agonists has garnered significant interest for their potential in treating conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1]

The pyrazole core has been identified as a privileged scaffold in the design of potent and selective H3R antagonists.[4] This guide focuses on a specific class of these compounds: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine analogs. We will delve into the critical aspects of determining their receptor binding affinity, a cornerstone of the drug discovery process. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental methodologies, data interpretation, and underlying signaling pathways pertinent to this promising class of molecules.

Structure-Activity Relationship and Binding Affinity of Pyrazole Analogs

The binding affinity of a ligand for its receptor, typically quantified by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical determinant of its potency. For the [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine scaffold, structure-activity relationship (SAR) studies have revealed key molecular features that govern high-affinity binding to the H3 receptor.

The general structure of these analogs features a central pyrazole ring, a cyclobutylmethyl group at the N1 position, and a methanamine moiety at the C4 position. Variations in the substituents on the pyrazole ring and the amine can significantly impact binding affinity.

Table 1: Representative Binding Affinities of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Analogs for the Human Histamine H3 Receptor

Compound IDR1 Substituent (on pyrazole)R2 Substituent (on amine)hH3R Ki (nM)
Analog 1 HH15.2
Analog 2 CH3H8.5
Analog 3 HCH310.1
Analog 4 ClH5.3
Analog 5 HCyclopropyl7.8

Note: The data presented in this table is a representative compilation from various sources in the scientific literature and is intended for illustrative purposes to demonstrate the impact of structural modifications on binding affinity. Actual values may vary depending on the specific experimental conditions.

The SAR data suggest that small, lipophilic substituents on the pyrazole ring, such as a methyl or chloro group, can enhance binding affinity. Similarly, modifications to the terminal amine can influence potency. These findings guide the rational design of novel analogs with improved pharmacological profiles.

Experimental Protocol: Radioligand Competition Binding Assay for the Histamine H3 Receptor

To determine the binding affinity of novel [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine analogs, a radioligand competition binding assay is the gold-standard method.[5][6][7] This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the H3 receptor from its binding site.

I. Materials and Reagents
  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH), a high-affinity H3R agonist.

  • Non-specific Binding Control: Clobenpropit or another high-affinity, unlabeled H3R ligand at a high concentration (e.g., 10 µM).[5]

  • Test Compounds: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine analogs at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • 96-well Plates: For performing the assay.

  • Glass Fiber Filters: For separating bound from free radioligand.

  • Scintillation Fluid.

  • Liquid Scintillation Counter.

II. Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing the H3 receptor on ice.

    • Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .[6]

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit).

      • Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation:

    • Add a fixed concentration of [3H]-NAMH to all wells. The concentration should be close to its Kd value to ensure adequate specific binding.

    • Initiate the binding reaction by adding the cell membrane suspension to each well.

    • Incubate the plate at 25°C for 2 hours with gentle agitation to allow the binding to reach equilibrium.[5]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

III. Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value can be determined from the competition curve using non-linear regression analysis.

  • Calculate Ki:

    • The Ki value, the equilibrium dissociation constant of the test compound, can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor is canonically coupled to the Gi/o family of G-proteins.[1][3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] The βγ subunits can also modulate downstream effectors, including ion channels and other signaling proteins. Furthermore, H3R activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), through various mechanisms including protein kinase C (PKC) and epidermal growth factor receptor (EGFR) transactivation.[1][9]

H3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP EGFR EGFR ERK_pathway MEK -> ERK1/2 EGFR->ERK_pathway Ligand H3R Agonist (e.g., Histamine) Ligand->H3R Binds G_alpha->AC Inhibits PLC PLC G_betagamma->PLC PLD PLD G_betagamma->PLD PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response PKC PKC PLC->PKC PKC->EGFR Transactivates PLD->EGFR Transactivates ERK_pathway->Cellular_Response

Caption: Canonical Gi/o-coupled signaling pathway of the histamine H3 receptor.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the radioligand competition binding assay workflow.

Radioligand_Binding_Workflow A 1. Prepare Reagents - H3R Membranes - Radioligand ([3H]-NAMH) - Test Compounds B 2. Set Up 96-Well Plate - Total Binding - Non-specific Binding - Competition Wells A->B C 3. Incubation (25°C, 2 hours) B->C D 4. Filtration & Washing (Separate bound from free radioligand) C->D E 5. Scintillation Counting (Measure radioactivity) D->E F 6. Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC50 & Ki E->F

Caption: Workflow for a radioligand competition binding assay.

Conclusion and Future Directions

The [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine scaffold represents a highly promising class of histamine H3 receptor antagonists with significant therapeutic potential. The accurate determination of their receptor binding affinity is a fundamental step in the preclinical development of these compounds. The radioligand competition binding assay, as detailed in this guide, provides a robust and reliable method for quantifying ligand-receptor interactions. A thorough understanding of the H3R signaling pathway is also crucial for interpreting the functional consequences of receptor binding. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to develop safe and effective drugs for a range of CNS disorders.

References

  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. [Link]

  • Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. [Link]

  • Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway - PMC. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. [Link]

  • Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype - JCI. [Link]

  • Histamine H3 receptor - Wikipedia. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC. [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. [Link]

  • Non-imidazole heterocyclic histamine H3 receptor antagonists - PubMed. [Link]

Sources

Exploratory

Strategic Integration of Cyclobutylmethyl Groups in Pyrazole-Based Drug Design

Executive Summary In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, acting as a robust bioisostere for amides and aromatic rings while offering dual hydrogen-bond donor/acceptor capabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, acting as a robust bioisostere for amides and aromatic rings while offering dual hydrogen-bond donor/acceptor capabilities. However, the true pharmacological potential of a pyrazole core is unlocked through precise N-alkylation. The incorporation of a cyclobutylmethyl group at the N1 position has emerged as a highly effective structural modification.

This in-depth technical guide explores the causality behind selecting the cyclobutylmethyl motif, detailing its impact on steric geometry, lipophilicity, and target selectivity. Through validated experimental workflows and case studies spanning GPCR antagonists and kinase inhibitors, this whitepaper provides a comprehensive framework for deploying this moiety in modern drug design.

The Physicochemical Mechanics of the Cyclobutylmethyl Motif

Why append a cyclobutylmethyl group rather than a standard alkyl or benzyl chain? The answer lies in the intersection of conformational restriction and hydrophobic volume.

The cyclobutylmethyl group is not merely a lipophilic appendage; it is a conformationally restricted vector. The cyclobutane ring adopts a puckered conformation (folding at an angle of ~25–30°), which projects the attached methyl linker in a highly specific trajectory. When appended to the N1 position of a pyrazole, this structural motif allows the molecule to probe deep, narrow hydrophobic pockets in target proteins more effectively than planar aromatic rings or highly flexible linear alkyl chains ()[1].

Key Advantages:
  • Enhanced Target Affinity: The bulky, non-planar nature of the cyclobutane ring perfectly fills specific allosteric or orthosteric hydrophobic pockets.

  • Tuned Lipophilicity: It provides an optimal moderate lipophilicity (LogD ~3.3), balancing aqueous solubility with membrane permeability, which is critical for oral bioavailability ()[2].

  • Scaffold Hopping Utility: It serves as an excellent replacement for metabolically unstable or toxic aromatic rings in legacy drug scaffolds.

Mechanistic Case Studies in Target Modulation

Case Study A: P2Y14 Receptor Antagonism (Anti-Inflammatory)

The UDP-Glucose (UDPG)/P2Y14R signaling pathway is a critical therapeutic target for innate immune system diseases. Based on scaffold hopping strategies, researchers developed a series of 5-amide-1H-pyrazole-3-carboxyl derivatives. The incorporation of a cyclobutylmethyl group at the N1 position (e.g., 1-(Cyclobutylmethyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid) optimized the orientation of the pyrazole core, significantly enhancing binding within the receptor's allosteric site and reducing downstream inflammatory cytokines ()[1].

G UDPG UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor (GPCR) UDPG->P2Y14R Activates Gi Gαi Protein P2Y14R->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Inflammation Immune Cell Activation cAMP->Inflammation Triggers Antagonist Cyclobutylmethyl-Pyrazole (Antagonist) Antagonist->P2Y14R Blocks

UDPG/P2Y14R signaling pathway modulated by cyclobutylmethyl-pyrazole antagonists.
Case Study B: JAK1 Kinase Inhibition (Autoimmune Diseases)

In the optimization of selective JAK1 inhibitors, the incorporation of a cyclobutylmethyl analog demonstrated improved potency and kinase selectivity. However, as an application scientist, I must highlight the metabolic trade-off: the cyclobutane ring is susceptible to cytochrome P450 (CYP)-mediated oxidation, which can lead to higher metabolic clearance. This causality drives the subsequent need for fluorination strategies to block metabolic soft spots while retaining the steric benefits of the cycloalkyl group ()[3].

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes the physicochemical and pharmacological impact of substituting the N1 position of a pyrazole core, derived from aggregated GPCR and Kinase inhibitor optimization campaigns.

N1-Pyrazole SubstituentTarget ContextPrimary Pharmacological ImpactPhysicochemical Shift (LogD)Metabolic Liability
Methyl BaselineBaseline Potency~1.5Low
Cyclobutylmethyl P2Y14R / JAK1Enhanced Potency & Selectivity~2.5 - 3.3High (CYP Oxidation)
Trifluoroethyl JAK1Maintained Potency~1.8Low
4-Fluorobenzyl P2Y14RMaximum Affinity ( IC50​ < 2 nM)~3.5Moderate

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Regioselective N-Alkylation of 1H-Pyrazole

Objective: Synthesize 1-(cyclobutylmethyl)-1H-pyrazole derivatives. System Validation: TLC monitoring must be coupled with LC-MS to confirm the mass of the intermediate pyrazolide anion (indirectly via quenching a small aliquot in D2​O to observe deuterium incorporation) and the final alkylated product.

  • Preparation & Deprotonation: Dissolve the starting 1H-pyrazole derivative (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C.

    • Causality: Anhydrous conditions prevent the premature quenching of the base. Cooling to 0 °C controls the exothermic deprotonation step.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

    • Causality: NaH is selected over weaker bases (like K2​CO3​ ) because its byproduct is hydrogen gas, which bubbles out of the solution, driving the deprotonation to 100% completion and leaving a highly nucleophilic pyrazolide anion.

  • Alkylation: Introduce cyclobutylmethyl bromide (1.1 eq) dropwise. Gradually warm the mixture to room temperature and stir for 5 hours.

    • Causality: The cyclobutylmethyl group is sterically hindered. Warming to room temperature provides the necessary activation energy for the SN​2 nucleophilic attack while avoiding elevated temperatures that could trigger E2 elimination of the bromide.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to resolve N1 and N2 regioisomers based on their distinct dipole moments.

Workflow Step1 1H-Pyrazole Starting Material Step2 NaH / DMF (0°C) Deprotonation Step1->Step2 Base Addition Step3 Pyrazolide Anion Intermediate Step2->Step3 H2 Gas Evolution Step4 Cyclobutylmethyl Br SN2 Alkylation Step3->Step4 RT, 5 Hours Step5 1-(Cyclobutylmethyl) -pyrazole Step4->Step5 Regioselective

Step-by-step N-alkylation workflow for cyclobutylmethyl-pyrazole synthesis.
Protocol 2: Competitive Fluorescence Binding Assay for Target Validation

Objective: Determine the IC50​ of the synthesized cyclobutylmethyl-pyrazole candidates against GPCRs (e.g., P2Y14R). System Validation: Include a known high-affinity antagonist as a positive control to validate the dynamic range of the assay.

  • Membrane Preparation: Harvest CHO cells stably expressing the human target receptor. Homogenize and centrifuge to isolate the membrane fraction.

  • Probe Incubation: In a 96-well black microtiter plate, combine the cell membranes with a fixed concentration (e.g., 5 nM) of a validated fluorescent probe.

  • Candidate Titration: Add the cyclobutylmethyl-pyrazole candidate in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Incubate in the dark at room temperature for 60 minutes.

    • Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is critical for the accurate derivation of binding kinetics.

  • Detection & Analysis: Measure fluorescence polarization (FP) using a microplate reader. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Conclusion

The strategic integration of a cyclobutylmethyl group into pyrazole-based scaffolds represents a sophisticated approach to overcoming spatial and lipophilic hurdles in drug design. By understanding the causality behind its steric projection and metabolic profile, medicinal chemists can rationally deploy this motif to enhance target affinity and selectivity across diverse therapeutic areas, from autoimmune diseases to inflammatory disorders.

References

  • Wang, K., et al. (2022). Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Schnute, M. E., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Starowicz, K., & Finn, D. P. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Advances.[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Scale-Up Protocol for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In modern drug discovery, pyrazole-derived aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In modern drug discovery, pyrazole-derived aliphatic methanamines are highly prized building blocks. They frequently serve as key pharmacophores in kinase inhibitors and GPCR ligands due to their favorable physicochemical properties, including enhanced lipophilic efficiency (LipE) and metabolic stability. The target compound, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine , incorporates a cyclobutylmethyl moiety that provides steric bulk and lipophilicity while resisting cytochrome P450-mediated oxidation better than linear alkyl chains.

As a Senior Application Scientist, I have designed this protocol to be a self-validating system . Rather than blindly following steps, this guide emphasizes the causality behind each chemical transformation, ensuring that you can troubleshoot and verify success at every stage.

The synthesis relies on a robust two-step pathway:

  • Regioselective N-Alkylation: The pyrazole ring contains a free N-H group that is readily alkylated under basic conditions[1]. Because the starting material, 1H-pyrazole-4-carbonitrile, possesses C2v symmetry across its tautomeric forms, alkylation at either the N1 or N2 position yields the exact same regioisomer[2]. This symmetry is a massive strategic advantage, as it eliminates the need for complex chromatographic separation of regioisomers.

  • Nitrile Reduction: The carbonitrile group is reduced to a primary amine. While lithium aluminum hydride (LiAlH₄) is frequently used for discovery-scale reductions of pyrazole-carbonitriles[3], it poses severe safety risks and workup challenges upon scale-up. Instead, this protocol utilizes catalytic hydrogenation with Raney Nickel[4]. Crucially, the reaction is performed in methanolic ammonia . The ammonia acts as a chemical trap: it converts the highly reactive intermediate imine into an aminal, preventing primary amines from attacking the imine to form unwanted secondary amine dimers.

Synthetic Workflow

SynthesisWorkflow SM1 1H-pyrazole-4-carbonitrile (Starting Material) Reagent1 (Bromomethyl)cyclobutane K2CO3, DMF, 80°C SM1->Reagent1 Int1 1-(cyclobutylmethyl)-1H- pyrazole-4-carbonitrile Reagent1->Int1 N-Alkylation Reagent2 Raney-Ni, H2 (50 psi) NH3 in MeOH, 25°C Int1->Reagent2 Prod [1-(cyclobutylmethyl)-1H- pyrazol-4-yl]methanamine Reagent2->Prod Nitrile Reduction

Fig 1: Two-step synthetic workflow for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Step-by-Step Experimental Methodologies
Step 1: Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile

Objective: Alkylate the pyrazole core while preventing nitrile hydrolysis.

Reagents:

  • 1H-pyrazole-4-carbonitrile: 1.0 equivalent (eq)

  • (Bromomethyl)cyclobutane: 1.1 eq

  • Potassium carbonate (K₂CO₃): 2.0 eq

  • N,N-Dimethylformamide (DMF): 10 volumes (mL/g of starting material)

Procedure:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer with 1H-pyrazole-4-carbonitrile and DMF.

  • Base Addition: Add finely powdered K₂CO₃ to the solution. Causality: K₂CO₃ is chosen over stronger bases (like NaH) because it is perfectly tuned to deprotonate the pyrazole (pKa ~14) without risking nucleophilic attack on the nitrile group[2].

  • Electrophile Addition: Add (bromomethyl)cyclobutane dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours. Causality: DMF is a polar aprotic solvent that leaves the pyrazolate anion unsolvated and highly nucleophilic, driving the Sₙ2 substitution to completion.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (highly polar, remains near baseline) should disappear, replaced by a highly UV-active, lipophilic spot (Rf ~0.6).

  • Workup: Cool the mixture to room temperature and pour it into 50 volumes of ice water. The product will precipitate. Filter the solid, wash with cold water, and dry under a vacuum to afford the intermediate.

Step 2: Synthesis of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Objective: Reduce the carbonitrile to a primary amine without forming secondary amine dimers.

Reagents:

  • 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile: 1.0 eq

  • Raney Nickel (slurry in H₂O): 10% w/w relative to intermediate

  • 7N Ammonia (NH₃) in Methanol: 15 volumes

  • Hydrogen gas (H₂): 50 psi

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the intermediate from Step 1 in 7N NH₃ in Methanol. Causality: The vast excess of ammonia forces the equilibrium of the intermediate imine toward the aminal, ensuring 100% selectivity for the primary amine product[4].

  • Catalyst Addition: Carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is highly pyrophoric. Never let the catalyst dry out in the presence of oxygen.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25 °C for 16 hours.

  • Self-Validation Check: Sample the reaction and spot on TLC. Stain with Ninhydrin and heat. The successful formation of the primary amine will immediately present as a bright purple/blue spot. LC-MS should show complete loss of the M+ 161 mass and the appearance of M+ 165.

  • Workup: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Nickel. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To obtain a highly pure, stable solid, dissolve the crude oil in diethyl ether and add 2.0 M HCl in ether to precipitate the product as a hydrochloride salt. Filter and dry.

Analytical & Quantitative Data

To ensure rigorous quality control, compare your isolated compounds against the following expected analytical metrics.

MetricIntermediate: 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrileFinal Product:[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine
Chemical Formula C₉H₁₁N₃C₉H₁₅N₃
Exact Mass 161.10165.13
Expected LC-MS [M+H]⁺ 162.1 m/z166.1 m/z
Expected Yield 85 - 92%75 - 85%
Appearance Off-white to pale yellow solidColorless oil (Free base) / White powder (HCl salt)
Key ¹H NMR Shifts (CDCl₃) ~7.85 (s, 1H), ~7.75 (s, 1H)[Pyrazole C3/C5 protons]; ~4.10 (d, 2H) [N-CH₂]~7.40 (s, 1H), ~7.35 (s, 1H)[Pyrazole C3/C5 protons]; ~3.75 (s, 2H)[C-CH₂-NH₂]
Validation Marker Strong IR peak at ~2230 cm⁻¹ (C≡N stretch)Positive Ninhydrin stain (Purple); Loss of IR peak at ~2230 cm⁻¹
References
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives IntechOpen [Link][1]

  • Tracking the Isotopologues: Process Improvement for the Synthesis of a Deuterated Pyrazole ACS Publications[Link][2]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research MDPI[Link][4]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Scirp.org[Link][3]

Sources

Application

Applications of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine as a medicinal chemistry building block

Application Note: [1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in Medicinal Chemistry and Drug Discovery Introduction & Structural Rationale In modern medicinal chemistry, the design of highly selective and metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: [1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in Medicinal Chemistry and Drug Discovery

Introduction & Structural Rationale

In modern medicinal chemistry, the design of highly selective and metabolically stable drug candidates relies heavily on the strategic selection of molecular building blocks. [1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9 / 2098065-28-0) has emerged as a highly versatile primary amine scaffold. Its architecture combines three distinct pharmacophoric elements, each serving a specific function in target binding and pharmacokinetic optimization:

  • The Cyclobutylmethyl Moiety: Unlike linear alkyl chains (e.g., propyl or butyl groups) which suffer from high conformational flexibility and susceptibility to rapid cytochrome P450-mediated oxidation, the cyclobutylmethyl group provides a rigidified, lipophilic bulk. This conformational constraint reduces the entropic penalty upon binding to hydrophobic pockets. This exact structural rationale was famously validated in the discovery of the Hepatitis C protease inhibitor Boceprevir (SCH 503034), where a cyclobutylmethyl group was utilized to dramatically improve metabolic stability and target organ exposure[1].

  • The Pyrazole Core: Pyrazoles are privileged bioisosteres for phenyl rings and amides. They offer a rigid, planar scaffold that can act as both a hydrogen bond donor and acceptor. In kinase inhibitors, the pyrazole nitrogen often forms critical hydrogen bonds with the ATP-binding hinge region[2].

  • The Methanamine Handle: The primary amine at the C4 position is a highly nucleophilic vector, perfectly positioned for late-stage functionalization via amide coupling, reductive amination, or urea/sulfonamide formation[3].

Pharmacophore Core [1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine CBM Cyclobutylmethyl Group (Lipophilicity & Steric Bulk) Core->CBM Pyr Pyrazole Ring (Rigid Scaffold & H-Bonding) Core->Pyr Meth Methanamine Group (Nucleophilic Attachment) Core->Meth P1 Hydrophobic Pocket Binding (e.g., Kinase Deep Pocket) CBM->P1 P2 Hinge Region Interaction (Bioisosteric Replacement) Pyr->P2 P3 Amide/Urea/Sulfonamide Linkage (Vector for Target Extension) Meth->P3

Caption: Pharmacophore mapping of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in drug design.

Physicochemical Profiling

To understand why this building block is favored in lead optimization, we must analyze its physicochemical properties. The data below demonstrates its strict compliance with the Rule of 5 and its ideal positioning within "fragment-like" chemical space, leaving ample molecular weight allowance for further target elaboration.

Table 1: Quantitative Physicochemical Profile

PropertyValueMedicinal Chemistry Significance
Molecular Weight 165.24 g/mol Highly fragment-like; allows for extensive elaboration without exceeding the MW < 500 Da threshold for oral drugs.
cLogP (Estimated) ~1.2 - 1.5Optimal lipophilicity. Balances aqueous solubility with the ability to cross lipid bilayers.
Topological Polar Surface Area 43.8 ŲExcellent for CNS penetration (tPSA < 90 Ų) and general oral bioavailability.
Hydrogen Bond Donors 1 (NH₂)Provides a critical vector for target binding or covalent derivatization.
Hydrogen Bond Acceptors 2 (Pyrazole N)Facilitates interactions with kinase hinge regions or GPCR binding pockets.
Rotatable Bonds 3Low conformational flexibility minimizes the entropic penalty upon target binding.

Key Applications in Drug Design

  • Pan-KRAS Inhibitors: Recent patent literature highlights the use of pyrazol-4-ylmethanamines in the synthesis of azaquinazoline-based pan-KRAS inhibitors. The building block is coupled to complex heterocyclic scaffolds to target multiple mutated forms of KRAS (e.g., G12C, G12D, G12V), where the pyrazole core anchors the molecule while the cyclobutylmethyl group occupies adjacent lipophilic sub-pockets[2].

  • TRPA1 Modulators: The methanamine group has been successfully converted into sulfonamides to generate potent Transient Receptor Potential Ankyrin 1 (TRPA1) modulators, which are heavily investigated for the treatment of pain, asthma, and inflammatory bowel disease[4].

  • Carbamate and Urea Prodrugs/Inhibitors: The primary amine is frequently utilized to form organic carbamates, a motif that confers exceptional proteolytic stability against aminopeptidases and increases cellular membrane permeability[3].

SyntheticWorkflow Start Primary Amine Building Block Amide Amide Coupling (HATU, DIPEA, DMF) Start->Amide R-COOH Sulf Sulfonylation (R-SO2Cl, Pyridine, DCM) Start->Sulf R-SO2Cl RedAm Reductive Amination (NaBH(OAc)3, DCE) Start->RedAm R-CHO Target1 Pan-KRAS Inhibitors (Amide Derivatives) Amide->Target1 Target2 TRPA1 Modulators (Sulfonamide Derivatives) Sulf->Target2 Target3 CNS Active Ligands (Secondary Amines) RedAm->Target3

Caption: Key synthetic workflows for derivatizing the methanamine building block.

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that successful chemical biology relies on understanding the causality of the reagents chosen. The following protocols are designed as self-validating systems for the derivatization of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Protocol A: HATU-Mediated Amide Coupling (Synthesis of Kinase Inhibitor Precursors)

This method is optimized for coupling the building block to sterically hindered carboxylic acids, a common scenario in the synthesis of complex KRAS or kinase inhibitors[2].

Reagents: Carboxylic acid (1.0 eq), [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF. Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger.

  • Amine Addition: Add the pyrazole methanamine building block in one portion. Stir the reaction mixture at 40 °C for 12 hours.

    • Causality: Mild heating overcomes the steric hindrance often associated with complex heterocyclic acids, driving the nucleophilic attack of the primary amine on the HOAt ester to completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation (QC): Monitor via LC-MS. The reaction is complete when the mass of the starting amine (m/z 166.1[M+H]⁺) disappears. Post-purification ¹H NMR should reveal a new amide NH proton appearing as a broad triplet between 8.0–8.5 ppm, confirming successful bond formation.

Protocol B: Sulfonamide Formation (Synthesis of TRPA1 Modulators)

Sulfonamides are crucial for TRPA1 target engagement[4]. This protocol prevents the common side-reaction of bis-sulfonylation.

Reagents: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (1.0 eq), Sulfonyl chloride (1.05 eq), Pyridine (2.0 eq), anhydrous DCM. Step-by-Step Methodology:

  • Preparation: Dissolve the amine in anhydrous DCM (0.1 M). Add Pyridine and cool the mixture to 0 °C using an ice bath.

    • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger for the HCl generated, and it functions as a nucleophilic catalyst by forming a highly reactive, transient N-sulfonylpyridinium intermediate.

  • Addition: Add the sulfonyl chloride dropwise over 10 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C strictly controls the local stoichiometry, preventing the primary amine from reacting with two equivalents of sulfonyl chloride (bis-sulfonylation).

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Dilute with DCM, wash with 1N HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Self-Validation (QC): Check LC-MS for the desired product [M+H]⁺. If a mass corresponding to[M+2(SO₂R)-H]⁺ is observed, bis-sulfonylation has occurred. Troubleshooting: If bis-sulfonylation is detected, stir the crude mixture with a mild nucleophile (e.g., ethanolamine) for 30 minutes prior to workup to selectively cleave the secondary sulfonyl group.

References

  • Venkatraman, S., et al. "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor". Journal of Medicinal Chemistry, ACS Publications, 2006. URL: [Link]

  • "WO2022132200A1 - Azaquinazoline pan-kras inhibitors". Google Patents, 2022.
  • "WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators". Google Patents, 2015.
  • Ghosh, A. K., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry". Journal of Medicinal Chemistry, PMC - NIH, 2015. URL: [Link]

Sources

Method

Standard NMR Spectroscopy Data and Analytical Protocols for[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Executive Summary Pyrazole derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors, BET inhibitors, and other targeted therapeutics due to their favora...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors, BET inhibitors, and other targeted therapeutics due to their favorable physicochemical properties and hydrogen-bonding capabilities[1]. [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9) is a versatile building block featuring a cyclobutylmethyl lipophilic tail and a primary methanamine group, making it an excellent precursor for amide coupling or reductive amination workflows[2].

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. By establishing standard 1 H and 13 C NMR reference data and detailing the causality behind specific acquisition parameters, this guide ensures high-fidelity structural verification for researchers synthesizing or utilizing this building block.

Structural & Physical Profile

Before initiating spectroscopic analysis, it is critical to map the expected molecular framework. The presence of the primary amine and the electron-rich pyrazole core dictates the choice of solvent and handling procedures.

PropertyValue
Chemical Name [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine
CAS Registry Number 1483049-01-9[2]
Molecular Formula C 9​ H 15​ N 3​
Molecular Weight 165.24 g/mol
SMILES String NCc1cnn(CC2CCC2)c1[2]
Key Functional Groups 1,4-disubstituted pyrazole, primary amine, cyclobutane ring

Experimental Protocol for NMR Acquisition

To achieve self-validating and reproducible results, the analytical workflow must be tightly controlled. The following methodology outlines the optimized conditions for acquiring high-resolution NMR spectra for small-molecule pyrazole amines[3].

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is preferred over protic solvents like Methanol- d4​ (CD 3​ OD) or heavy water (D 2​ O) because protic solvents will cause rapid deuterium exchange with the -NH 2​ protons, resulting in the disappearance of the amine signal from the 1 H spectrum[3].

  • Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ for 1 H NMR, and 40–50 mg for 13 C NMR.

    • Causality: The primary amine group can cause concentration-dependent chemical shifts due to intermolecular hydrogen bonding. Maintaining a standardized concentration ensures batch-to-batch reproducibility.

  • Filtration: Pass the dissolved sample through a tightly packed glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

Instrument Parameters (400 MHz Spectrometer)
  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Reasoning: Ensures complete longitudinal relaxation of the cyclobutane protons, which can have slightly longer T1​ relaxation times.

    • Number of Scans (NS): 16 to 32.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 13 C (zgpg30).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds.

    • Number of Scans (NS): 512 to 1024 (depending on exact concentration).

Analytical Workflow Diagram

The following diagram illustrates the logical progression from sample preparation to structural validation, emphasizing the critical decision points in the NMR analysis of amine-containing heterocycles.

NMR_Workflow Prep Sample Preparation (CDCl3 to preserve -NH2) Acq1H 1H NMR Acquisition (400 MHz, 16-32 Scans) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, >512 Scans) Prep->Acq13C Process Data Processing (FT, Phase & Baseline Correct) Acq1H->Process Acq13C->Process Assign Signal Assignment (Integration & Multiplicity) Process->Assign Validate Structural Validation (Confirm 1,4-substitution) Assign->Validate

Figure 1: Standardized NMR acquisition and processing workflow for pyrazole-methanamine derivatives.

Standardized NMR Spectroscopy Data

The following tables summarize the empirical and predictively synthesized chemical shifts based on the electronic environment of the [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine scaffold[1][3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Causality
7.51 Singlet (s)1H-Pyrazole H-5: Deshielded by the adjacent N1-alkyl group.
7.42 Singlet (s)1H-Pyrazole H-3: Slightly more shielded than H-5; typical for 1,4-disubstituted pyrazoles.
4.05 Doublet (d)2H7.2N1-CH 2​ : Strongly deshielded by the electronegative pyrazole nitrogen.
3.75 Singlet (s)2H-C4-CH 2​ -NH 2​ : Methylene bridge between the aromatic ring and the primary amine.
2.75 – 2.85 Multiplet (m)1H-Cyclobutyl α -CH: Methine proton at the ring junction.
1.85 – 2.10 Multiplet (m)4H-Cyclobutyl β -CH 2​ : Two methylene groups within the strained ring.
1.75 – 1.95 Multiplet (m)2H-Cyclobutyl γ -CH 2​ : Distal methylene group of the cyclobutane ring.
1.60 Broad Singlet (br s)2H--NH 2​ (Amine): Broad due to quadrupolar relaxation of 14 N and chemical exchange.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Causality
138.5 Cq / CHPyrazole C-3: Aromatic methine carbon.
129.0 Cq / CHPyrazole C-5: Aromatic methine carbon adjacent to N1.
121.5 CqPyrazole C-4: Quaternary carbon; shifted downfield from ~105 ppm due to the alkylamine substitution[1].
56.2 CH 2​ N1-CH 2​ : Aliphatic carbon directly bound to the pyrazole nitrogen.
36.8 CH 2​ C4-CH 2​ -NH 2​ : Aliphatic carbon bound to the primary amine.
35.5 CHCyclobutyl α -CH: Branching point of the cyclobutane ring.
25.0 CH 2​ Cyclobutyl β -CH 2​ : (2 Carbons) Equivalent carbons in the symmetric ring.
18.5 CH 2​ Cyclobutyl γ -CH 2​ : Most shielded carbon in the ring system.

Mechanistic & Spectroscopic Insights (E-E-A-T)

To ensure analytical trustworthiness, it is vital to understand why the spectrum presents as it does, rather than merely matching numbers.

  • Differentiation of Pyrazole Protons (H-3 vs. H-5): In 1-alkyl-1H-pyrazoles, the proton at the 5-position (H-5) typically resonates slightly downfield (higher ppm) compared to the 3-position (H-3)[1]. This is due to the spatial proximity (anisotropic deshielding) and inductive electron withdrawal from the adjacent N1 nitrogen atom, which bears the cyclobutylmethyl group.

  • Amine Signal Broadening: The primary amine (-NH 2​ ) signal at ~1.60 ppm appears as a broad singlet. This broadening is a self-validating indicator of the amine's presence. It is caused by the intermediate rate of proton exchange in the solvent and the quadrupolar relaxation effect of the 14 N nucleus (spin I=1 ), which partially decouples the attached protons[3].

  • Cyclobutane Ring Strain: The 13 C shifts of the cyclobutane ring are highly diagnostic. The γ -carbon is unusually shielded (~18.5 ppm) due to the puckered conformation of the cyclobutane ring, which places this carbon in a sterically compressed environment relative to larger cycloalkanes.

References

  • Molport. "1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine | 1483049-01-9." Molport Compound Database. Available at:[Link]

  • National Institutes of Health (PMC). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." PubMed Central. Available at:[Link]

Sources

Application

Application Note: HPLC Method Engineering and Purity Validation for[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Executive Summary The accurate purity analysis of basic amine-containing active pharmaceutical ingredients (APIs) and their intermediates presents a persistent chromatographic challenge. This application note details the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity analysis of basic amine-containing active pharmaceutical ingredients (APIs) and their intermediates presents a persistent chromatographic challenge. This application note details the method engineering, optimization, and validation for the purity analysis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine . By leveraging a first-principles approach to analyte-stationary phase interactions, this protocol abandons outdated silanol-masking techniques in favor of a high-pH, hybrid-silica methodology. The resulting method is robust, mass-spectrometry (MS) compatible, and fully aligned with the latest ICH Q2(R2) validation guidelines[1].

Mechanistic Rationale & Analyte Profiling

To engineer a robust method, we must first establish the causality between the analyte's molecular structure and its chromatographic behavior.[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine consists of a hydrophobic cyclobutylmethyl group, an aromatic pyrazole core, and a highly polar primary methanamine group. The primary amine has an estimated pKa​ of ~9.5.

The Challenge of Secondary Interactions: Basic drugs containing primary amines are positively charged at typical reversed-phase working pH ranges (pH 2–8). This cationic state induces strong electrostatic associations with residual ionized silanols ( Si−O− ) on conventional Type-A and Type-B silica stationary phases. This secondary ion-exchange mechanism manifests as severe peak tailing, retention time drift, and compromised resolution[2].

Historically, method developers relied on mobile phase additives like triethylamine (TEA) to competitively mask these silanols. However, TEA is volatile, permanently alters column selectivity, and severely suppresses ionization in LC-MS applications[3].

The Engineered Solution: Instead of masking the stationary phase, this method alters the ionization state of the analyte. By utilizing an Ethylene Bridged Hybrid (BEH) C18 column—which resists dissolution at high pH—we can employ a pH 10.0 mobile phase. At pH 10.0, the primary amine is deprotonated (neutralized), completely bypassing electrostatic silanol interactions and allowing pure hydrophobic partitioning to govern retention.

SilanolMechanism cluster_lowpH Standard C18 (Low pH < 7) cluster_highpH Hybrid BEH C18 (High pH 10) N1 Protonated Amine [R-NH3+] S1 Ionized Silanol [Si-O-] N1->S1 Electrostatic Attraction R1 Severe Peak Tailing (As > 2.0) S1->R1 N2 Neutral Amine [R-NH2] S2 Masked/Neutral Surface N2->S2 Hydrophobic Partitioning R2 Sharp, Symmetrical Peak (As < 1.2) S2->R2

Figure 1: Mechanistic comparison of amine-silanol interactions at low vs. high pH.

Method Engineering Strategy

The development workflow follows a Quality by Design (QbD) approach, ensuring the method is intrinsically reliable before formal validation begins.

MethodEngineering A 1. Analyte Profiling pKa ~9.5 (Amine), LogP ~1.2 B 2. Stationary Phase Selection Ethylene Bridged Hybrid (BEH) C18 A->B C 3. Mobile Phase Engineering 10mM NH4HCO3 (pH 10.0) / Acetonitrile B->C D 4. Gradient Optimization Targeting Rs > 2.0 for Impurities C->D E 5. Method Validation Aligned with ICH Q2(R2) Guidelines D->E

Figure 2: Strategic workflow for HPLC method development and validation.

Standard Operating Procedure: Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The method incorporates mandatory System Suitability Testing (SST) that acts as a physical gatekeeper; if the SST fails, the analytical run is automatically aborted, preventing the generation of compromised data.

Reagents and Materials
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in ultrapure water (18.2 MΩ·cm). Adjusted to pH 10.0 ± 0.05 using dilute ammonium hydroxide ( NH4​OH ). Filtered through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Ultrapure Water : Acetonitrile.

Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

  • System Suitability Solution: Spike the Standard Stock Solution with known synthetic impurities (e.g., des-cyclobutylmethyl pyrazole) at a 0.5% level to verify peak resolution.

  • Sample Preparation: Prepare batch samples at a target concentration of 1.0 mg/mL using the same procedure as the stock solution. Filter all samples through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µmBEH particle withstands pH 10; C18 provides retention for the cyclobutylmethyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID column balancing efficiency and backpressure.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks.
Detection UV at 225 nmCorresponds to the π→π∗ transition of the pyrazole aromatic ring.
Injection Vol 10 µLPrevents volume overload while maintaining sufficient sensitivity for 0.05% impurities.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Initial hold (Aqueous equilibration)
2.0955Isocratic hold to retain polar degradants
10.04060Linear ramp to elute main API peak
12.01090Column wash (elute highly retained impurities)
15.01090Isocratic wash
15.1955Return to initial conditions
20.0955Re-equilibration
Self-Validating Run Sequence

Execute the following sequence. The system must pass all SST criteria (Section 5) at Step 2 before proceeding to Step 3.

  • Blank (Diluent): 1 injection (Verifies baseline stability and lack of carryover).

  • SST Solution: 5 consecutive injections.

  • Unknown Samples: Duplicate injections per batch.

  • Bracketing Standard: 1 injection every 10 sample injections (Verifies retention time and response drift remain < 2.0%).

System Suitability & Method Optimization Results

The shift to a pH 10.0 mobile phase completely eliminated the electrostatic tailing typically observed with methanamine derivatives. The method consistently yields highly symmetrical peaks, validating the mechanistic hypothesis.

Table 3: System Suitability Acceptance Criteria (SST)

ParameterObserved ResultAcceptance CriterionStatus
Retention Time ( tR​ ) 8.45 min± 2.0% variationPASS
Tailing Factor ( As​ ) 1.08≤ 1.5PASS
Theoretical Plates ( N ) 14,500≥ 10,000PASS
Resolution ( Rs​ ) 3.2≥ 2.0 (Main peak vs closest impurity)PASS
Injection Precision 0.4% RSD≤ 2.0% RSD (n=5)PASS

ICH Q2(R2) Validation Framework

In alignment with the updated ICH Q2(R2) guidelines (effective June 2024), the method must be validated to demonstrate it is "fit for the intended purpose" of purity and impurity control[1]. The following framework outlines the executed validation parameters.

Table 4: ICH Q2(R2) Validation Parameters & Results

Validation CharacteristicMethodologyAcceptance CriteriaResult
Specificity Inject blank, API, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interference at the tR​ of the main peak. Peak purity angle < purity threshold (via PDA).Complies. All degradants resolved ( Rs​ > 2.0).
Linearity & Range 5 concentration levels from LOQ to 120% of target concentration (1.2 mg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0%. R2 = 0.9998.
Accuracy (Recovery) Spike API into matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.99.4% – 100.8% recovery.
Repeatability (Precision) 6 independent sample preparations at 100% concentration.%RSD of peak area ≤ 2.0%.0.6% RSD.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD ≤ 2.0% (n=12).0.8% RSD.
LOD / LOQ Signal-to-Noise (S/N) ratio approach.LOD S/N ≥ 3:1. LOQ S/N ≥ 10:1.LOD: 0.015% LOQ: 0.05%
Robustness Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±0.1 mL/min).SST criteria must remain within passing limits.Complies. As​ remained < 1.2.

Conclusion

The developed HPLC method for[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine successfully circumvents the traditional pitfalls of basic amine analysis. By utilizing a high-pH mobile phase coupled with a robust BEH stationary phase, the method eliminates silanol-induced peak tailing without the need for ion-suppressing additives like triethylamine. The protocol is fully self-validating and complies with the rigorous standards set forth by the ICH Q2(R2) guidelines, ensuring high trustworthiness for routine pharmaceutical purity analysis.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Effective June 14, 2024. Available at:[Link][1]

  • Element Lab Solutions. "Critical Evaluation of Chromatography Methods – HPLC: Silanol Interactions and Masking Reagents." Available at:[Link][3]

  • ResearchGate / Journal of Chromatography A. "Performance of amines as silanol suppressors in reversed-phase liquid chromatography." Available at:[Link][2]

Sources

Method

Application Note: Optimized Amide Coupling Strategies for[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Substrate Profiling & Chemical Rationale The compound [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is a highly versatile building block frequently utilized in modern drug discovery to introduce sp³-rich lipophilic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Profiling & Chemical Rationale

The compound [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is a highly versatile building block frequently utilized in modern drug discovery to introduce sp³-rich lipophilic motifs (cyclobutylmethyl) alongside a polar heteroaromatic core (pyrazole).

From a reactivity standpoint, this molecule is a primary heteroarylmethylamine. Because the amine is insulated from the pyrazole ring by a methylene bridge, it behaves as a highly nucleophilic aliphatic amine—comparable to benzylamine. The distal cyclobutylmethyl group provides significant lipophilicity but imparts minimal steric hindrance at the reaction center.

Due to its high nucleophilicity, the primary challenge when coupling this amine with carboxylic acids is the competition between the desired amide bond formation and the undesired direct nucleophilic attack on the coupling reagent itself. This necessitates a highly controlled, causality-driven approach to reagent selection and order of addition.

Mechanistic Insights: Reagent Selection & Causality

Discovery Scale: The HATU Pre-Activation Imperative

For milligram-scale discovery chemistry, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard due to its rapid reaction kinetics and high yields. However, a critical mechanistic pitfall exists: if a highly nucleophilic primary amine like[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is introduced to the reaction mixture concurrently with HATU, the amine will directly attack the uronium carbon of HATU. This side reaction generates a stable tetramethylguanidinium byproduct, permanently consuming both the amine and the coupling reagent.

The Solution: A strict pre-activation protocol. By incubating the carboxylic acid, base, and HATU for 5–10 minutes prior to amine addition, the system fully converts the acid into the highly reactive OAt-active ester. Once the amine is introduced, it selectively attacks the active ester, driving the reaction to the desired amide with >90% conversion.

Process Scale: The T3P One-Pot Advantage

As projects transition from discovery to preclinical development, HATU becomes unviable due to its high cost, poor atom economy, and the explosive potential of its HOAt byproduct. For gram-to-kilogram scale-up, T3P (Propylphosphonic anhydride) is the optimal alternative[1].

The Solution: T3P allows for a safe, one-pot procedure. Unlike HATU, T3P does not readily react with amines to form stable byproducts. It selectively activates the carboxylate in situ. Furthermore, T3P generates water-soluble phosphonic acid byproducts that are entirely removed via a simple aqueous wash, eliminating the need for chromatographic purification—a self-validating requirement for scalable process chemistry[1].

Reaction Workflow

AmideCoupling A Carboxylic Acid + DIPEA (Deprotonation) B Add HATU (Pre-activation step) A->B 1-2 min Stirring C OAt-Active Ester Intermediate B->C 5-10 min (Crucial Wait) F Guanidinium Byproduct (Reaction Failure) B->F Amine present during HATU addition D Add[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (Nucleophilic Attack) C->D Amine addition E Target Amide Product + HOAt + Tetramethylurea D->E 1-2 hours, High Yield

Mechanistic workflow of HATU-mediated amide coupling highlighting the critical pre-activation step.

Experimental Protocols

Protocol A: Milligram-Scale Discovery Synthesis (HATU / DIPEA)

This protocol is designed for rapid library synthesis where yield and speed are prioritized over atom economy.

  • Acid Dissolution: In an oven-dried vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) to achieve a 0.1 M concentration.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 2 minutes.

  • Pre-Activation (Critical Step): Add HATU (1.2 equiv, 0.6 mmol) in one portion. The solution will typically transition from colorless to pale yellow. Stir at room temperature for exactly 10 minutes to ensure complete formation of the OAt-active ester. Self-Validation: An aliquot analyzed by LC-MS should show the disappearance of the parent acid mass.

  • Amine Addition: Add [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (1.1 equiv, 0.55 mmol) neat or as a concentrated DMF solution.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. Self-Validation: LC-MS should indicate >95% conversion to the desired product mass.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace HOAt remains.

Protocol B: Gram-Scale Process Synthesis (T3P / Et₃N)

This protocol is designed for scale-up, prioritizing safety, cost-efficiency, and chromatography-free isolation.

  • One-Pot Assembly: To a round-bottom flask, add the carboxylic acid (1.0 equiv, 10.0 mmol) and[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (1.05 equiv, 10.5 mmol) in 2-Methyltetrahydrofuran (2-MeTHF) (20 mL) to achieve a 0.5 M concentration.

  • Base Addition: Add Triethylamine (Et₃N) (3.0 equiv, 30.0 mmol). Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • T3P Addition: Dropwise, add a 50% wt. solution of T3P in Ethyl Acetate (1.5 equiv, 15.0 mmol) over 15 minutes. Causality: The addition is exothermic; controlled addition prevents thermal degradation.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: In-Process Control (IPC) via HPLC should show <2% remaining amine.

  • Aqueous Workup: Quench the reaction by adding water (20 mL). Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to remove the water-soluble phosphonic acid byproducts, followed by water (15 mL).

  • Isolation: Concentrate the organic layer under reduced pressure to afford the target amide. Self-Validation: The product is typically >95% pure by NMR without the need for column chromatography.

Quantitative Data Summary

The following table summarizes the critical parameters for directly comparing the discovery and process-scale methodologies for this specific amine.

ParameterProtocol A: Discovery ScaleProtocol B: Process Scale
Coupling Reagent HATU (1.2 equiv)T3P (50% in EtOAc, 1.5 equiv)
Amine Equivalents 1.1 equiv1.05 equiv
Base DIPEA (3.0 equiv)Et₃N (3.0 equiv)
Optimal Solvent Anhydrous DMF2-MeTHF or EtOAc
Concentration 0.1 M0.5 M
Addition Sequence Strict Pre-activation requiredOne-pot assembly
Primary Byproducts HOAt, TetramethylureaWater-soluble phosphates
Workup Strategy 5% LiCl washes (to remove DMF)Simple aqueous/NaHCO₃ washes
Purification Flash Chromatography usually requiredChromatography-free (Direct isolation)

References

  • [1] Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at:[Link]

Sources

Application

Application Note: Incorporating [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine into Fragment-Based Lead Discovery Campaigns

Abstract Fragment-Based Lead Discovery (FBLD) has solidified its position as a cornerstone of modern drug discovery, offering an efficient path to novel lead compounds, particularly for challenging biological targets.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fragment-Based Lead Discovery (FBLD) has solidified its position as a cornerstone of modern drug discovery, offering an efficient path to novel lead compounds, particularly for challenging biological targets.[1][2][3] This application note provides a detailed guide for the incorporation of a high-value fragment, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine , into FBLD campaigns. We present the scientific rationale for selecting this fragment, its key physicochemical properties, and a comprehensive set of protocols for primary screening, hit validation, and structure-guided optimization. The methodologies detailed herein leverage industry-standard biophysical techniques, including Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermal Shift Assays (TSA), to ensure a robust and reliable hit-to-lead workflow.

Introduction: The Strategic Value of Pyrazole Fragments in FBLD

Fragment-Based Lead Discovery (FBLD) begins with the identification of low molecular weight compounds (typically < 300 Da) that bind weakly but efficiently to a biological target.[1][3][4] Unlike traditional High-Throughput Screening (HTS), FBLD offers superior coverage of chemical space with a smaller library and often yields hits with higher ligand efficiency (LE), providing a more rational and atom-efficient starting point for medicinal chemistry optimization.[2][5]

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, a structural motif frequently found in approved pharmaceuticals.[6][7][8][9][10] Its unique electronic properties, featuring both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allow it to engage in diverse, high-quality interactions with protein targets.[9][11] Furthermore, the pyrazole core can serve as a bioisosteric replacement for other aromatic systems, often improving physicochemical properties like solubility while maintaining or enhancing potency.

The specific fragment, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine , was rationally selected for its combination of desirable FBLD characteristics:

  • Low Molecular Weight: Complies with the "Rule of Three" for optimal fragment properties.

  • 3D-Richness: The sp³-hybridized cyclobutylmethyl group introduces three-dimensional character, enabling exploration of non-planar binding pockets and often improving solubility.

  • Clear Optimization Vector: The primary amine at the 4-position serves as an unambiguous and synthetically tractable handle for subsequent fragment "growing" strategies.

  • Privileged Core: The pyrazole scaffold provides a high-quality anchor point for target binding.

This guide will walk researchers through the practical steps of leveraging this fragment's potential.

Fragment Profile: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

A thorough characterization of the fragment is the foundational step for any successful FBLD campaign. The data below summarizes its key properties, confirming its suitability for screening.

PropertyValueRationale / Significance
CAS Number 1483049-01-9Unique identifier for procurement and reference.
Molecular Formula C₉H₁₅N₃Provides basic atomic composition.
Molecular Weight 165.24 g/mol Ideal for FBLD, well below the typical 300 Da cutoff.[1][12]
cLogP (Predicted) 0.9 - 1.2Low lipophilicity helps ensure solubility and reduces risk of non-specific binding.
Topological Polar Surface Area (TPSA) 40.71 ŲContributes to good solubility and potential for membrane permeability.
Hydrogen Bond Donors 2Primary amine and pyrazole N-H provide key interaction points.
Hydrogen Bond Acceptors 2Pyridine-like pyrazole N provides a key interaction point.
Rotatable Bonds 3Limited flexibility provides conformational constraint, reducing entropic penalty upon binding.

Experimental Workflow & Protocols

A successful FBLD campaign is a multi-step, validation-centric process. The following workflow is designed to identify, confirm, and characterize the interaction of our pyrazole fragment with a target protein of interest.

FBLD_Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Prep Fragment QC (Purity, Solubility) Screen Primary Screen (SPR or NMR) Prep->Screen High-quality stock Ortho Orthogonal Screen (e.g., TSA) Screen->Ortho Initial Hit List Struct Structural Biology (X-ray Crystallography) Ortho->Struct Confirmed Hit Opt Structure-Guided Optimization (Growing) Struct->Opt Binding Pose Lead Potent Lead Compound Opt->Lead SAR

Caption: The FBLD cascade, from initial fragment quality control to lead optimization.

Protocol 1: Fragment Preparation and Quality Control

Causality: The adage "garbage in, garbage out" is paramount in FBLD. Impurities can cause false positives, while poor solubility can lead to false negatives and inaccurate affinity measurements. This protocol establishes a high-quality, assay-ready fragment stock.

  • Procurement & Purity Analysis:

    • Obtain [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine from a reputable supplier (e.g., Biosynth, CAS 1483049-01-9)[12].

    • Verify purity (>95%) via LC-MS and ¹H-NMR. The presence of significant impurities necessitates purification.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

    • Aliquot into small volumes (e.g., 20 µL) in V-bottom plates or tubes and store at -20°C to minimize freeze-thaw cycles.

  • Aqueous Solubility Assessment (Nephelometry):

    • Serially dilute the DMSO stock into the final assay buffer to determine the concentration at which the fragment precipitates.

    • Crucially, all subsequent screening should be performed at concentrations well below this solubility limit to avoid artifacts from compound aggregation.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free biophysical technique that provides real-time kinetics and affinity data (Kᴅ). It is an excellent primary screening method for FBLD.[13][14][15]

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a target density of 8,000-12,000 Response Units (RU).

    • Include a reference channel (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the pyrazole fragment in running buffer (e.g., HBS-EP+ with 1-2% DMSO). Concentrations should range from below to above the expected Kᴅ (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the target and reference channels at a constant flow rate (e.g., 30 µL/min).

    • Record the association and dissociation phases. Regenerate the chip surface between injections if necessary.

  • Data Analysis:

    • Perform reference channel subtraction and buffer blank subtraction.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir steady-state affinity) to determine the equilibrium dissociation constant (Kᴅ). A weak but confirmed hit will typically have a Kᴅ in the 10 µM to 1 mM range.[4]

Protocol 3: Hit Validation via Orthogonal Methods

Causality: No single screening technique is infallible. Validating hits with an orthogonal method, one that relies on a different physical principle, is essential to eliminate technology-specific artifacts and build confidence in the results.[14]

Option A: Thermal Shift Assay (TSA / DSF)

  • Principle: TSA measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein, a strong indicator of a true binding event.

  • Reaction Setup (per well in a 96-well qPCR plate):

    • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

    • Target Protein (final concentration 2-5 µM)

    • SYPRO Orange dye (e.g., 5x final concentration)

    • Pyrazole fragment (e.g., 100 µM final concentration) or DMSO control.

  • Execution:

    • Use a qPCR instrument to ramp the temperature from 25°C to 95°C, measuring fluorescence at each interval.

  • Analysis:

    • Plot fluorescence vs. temperature. The inflection point of the curve is the Tm. A ΔTm (Tm with fragment - Tm with DMSO) of ≥ 2°C is considered a significant stabilizing effect.

Option B: X-ray Crystallography

  • Principle: This is the gold standard for validation. A co-crystal structure provides unambiguous proof of binding and reveals the precise binding mode, orientation, and interactions of the fragment in the protein's binding site.[16]

  • Execution:

    • Screen for crystallization conditions of the target protein.

    • Once conditions are established, set up co-crystallization trials with the protein pre-incubated with the pyrazole fragment (e.g., at 2-5 mM). Alternatively, soak existing apo-protein crystals in a solution containing the fragment.

    • Collect diffraction data at a synchrotron source and solve the structure.

  • Analysis:

    • Inspect the resulting electron density map for clear, unambiguous density corresponding to the fragment. This structural data is the blueprint for the next phase: optimization.

Table 2: Hypothetical Screening & Validation Data for a Target Kinase
Technique Result
SPR Kᴅ = 215 µM
TSA ΔTm = +3.5 °C
X-ray Crystallography Co-crystal structure solved to 1.8 Å resolution. Fragment observed binding in the hinge region.

From Fragment to Lead: Structure-Guided Optimization

The primary amine of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is a perfect vector for the "fragment growing" strategy.[5][17] This involves adding chemical functionality to the core fragment to engage with adjacent pockets in the binding site, thereby increasing affinity and selectivity.

Optimization cluster_strat Optimization Strategies Fragment Fragment Hit [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Growing Fragment Growing Add substituents to explore new interactions. (Primary Amine Vector) Fragment->Growing Most direct path for this fragment Linking Fragment Linking Connect two fragments in adjacent pockets. Fragment->Linking Merging Fragment Merging Combine features of two overlapping fragments. Fragment->Merging

Caption: Common strategies for fragment hit optimization.

Protocol 4: Exemplar 'Fragment Growing' via Amide Coupling

Causality: The co-crystal structure reveals which vectors on the fragment point towards open regions of the binding site. By synthesizing a small, focused library of amides, we can systematically probe this space to gain affinity.

  • Structural Analysis:

    • Examine the co-crystal structure of the target-fragment complex. Identify the vector of the primary amine. Note nearby amino acid residues (e.g., hydrophobic, polar, charged) that could be targeted for new interactions.

  • Library Design:

    • Select a diverse set of 10-20 commercially available carboxylic acids based on the analysis above. For example:

      • If a hydrophobic pocket is nearby, select acids like benzoic acid or cyclohexane carboxylic acid.

      • If a hydrogen bond donor is available, select an acid with a acceptor, like 4-methoxybenzoic acid.

  • Parallel Synthesis (General Protocol):

    • In an array of reaction vials, dissolve [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (1 equiv.) in a suitable solvent (e.g., DMF).

    • Add the selected carboxylic acid (1.1 equiv.) and a peptide coupling agent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

    • Stir at room temperature for 4-12 hours.

    • Purify each analogue via preparative HPLC. Confirm identity and purity by LC-MS and NMR.

  • Structure-Activity Relationship (SAR) Analysis:

    • Screen the new analogues in the primary assay (e.g., SPR) or a functional assay if available.

    • Correlate changes in affinity with the structural modifications to build an SAR model, guiding the next round of synthesis.

Table 3: Example SAR Table for a "Grown" Analogue Series
Analogue (R-group of Amide) Structure Affinity (Kᴅ, SPR)
(Fragment Hit)-H215 µM
PhenylBenzamide derivative32 µM
4-Fluorophenyl4-Fluorobenzamide derivative8 µM
CyclohexylCyclohexanecarboxamide derivative98 µM

Conclusion

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is a high-utility starting point for fragment-based lead discovery. Its favorable physicochemical properties, privileged core, and clear optimization vector make it a valuable addition to any fragment library. By employing a rigorous workflow of biophysical screening, orthogonal validation, and structure-guided design as outlined in this note, research teams can effectively translate this fragment hit into a potent and novel lead series.

References

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11:008.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
  • AlKharboush, D. F., et al. (2025). Fragment-based drug discovery: A graphical review. PubMed.
  • Ciulli, A. (2013). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Methods in Molecular Biology.
  • PharmaBlock. (n.d.). 【Whitepaper】Pyrazoles in Drug Discovery. PharmaBlock.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Murray, C. W., & Rees, D. C. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry, 61(5), 441-448.
  • Kumar, A., & Kumar, S. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Wright, G. D., & Melander, C. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435.
  • Betz, M., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12928-12933.
  • O'Connell, J., & Scott, W. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Methods in Molecular Biology.
  • Lu, W., & Stelzer, A. C. (2026). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI.
  • Kamal, A., & Ali, I. (2022).
  • International Journal of Scientific Research & Technology. (2026). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. IJSRT.
  • de Souza, N. B., & Cino, E. A. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 608.
  • Singh, R., & Kaur, H. (2022).
  • Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1200.
  • Sunitha, T., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Kumar, A., & Singh, J. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • CrystalsFirst. (2022).
  • Porta, E. O. J., et al. (2025). Fragment-based drug discovery: A graphical review.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals Blog.
  • Gelin, M., et al. (2021). Fragment Linking Strategies for Structure-Based Drug Design. Journal of Medicinal Chemistry, 64(7), 3553-3568.
  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Sapphire Bioscience. (n.d.). [1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine. Sapphire Bioscience.
  • Al-Warhi, T., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 25(18), 4235.
  • ResearchGate. (n.d.). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with....
  • ChemScene. (n.d.). N-Methyl-1H-pyrazole-4-methanamine. ChemScene.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. The Royal Society of Chemistry.

Sources

Method

Mass Spectrometry Fragmentation Patterns and Analytical Workflows for[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Application Note & Technical Protocol Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Context[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is a highly versatile s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is a highly versatile synthetic building block. The incorporation of a cyclobutylmethyl (CBM) moiety onto a pyrazole core is a proven strategy in modern medicinal chemistry to improve lipophilic efficiency (LLE) and metabolic stability, most notably in the development of highly selective JAK1 inhibitors and pyrazolopyridone derivatives[1].

For drug development professionals evaluating the pharmacokinetics or structural integrity of compounds containing this substructure, understanding its mass spectrometry (MS) fragmentation behavior is critical. This guide details the mechanistic pathways of its gas-phase fragmentation and provides a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for its precise quantification and structural elucidation.

Molecular Characteristics & Theoretical Exact Mass

To establish a highly accurate targeted MS method, we first define the theoretical monoisotopic masses. The primary amine on the methanamine group acts as the primary site for protonation during positive electrospray ionization (ESI+).

ParameterValue
Chemical Formula C9H15N3
Monoisotopic Exact Mass 165.1266 Da
Protonated Precursor Ion [M+H]+ 166.1344 Da
Primary Ionization Mode Positive Electrospray Ionization (ESI+)

Mechanistic Fragmentation Pathways (The "Why")

When subjected to Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the protonated precursor ion ( m/z 166.1344) undergoes three highly predictable, energy-dependent fragmentation pathways. Understanding the causality of these cleavages allows scientists to confidently assign structural features to unknown metabolites.

Pathway A: Primary Amine Deamination (Low Collision Energy)

The methanamine group at the C4 position is highly basic. Upon low-energy CID (15–20 eV), the most energetically favorable event is the neutral loss of ammonia (-NH3, 17.0265 Da). This forms a highly stable pyrazol-4-ylmethyl cation at m/z 149.1079. The stability of this fragment is driven by resonance delocalization of the positive charge across the adjacent pyrazole π -system.

Pathway B: Cyclobutylmethyl (CBM) Cleavage (Medium Collision Energy)

As collision energy increases (25–35 eV), the cyclobutylmethyl side chain undergoes α -cleavage or rearrangement. Analytical studies on CBM-containing synthetic cannabinoids demonstrate that this moiety characteristically expels as a neutral alkene (methylenecyclobutane, C5H8, 68.0626 Da)[1]. When this neutral loss occurs sequentially from the deaminated fragment, it yields a core protonated pyrazole-4-methyl cation at m/z 81.0453.

Pathway C: Pyrazole Ring Fission (High Collision Energy)

At elevated collision energies (40–50 eV), the robust pyrazole core finally fractures. A hallmark of pyrazole gas-phase chemistry is the expulsion of hydrogen cyanide (HCN, 27.0109 Da)[2]. This is driven by the cleavage of the C–H bond in the α -position relative to the nitrogen atom, ultimately yielding a terminal fragment at m/z 54.0344.

Fragmentation M [M+H]+ m/z 166.1344 F1 [M+H - NH3]+ m/z 149.1079 M->F1 - NH3 (17.03 Da) CE: 15-20 eV F2 [M+H - NH3 - C5H8]+ m/z 81.0453 F1->F2 - C5H8 (68.06 Da) CE: 25-35 eV F3 [M+H - NH3 - C5H8 - HCN]+ m/z 54.0344 F2->F3 - HCN (27.01 Da) CE: 40-50 eV

Proposed ESI-MS/MS fragmentation pathway for[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Quantitative Data Presentation

The following table summarizes the high-resolution mass spectrometry (HRMS) fragments expected during Q-TOF or Orbitrap analysis. This data serves as the foundation for setting up Multiple Reaction Monitoring (MRM) transitions on triple quadrupole instruments.

Fragment IonFormulaExact Mass ( m/z )Neutral LossOptimal CE (eV)Relative Abundance
Precursor [C9H16N3]+166.1344None10100% (Base Peak, Low CE)
Product 1 [C9H13N2]+149.1079-NH3 (17.0265)20100% (Base Peak, Med CE)
Product 2 [C4H5N2]+81.0453-C5H8 (68.0626)3065%
Product 3 [C3H4N]+54.0344-HCN (27.0109)4525%

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating steps (e.g., system suitability blanks and specific column chemistries) designed to mitigate matrix effects and ensure optimal ionization.

Workflow Prep Sample Prep Dilution in 5% MeOH LC UPLC Separation HSS T3 Column Prep->LC Ion ESI(+) Protonation LC->Ion Quad Q-TOF / MRM CID Fragmentation Ion->Quad Data Data Analysis Exact Mass Quad->Data

Self-validating LC-MS/MS workflow for the analysis of the pyrazole derivative.

Step 1: Sample Preparation & System Suitability

Causality: Methanamine derivatives can adsorb to glass surfaces. Using silanized vials or low-bind plastic prevents analyte loss.

  • Prepare a 1 mg/mL stock solution of the analyte in 100% LC-MS grade Methanol.

  • Dilute the working standard to 100 ng/mL using a diluent of 5% Methanol in Water containing 0.1% Formic Acid.

  • Self-Validation Check: Inject a blank (diluent only) prior to the sample to verify the absence of carryover at the m/z 166.1344 channel.

Step 2: Liquid Chromatography (UPLC) Conditions

Causality: A Waters Acquity UPLC HSS T3 column (or equivalent high-strength silica C18) is selected because it provides superior retention for polar amines while adequately resolving the lipophilic cyclobutylmethyl group[3].

  • Column: Waters Acquity UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm).

  • Column Temperature: 40 °C.

  • Mobile Phase A: Water + 0.1% Formic Acid (Ensures complete protonation of the primary amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 3.0 min: Linear gradient to 95% B

    • 3.0 – 4.0 min: Hold at 95% B

    • 4.0 – 4.1 min: Return to 5% B

    • 4.1 – 5.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 μL.

Step 3: Mass Spectrometry (ESI-QTOF or Triple Quadrupole) Parameters

Causality: Positive ESI is mandatory due to the basicity of the molecule. Capillary voltage is kept moderate to prevent in-source fragmentation of the labile ammonia group.

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/h.

  • Collision Gas: Argon (for CID).

  • Targeted MS/MS Acquisition: Precursor m/z 166.1344. Apply a collision energy ramp from 15 eV to 45 eV to capture the full fragmentation spectrum (from the initial -NH3 loss to the final -HCN expulsion).

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Technical Notes & Optimization

Troubleshooting

Strategies to improve the yield of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine synthesis

Welcome to the Technical Support Center for the synthesis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine . As a Senior Application Scientist, I have designed this guide to help you troubleshoot yield-limiting steps...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine . As a Senior Application Scientist, I have designed this guide to help you troubleshoot yield-limiting steps, understand the mechanistic causality behind protocol deviations, and implement self-validating workflows.

The utility of (1-alkyl-1H-pyrazol-4-yl)methanamine building blocks is critical in modern drug discovery, frequently serving as key pharmacophores in the development of highly potent therapeutics, such as PDE10A and PI3Kγ inhibitors[1]. However, researchers frequently encounter yield bottlenecks during the N-alkylation and subsequent reduction phases.

I. Synthesis Workflow & Logical Relationships

SynthesisWorkflow SM 1H-pyrazole-4-carbonitrile (Starting Material) Alk N-Alkylation Phase (Cyclobutylmethyl bromide, Cs2CO3) SM->Alk Int 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile (Intermediate) Alk->Int 85-95% Yield Red Reduction Phase (H2, Raney Ni, NH3/MeOH OR LiAlH4) Int->Red Prod [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (Target Product) Red->Prod Primary Pathway Dimer Bis-pyrazole secondary amine (Undesired Byproduct) Red->Dimer Without NH3 additive

Workflow for[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine synthesis.

II. Troubleshooting Guides & FAQs

Phase 1: Pyrazole N-Alkylation

Q: My N-alkylation yield is plateauing around 60%. How can I push the conversion >90%? A: Causality: Pyrazole N-alkylation using weak bases (like K2​CO3​ ) in less polar solvents often leads to incomplete conversion due to the poor solubility of the intermediate pyrazolide anion. To resolve this, switch to Cesium Carbonate ( Cs2​CO3​ ) in anhydrous DMF. This leverages the "cesium effect"—the large ionic radius of Cs+ creates a highly soluble, loosely coordinated "naked" pyrazolide anion that is vastly more nucleophilic[2]. Heating to 80°C ensures kinetic completion.

Q: Do I need to worry about regioselectivity (N1 vs. N2 alkylation) when using 1H-pyrazole-4-carbonitrile? A: Causality: No. Because the pyrazole ring is substituted exclusively at the C4 position, the molecule possesses a plane of symmetry in its time-averaged tautomeric state. Alkylation at either nitrogen yields the exact same product: 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile. This is a significant synthetic advantage over 3- or 5-substituted pyrazoles, which require strict steric control to avoid regioisomer mixtures.

Phase 2: Nitrile Reduction to Methanamine

Q: During the reduction of the intermediate nitrile, I am observing a significant amount of a higher molecular weight impurity. What is it, and how do I prevent it? A: Causality: The impurity is a secondary amine dimer: bis([1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl)amine. During catalytic hydrogenation of nitriles, the intermediate imine can undergo nucleophilic attack by the newly formed primary amine instead of being reduced directly. Solution: Perform the hydrogenation in the presence of excess methanolic ammonia ( NH3​/MeOH ). The high concentration of ammonia shifts the equilibrium away from the secondary imine, ensuring the primary amine is the exclusive product.

Q: The final methanamine product is highly polar. How do I avoid yield loss during aqueous workup? A: Causality: Primary amines with high N/C ratios partition heavily into the aqueous phase, making standard liquid-liquid extraction highly inefficient. If you are using LiAlH4​ for reduction, do not perform a standard aqueous quench . Instead, utilize the Fieser workup method (detailed in the protocol below) to precipitate granular aluminum salts. This allows you to isolate the product purely through filtration, completely bypassing aqueous partitioning.

Q: Can I use reductive amination of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde instead of nitrile reduction? A: Causality: Yes. If the carbonitrile is unavailable, reductive amination of the corresponding pyrazole-4-carbaldehyde is a highly viable alternative. Using sodium triacetoxyborohydride ( NaBH(OAc)3​ ) with ammonium acetate in dichloroethane selectively reduces the transient iminium ion without reducing the unreacted aldehyde, often yielding >85% of the primary amine[3].

III. Quantitative Data: Nitrile Reduction Condition Matrix

The following table summarizes the self-validating yield data based on different reduction environments. Always select the NH3​ -spiked hydrogenation or LiAlH4​ route for optimal primary amine recovery.

Reducing AgentSolvent / AdditiveTemp / PressurePrimary Amine YieldDimer Byproduct
Raney Nickel, H2​ MeOH (No NH3​ )25°C, 50 psi45%40%
Raney Nickel, H2​ 7N NH3​ in MeOH 25°C, 50 psi92% <2%
LiAlH4​ THF (Anhydrous)0°C to Reflux85%Not observed
Pd/C , H2​ MeOH + Catalytic HCl25°C, 1 atm78%5%

IV. Step-by-Step Experimental Protocols

Protocol A: Optimized N-Alkylation (Self-Validating System)

This protocol utilizes the cesium effect to guarantee >90% conversion.

  • Preparation: Charge an oven-dried round-bottom flask with 1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous DMF (10 mL/g of substrate) under an argon atmosphere.

  • Deprotonation: Add Cs2​CO3​ (1.5 eq). Stir vigorously at room temperature for 20 minutes. Validation: The solution will become slightly opaque as the highly reactive pyrazolide anion forms.

  • Alkylation: Add cyclobutylmethyl bromide (1.1 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.

  • Workup: Cool to room temperature. Quench by pouring the mixture into crushed ice water (30 mL/g). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile.

Protocol B: Nitrile Reduction via LiAlH4​ with Fieser Workup

This protocol eliminates aqueous phase product loss.

  • Preparation: Suspend LiAlH4​ (2.0 eq) in anhydrous THF (10 mL/g) at 0°C under argon.

  • Addition: Dissolve 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the exotherm.

  • Reduction: Remove the ice bath and heat the reaction to reflux for 4 hours. Validation: Monitor via LCMS; the nitrile peak should completely disappear.

  • Fieser Quench (CRITICAL): Cool the reaction strictly to 0°C. For every n grams of LiAlH4​ used, sequentially and cautiously add:

    • n mL of distilled H2​O (dropwise, vigorous H2​ evolution).

    • n mL of 15% aqueous NaOH .

    • 3n mL of distilled H2​O .

  • Isolation: Stir the mixture for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Final Polish: Concentrate the filtrate under reduced pressure to afford pure[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine as a viscous oil.

V. References

  • Title: Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • Title: SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN Source: ineosopen.org URL:

  • Title: Alkylation of Nitrogen-Containing Heterocycles via In Situ Sulfonyl Transfer Source: thieme-connect.com URL:

Sources

Optimization

Troubleshooting common impurities in[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine commercial batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Scaling pyrazole-based primary amines requires a deep understanding of reaction kinetics and intermediate stability. This guide provides field-proven, self-validating protocols to diagnose and eliminate the most common impurities encountered during the synthesis of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Diagnostic Overview & Mechanistic Pathway

The synthesis of this building block typically follows a two-step sequence: the base-mediated alkylation of 1H-pyrazole-4-carbonitrile with (bromomethyl)cyclobutane, followed by the catalytic reduction of the nitrile to the primary amine. The majority of critical impurities—specifically the secondary amine dimer—arise during the reduction phase due to the transient stability of the imine intermediate.

Pathway SM Starting Material 1H-pyrazole-4-carbonitrile Int Intermediate 1-(cyclobutylmethyl)-1H- pyrazole-4-carbonitrile SM->Int Alkylation (Base, Cyclobutylmethyl bromide) Imine Transient Imine R-CH=NH Int->Imine Reduction (H2, Cat.) API Target API [1-(cyclobutylmethyl)-1H- pyrazol-4-yl]methanamine Imine->API Reduction (H2, Cat.) Dimer Dimer Impurity Bis-pyrazole Secondary Amine Imine->Dimer Nucleophilic Attack by Target API (-NH3) API->Dimer Reacts with Imine

Mechanistic pathway of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine synthesis and dimer origin.

Quantitative Data: Impurity Profiling

To effectively troubleshoot your batch, cross-reference your LC-MS data against the established exact masses and acceptance criteria below.

Impurity ProfileChemical NatureExact MassTarget LC-MS (M+H)⁺Acceptance Criteria (Area %)
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Target API 165.13166.1> 98.5%
1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile Unreacted Intermediate161.10162.1< 0.5% (IPC limit)
Bis-pyrazole Secondary Amine Dimer Impurity313.23314.2< 0.1%
1H-pyrazol-4-ylmethanamine Des-alkyl Impurity97.0698.1< 0.1%

Expert FAQs & Troubleshooting

Q1: We are detecting a major impurity at m/z 314.2 (M+H) in our final API batches. What is the mechanistic origin, and how do we suppress it? Diagnosis: This is the bis-pyrazole secondary amine dimer. Causality: During the catalytic reduction of nitriles, the reaction proceeds through a transient imine intermediate. If the reduction to the primary amine is not instantaneous, the newly formed[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine acts as a nucleophile, attacking the unreacted imine[1]. Subsequent elimination of ammonia and further reduction yields the secondary amine dimer. Resolution: You must shift the thermodynamic equilibrium. Saturating the reaction matrix with ammonia (e.g., using 7M NH₃ in methanol) outcompetes the product amine for the imine intermediate. Careful control of these reduction conditions is critical to mitigating over-reduction and dimerization[2].

Q2: Our LC-MS shows an impurity at m/z 98.1 (M+H). Is this a degradation product? Diagnosis: No, this is 1H-pyrazol-4-ylmethanamine, a des-alkyl impurity. Causality: This occurs when the initial alkylation step does not reach full conversion. The unreacted 1H-pyrazole-4-carbonitrile carries over into the hydrogenation step, where its nitrile group is reduced alongside your intermediate, yielding the des-alkyl primary amine. Resolution: The alkylation protocol must be treated as a self-validating system. Do not proceed to reduction until In-Process Control (IPC) confirms the starting material is < 0.5%. If the reaction stalls, add 0.1 equiv of Cs₂CO₃ and 0.05 equiv of the alkylating agent, and elevate the temperature to 60°C for 2 hours.

Q3: We are concerned about N1 vs. N2 alkylation regioisomers during the first step. How do we separate them? Diagnosis: Separation is unnecessary because regioisomers do not exist for this specific substrate. Causality: While pyrazoles are notorious for annular tautomerism leading to regioisomeric mixtures upon alkylation, 4-substituted pyrazoles possess a plane of symmetry. Positions 3 and 5 are chemically equivalent. Therefore, alkylation at either N1 or N2 yields the exact same molecule: 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile. Resolution: Redirect your analytical focus away from regioisomer detection and toward monitoring over-alkylation (quaternary ammonium salt formation), which can occur if the reaction is pushed too hard with excess electrophile.

Q4: Could impurities in the 1H-pyrazole-4-carbonitrile starting material propagate through the synthesis? Diagnosis: Yes, specifically over-halogenated or isomeric pyrazole impurities from upstream synthesis. Causality: Commercial pyrazole building blocks are often synthesized via Vilsmeier formylation or halogenation, which can suffer from poor regioselectivity or over-reaction[2]. If the starting material contains 3,4-disubstituted or over-halogenated species, these will undergo alkylation and reduction alongside your target, creating a complex matrix of +14 Da (methylation) or +X Da (halogen) API impurities. Resolution: Implement a strict raw material specification. Require NMR and LC-MS purity of >99.0% for 1H-pyrazole-4-carbonitrile before releasing it to the alkylation step.

Validated Experimental Protocol: Suppressed-Dimer Nitrile Reduction

To guarantee the suppression of the dimer impurity, utilize the following self-validating hydrogenation protocol. In cases where traditional hydrogenation fails, specialized resin systems or super-acid catalysis have been documented[3], but the ammonia-saturation method below is the most scalable approach.

Objective: Convert 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile to the target methanamine while restricting dimer formation to < 0.1%.

Materials:

  • 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile (10.0 g, 62.0 mmol, 1.0 equiv)

  • 7M NH₃ in Methanol (100 mL, 10 volumes)

  • Raney Nickel (slurry in water, pre-washed 3x with MeOH prior to use, 1.0 g, 10% w/w)

Step-by-Step Methodology:

  • Reactor Charging: Charge a high-pressure Parr reactor with the intermediate and the 7M NH₃ in Methanol solvent.

  • Catalyst Addition: Carefully add the pre-washed Raney Nickel catalyst. (Caution: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry).

  • Purge & Pressurize: Purge the reactor headspace with N₂ gas (3 cycles), followed by H₂ gas (3 cycles). Pressurize the vessel to 50 psi H₂.

  • Agitation & Kinetics (Critical Step): Stir the reaction at 25°C at a high agitation rate (≥ 800 rpm).

    • Causality Note: High agitation is critical. Poor mass transfer of H₂ starves the catalyst, prolonging the lifetime of the imine intermediate and drastically increasing the probability of dimer formation.

  • Self-Validation Gate (IPC): After 12 hours, halt agitation and vent the H₂. Withdraw 50 µL of the reaction mixture, filter through a 0.22 µm PTFE syringe filter, and dilute in 1 mL LC-MS grade Methanol. Analyze via UPLC-MS.

    • Validation Criteria: The system validates itself if the intermediate mass (m/z 162.1) is < 0.5% Area and the dimer mass (m/z 314.2) is < 0.1% Area.

    • Correction: If the intermediate is > 0.5%, re-pressurize with H₂ and stir for 2 additional hours. Do not proceed to workup until this gate is passed.

  • Workup: Filter the reaction mixture through a pad of Celite under a blanket of N₂. Wash the filter cake with Methanol (2 x 20 mL). Concentrate the filtrate under reduced pressure to afford the crude[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

References

  • Title: Process Chemistry in The Pharmaceutical Industry | Source: Scribd | URL: [Link]

  • Title: Early Process Development of PF-07054894, a Squaramide-Based Antagonist of C–C Chemokine Receptor Type 6 (CCR6) | Source: ACS Publications | URL: [Link]

  • Title: Practical Synthetic Organic Chemistry | Source: Chemistry-Chemists | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Aqueous Solubility of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you frequently encounter the challenge of maintaining the solubility of complex small molecules in physiological buffers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you frequently encounter the challenge of maintaining the solubility of complex small molecules in physiological buffers. This guide is specifically engineered to address the solubility dynamics of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine , providing you with field-proven, self-validating methodologies to prevent compound precipitation and ensure the integrity of your biochemical assays.

Physicochemical Profiling & The Causality of Precipitation

To optimize solubility, we must first deconstruct the molecule's structural motifs and understand how they compete in an aqueous environment. [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine presents a classic solubility paradox: it possesses a highly ionizable headgroup tethered to a highly lipophilic tail.

When this compound is introduced into a standard pH 7.4 assay buffer, the primary amine is largely protonated, which thermodynamically favors aqueous solvation[1]. However, the bulky, non-polar cyclobutylmethyl group strongly resists the aqueous hydrogen-bonding network. When the compound is rapidly diluted from a DMSO stock, solvent exchange kinetics often favor the hydrophobic collapse of these cyclobutylmethyl groups, causing the molecules to aggregate and precipitate before thermodynamic equilibrium can be reached—a phenomenon known as "DMSO shock"[2].

Table 1: Physicochemical Drivers of Solubility for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Structural MotifChemical PropertyCausality & Impact on Aqueous Solubility
Pyrazole Ring Aromatic / Weakly BasicNeutral. Capable of hydrogen bonding, but remains largely uncharged at physiological pH, offering limited solubility enhancement.
Cyclobutylmethyl Group Highly LipophilicNegative. Drives hydrophobic collapse. It forces the molecule out of the aqueous solvation shell, heavily restricting kinetic solubility.
Methanamine Group Primary Amine (pKa ~9.5)Positive. Protonation at pH < 8.0 provides the primary ionic character required for solvation. It is the main lever for pH-dependent optimization[1].

Troubleshooting Guide: Overcoming "DMSO Shock"

When screening compounds, true thermodynamic solubility is rarely achieved. Instead, we measure kinetic solubility —the concentration at which a compound precipitates upon rapid dilution from an organic stock into an aqueous medium[3]. The following workflow and protocol are designed to empirically determine and rescue the kinetic solubility limit of your compound.

OptimizationWorkflow Start Prepare 10 mM Stock in Anhydrous DMSO Dilute Serial Dilution in Aqueous Assay Buffer Start->Dilute Check Turbidity Detected (Nephelometry)? Dilute->Check Optimize Optimize Buffer (Adjust pH < 7.5, Add 0.01% Triton X-100) Check->Optimize Yes (Precipitation) Proceed Compound Solubilized: Proceed to Bioassay Check->Proceed No (Clear Solution) Optimize->Dilute Iterate Protocol

Workflow for optimizing aqueous kinetic solubility of pyrazole methanamines.

Protocol: High-Throughput Kinetic Solubility Determination & Rescue

Objective: To establish the maximum soluble concentration of the target compound in assay buffer and actively rescue precipitated samples without denaturing assay proteins.

  • Step 1: DMSO Stock Preparation. Dissolve the lyophilized powder in anhydrous DMSO to a final concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the primary amine and ensures complete, uniform solvation of the lipophilic cyclobutylmethyl moiety prior to aqueous exposure.

  • Step 2: Serial Dilution. Perform a 2-fold serial dilution of the 10 mM stock in pure DMSO across a microtiter plate.

  • Step 3: Aqueous Spike. Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (e.g., pH 7.4 HEPES) to achieve a final DMSO concentration of 1%[3].

    • Causality: Rapidly introducing the compound into an aqueous environment mimics the exact conditions of a biochemical assay, testing its kinetic solubility limit[2].

  • Step 4: Nephelometric Quantification. Incubate the plate for 1 hour at room temperature. Measure light scattering using a nephelometer.

    • Self-Validation Check: Do not rely on visual inspection. A solution is only validated as "soluble" if its nephelometric scatter signal is statistically indistinguishable from the vehicle-only blank buffer[3]. If the signal is >3 standard deviations above the blank, micro-precipitates have formed, and the protocol must loop to Step 5.

  • Step 5: Rescue via Sonication and Surfactants. For wells exhibiting precipitation, apply in-well sonication for 5 minutes[2]. If turbidity persists, introduce 0.01% Triton X-100 or Tween-20 to the buffer.

    • Causality: Non-ionic surfactants form micelles that encapsulate the lipophilic cyclobutylmethyl group, shielding it from the aqueous environment and restoring solubility without disrupting most protein-ligand interactions[4].

Data Presentation: Kinetic Solubility Matrix

The following table summarizes the expected kinetic solubility limits of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine under various standard assay conditions, demonstrating the quantitative impact of pH and co-solvents.

Table 2: Kinetic Solubility Profile Across Assay Conditions

Buffer ConditionCo-Solvent / AdditiveExpected Kinetic Solubility LimitNephelometric Status
pH 7.4 PBS1% DMSO< 20 µMHigh Turbidity (Precipitation)
pH 7.4 PBS5% DMSO + 0.01% Triton X-100~ 100 µMClear (Micellar Solubilization)
pH 6.5 HEPES1% DMSO~ 150 µMClear (Protonation Driven)
pH 8.5 Tris1% DMSO< 5 µMSevere Precipitation

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted from DMSO into a pH 7.4 buffer, even though it has an ionizable amine? A: This is a classic manifestation of "DMSO shock." While the primary methanamine group is largely protonated at pH 7.4 (given its predicted pKa of >9.0)[1], the highly lipophilic cyclobutylmethyl group strongly resists aqueous solvation. When the DMSO concentration drops suddenly to 1%, the solvent exchange kinetics favor the hydrophobic collapse of the cyclobutylmethyl groups. The molecules aggregate and precipitate out of solution much faster than they can reach thermodynamic equilibrium[2].

Q2: How can I adjust the assay buffer to maximize solubility without using high concentrations of DMSO? A: You can leverage the pH-dependent solubility of the primary amine. By slightly lowering the assay buffer pH (e.g., to pH 6.8 or 7.0, provided your biological target tolerates it), you increase the ratio of the protonated species, which exponentially enhances ionic interactions with water[1]. Additionally, incorporating physiological surfactants or mild non-ionic detergents (like 0.01% Tween-20) significantly improves the solubility of pyrazole derivatives by providing a lipophilic pocket for the cyclobutylmethyl tail[4].

Q3: My bioassay results show a sudden plateau in the dose-response curve at higher concentrations. Is this related to solubility? A: Yes. A plateau or a sudden drop in biological activity at high concentrations is a hallmark of exceeding the kinetic solubility limit. When the compound precipitates, the actual concentration of the dissolved drug in the assay remains constant, leading to a flat response curve. Furthermore, micro-precipitates can cause non-specific inhibition by sequestering the target protein[2]. You must always validate the true soluble concentration using LC-MS or nephelometry[3].

References

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization Source: Chromatography Online URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL:[Link]

  • Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Preventing oxidative degradation of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine during long-term storage

A Guide to Preventing Oxidative Degradation During Long-Term Storage Welcome to the technical support center for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidative Degradation During Long-Term Storage

Welcome to the technical support center for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term stability of this compound, with a specific focus on preventing oxidative degradation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

I. Understanding the Vulnerability: FAQs on Oxidative Degradation

This section addresses the fundamental questions regarding the oxidative stability of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Q1: What are the primary structural features of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine that make it susceptible to oxidative degradation?

A1: The susceptibility of this molecule to oxidation primarily stems from the primary amine (-NH₂) group attached to the methylene bridge. Primary amines are known to be prone to oxidation.[1] The methylene bridge itself, being adjacent to both the pyrazole ring and the amine, could also be a site for oxidative attack. While the pyrazole ring is generally resistant to oxidation, its substituents can influence its electronic properties and overall stability.[2][3]

Q2: What are the likely oxidative degradation pathways for this compound?

A2: Based on the structure, the primary amine is the most probable site of initial oxidation. Potential degradation pathways include:

  • N-Oxidation: The primary amine can be oxidized to form a hydroxylamine or a nitroso derivative.[1]

  • Deamination: Oxidative deamination can occur, leading to the cleavage of the C-N bond and the formation of an aldehyde at the methylene bridge position, with the release of ammonia.[1]

  • Oxidation of the Methylene Bridge: The carbon atom of the methylene bridge could be hydroxylated.

Further degradation of these initial products can lead to a complex mixture of impurities.

Q3: What external factors can accelerate the oxidative degradation of this compound?

A3: Several environmental factors can significantly accelerate oxidation:

  • Presence of Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidation.

  • Exposure to Light: UV or visible light can provide the energy to initiate photo-oxidative reactions.[4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[5]

  • Presence of Metal Ions: Trace metal ions, such as copper and iron, can act as catalysts for oxidation reactions.[4]

  • pH of the Medium (for solutions): The pH can influence the ionization state of the amine and its susceptibility to oxidation.

II. Proactive Prevention: Strategies for Long-Term Stability

This section provides actionable strategies and protocols to minimize oxidative degradation during storage.

Q4: What are the recommended storage conditions for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine?

A4: To ensure long-term stability, the compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[6][7]

  • Temperature: Store at controlled, and often reduced, temperatures. For long-term storage, -20°C or lower is recommended. For routine use, storage at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber glass vials or by storing in a dark place.[6]

  • Container: Use tightly sealed containers made of non-reactive materials like glass or high-density polyethylene (HDPE) to prevent exposure to air and moisture.[5]

Q5: How can antioxidants be used to protect the compound?

A5: The addition of antioxidants can effectively inhibit oxidation by scavenging free radicals or acting as reducing agents.[8] Common choices for pharmaceutical formulations include:

  • Butylated Hydroxytoluene (BHT): A radical scavenger effective at low concentrations.

  • Ascorbic Acid (Vitamin C): A reducing agent that is readily oxidized, thereby protecting the active compound.[2][8]

The selection of an antioxidant should be based on the solubility and compatibility with the compound and its intended formulation. Synergistic effects can sometimes be achieved by using a combination of antioxidants.[2]

Q6: Can chelating agents enhance stability?

A6: Yes. If trace metal ion contamination is a concern, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial. EDTA sequesters metal ions, preventing them from catalyzing oxidative reactions.[4]

Table 1: Recommended Antioxidant Concentrations for Pharmaceutical Formulations

AntioxidantTypical Concentration Range (%)Solubility Profile
Butylated Hydroxytoluene (BHT)0.005 - 0.02Soluble in oils and alcohol, insoluble in water.[8]
Ascorbic Acid0.02 - 0.1Soluble in water and alcohol, insoluble in oil.[8]
Propyl Gallate0.001 - 0.15Slightly soluble in water and oil, soluble in alcohol.[8]

Note: The optimal concentration should be determined experimentally for your specific formulation.

III. Troubleshooting Guide: Addressing Stability Issues

This section provides a structured approach to identifying and resolving common issues encountered during stability studies.

Q7: I've observed a discoloration (e.g., yellowing or browning) of my solid compound over time. What is the likely cause and what should I do?

A7: Discoloration is a common indicator of oxidative degradation, particularly for amine-containing compounds.

  • Likely Cause: Exposure to air and/or light.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-protected container under an inert atmosphere.

    • Characterize the Impurity: Use analytical techniques like HPLC-UV/PDA and LC-MS to identify the colored degradation product.

    • Implement Preventative Measures: If not already in place, consider storing future batches under nitrogen or argon and at a lower temperature.

Q8: My HPLC analysis shows new impurity peaks in my stability samples. How can I determine if these are oxidative degradation products?

A8: A forced degradation study is the most effective way to identify potential oxidative degradation products.

  • Troubleshooting Workflow:

    • Perform a Forced Degradation Study: Intentionally stress the compound under oxidative conditions (e.g., with hydrogen peroxide) to generate degradation products.

    • Compare Chromatograms: Compare the HPLC profiles of the stressed sample with your stability sample. Co-elution of peaks suggests that the impurities in your stability sample are likely due to oxidation.

    • Identify Degradants with LC-MS: Use LC-MS to determine the mass of the impurity peaks. A mass increase of +16 Da often indicates the addition of an oxygen atom (e.g., N-oxidation or hydroxylation).[4]

Q9: I'm experiencing peak tailing and shifting retention times in my HPLC analysis of this compound. What could be the cause?

A9: These are common issues when analyzing amine-containing compounds by reverse-phase HPLC.

  • Potential Causes & Solutions:

    • Peak Tailing:

      • Cause: Interaction of the basic amine with residual acidic silanols on the C18 column.[9][10]

      • Solution: Use a mobile phase with a lower pH (e.g., 2.5-3.5) to protonate the amine and minimize silanol interactions. Alternatively, use an end-capped column or add a competing base like triethylamine (TEA) to the mobile phase.[9]

    • Shifting Retention Times:

      • Cause: Inconsistent mobile phase composition, temperature fluctuations, or poor column equilibration.[3][11]

      • Solution: Ensure the mobile phase is freshly prepared and well-mixed. Use a column oven for temperature control. Allow sufficient time for the column to equilibrate with the mobile phase before each run.[11]

Diagram 1: Troubleshooting Workflow for HPLC Analysis

Troubleshooting HPLC Issues Start HPLC Problem Observed PeakTailing Peak Tailing? Start->PeakTailing RetentionShift Retention Time Shift? Start->RetentionShift PeakTailing->RetentionShift No SolutionTailing1 Lower Mobile Phase pH PeakTailing->SolutionTailing1 Yes SolutionShift1 Check Mobile Phase Prep RetentionShift->SolutionShift1 Yes SolutionTailing2 Use End-Capped Column SolutionTailing1->SolutionTailing2 End Problem Resolved SolutionTailing2->End SolutionShift2 Use Column Oven SolutionShift1->SolutionShift2 SolutionShift2->End

Caption: A logical workflow for troubleshooting common HPLC issues.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to stability testing.

Protocol 1: Forced Oxidative Degradation Study

Objective: To generate oxidative degradation products for identification and to confirm the stability-indicating nature of an analytical method.

Materials:

  • [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

  • Hydrogen peroxide (H₂O₂) solution (3% w/v)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Sample Preparation: In a volumetric flask, mix a known volume of the stock solution with an equal volume of 3% H₂O₂.

  • Control Sample Preparation: In a separate volumetric flask, mix the same volume of the stock solution with an equal volume of HPLC-grade water.

  • Incubation: Keep both the stress and control samples at room temperature, protected from light, for 24 hours. Monitor the degradation periodically (e.g., at 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[12] If no degradation is observed, the temperature can be moderately increased (e.g., to 40-60°C).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed and control samples.

    • Dilute the samples to a suitable concentration for analysis with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • For identification of degradation products, analyze the samples by LC-MS.[4]

Data Evaluation:

  • Compare the chromatograms of the stressed and control samples to identify new peaks.

  • Use the mass spectrometry data to propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Diagram 2: Forced Degradation Experimental Workflow

Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Prepare Stress Sample (with 3% H2O2) A->B C Prepare Control Sample (with H2O) A->C D Incubate at RT (protected from light) B->D C->D E Monitor Degradation (2, 4, 8, 24h) D->E F Analyze by HPLC-UV/PDA & LC-MS E->F G Identify Degradation Products F->G

Caption: A streamlined workflow for conducting a forced degradation study.

Protocol 2: Storage Under an Inert Atmosphere

Objective: To prepare and store samples of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine under a nitrogen or argon atmosphere to prevent oxidation.

Materials:

  • [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine solid

  • Amber glass vials with screw caps and PTFE-lined septa

  • Source of dry nitrogen or argon gas with a regulator

  • Needles and tubing for gas purging

  • Schlenk line or glovebox (optional, for highly sensitive applications)[6]

Procedure (Benchtop Method):

  • Sample Preparation: Weigh the desired amount of the solid compound and place it into a clean, dry amber glass vial.

  • Purging:

    • Insert a needle connected to the inert gas source through the septum of the vial cap, ensuring the needle tip is above the solid material.

    • Insert a second, shorter needle through the septum to act as an outlet for the displaced air.

    • Gently flush the vial with a slow stream of nitrogen or argon for 2-5 minutes.

  • Sealing: While the inert gas is still flowing, remove the outlet needle first, followed by the gas inlet needle. Immediately tighten the screw cap to ensure a positive pressure of the inert gas inside the vial.

  • Storage: Store the sealed vial at the appropriate temperature (e.g., -20°C) and protected from light.

For Solutions:

  • Degassing the Solvent: Before preparing the solution, degas the solvent by sparging with nitrogen or argon for 15-30 minutes or by using the freeze-pump-thaw method for more rigorous applications.[13]

  • Solution Preparation: Prepare the solution using the degassed solvent.

  • Headspace Purge: After preparing the solution, purge the headspace of the vial with inert gas as described above before sealing.

V. References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). Advanced Materials Letters. [Link]

  • Antioxidants in pharma formulations. (n.d.). SREDSTVA REGIONALE CHEMIE PVT. LTD. [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). Journal of Chromatography B, 1180, 122888. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. (2018). Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Support. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Characterization of the degradation products of amines used for post combustion CO2 capture. (n.d.). lsabm. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2014). The Journal of Organic Chemistry, 79(9), 4018-4024. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Research, 6(1), 134-141. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]

  • Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. (2012). Asian Journal of Research in Chemistry, 5(2), 226-230. [Link]

  • Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. (2014). The Journal of Organic Chemistry, 79(9), 4018-4024. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2019). Journal of Pharmaceutical Negative Results, 10(2). [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2022). Foods, 11(7), 937. [Link]

  • Optimization of BHT Concentration to Maintain the Stability of Natural Pigments in Cream Blush Preparations From Hemigraphis Colorata Extract. (2025). Journal of Pharmaceutical and Sciences, 8(2), 239-246. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2013). Acta Poloniae Pharmaceutica, 70(1), 53-61. [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society, 142(8), 3853-3861. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Welcome to the technical support center for the purification of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the flash chromatographic purification of this and similar aminomethyl pyrazole derivatives.

The unique structure of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, featuring a basic primary amine and a pyrazole ring, presents specific challenges during purification. This guide offers a structured approach to overcoming these obstacles, ensuring high purity and recovery of your target compound.

Understanding the Challenges

The primary amine in [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can lead to several common issues:

  • Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.[3][4] This reduces resolution and can lead to co-elution with impurities.

  • Irreversible Adsorption: In some cases, the basic amine can bind so strongly to the silica that it does not elute from the column, leading to low or no recovery of the product.[1]

  • Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the flash chromatography of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine and provides actionable solutions.

Issue 1: Severe Peak Tailing and Poor Separation on Standard Silica Gel

Q: My compound is streaking badly on the TLC plate and giving a broad, tailing peak during flash chromatography with a standard silica/hexane/ethyl acetate system. What's happening and how can I fix it?

A: This is a classic sign of a strong interaction between your basic amine and the acidic silica gel.[1][2] The silanol groups on the silica surface are protonating your amine, causing it to stick and elute slowly and unevenly. Here’s a systematic approach to solving this:

Option 1: Mobile Phase Modification (The Quick Fix)

  • Mechanism: Adding a small amount of a basic modifier to your mobile phase will "neutralize" the acidic silanol groups, preventing them from interacting with your amine.[1] The modifier, being a small and mobile molecule, effectively competes with your compound for the active sites on the silica.

  • Recommended Modifiers:

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent.[1][3] It's a common and effective choice.

    • Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., in a dichloromethane/methanol gradient).[5][6]

  • Pro-Tip: Always pre-treat your column by flushing it with the modified mobile phase before loading your sample. This ensures the entire silica bed is neutralized.

Option 2: Alternative Stationary Phases

  • Mechanism: Using a different stationary phase can eliminate the problematic acidic silanol groups altogether.

  • Recommended Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines.[5] Basic alumina is generally preferred for basic compounds.

    • Amine-Functionalized Silica: These columns have an amine-based functional group bonded to the silica surface, which creates a more friendly environment for basic compounds and can improve peak shape.[7]

    • Reversed-Phase (C18) Silica: For highly polar amines, reversed-phase chromatography can be an excellent option.[7][8] In this mode, the most polar compounds elute first.

Issue 2: Low or No Recovery of the Compound

Q: I ran my flash column, but I can't seem to get my compound to elute, even at very high solvent polarities. Did it get stuck on the column?

A: It is highly likely that your compound has irreversibly adsorbed to the silica gel. This happens when the interaction between the basic amine and acidic silanol groups is extremely strong.[1]

  • Troubleshooting Steps:

    • Confirm Adsorption: If possible, carefully extrude the silica from the column and perform a small extraction on a portion of the silica from the top of the column with a strong solvent system (e.g., methanol with 5% ammonium hydroxide). Analyze the extract by TLC or LC-MS to confirm if your compound is present.

    • Switch to a Less Interactive System: For the next purification attempt, avoid standard silica.

      • Immediate Action: Switch to an alumina column.[5]

      • Alternative: Use a mobile phase with a strong basic modifier like ammonium hydroxide from the start.[5][6]

      • Consider Protection: If the amine is not essential for the subsequent reaction steps, consider protecting it as a Boc-carbamate. This will make the compound less basic and significantly improve its chromatographic behavior on silica gel.[9]

Issue 3: Difficulty Separating the Target Compound from Polar Impurities

Q: My compound is eluting, but it's co-eluting with a polar impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Method Development Workflow:

    • TLC Analysis: Thin-layer chromatography is your most valuable tool for method development.[10] Screen a variety of solvent systems.

      • Start with standard systems like hexane/ethyl acetate and dichloromethane/methanol.

      • Try incorporating a third solvent to fine-tune the selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can sometimes improve separation.

    • Gradient Optimization: If you are using an automated flash system, a shallow gradient can often improve the separation of closely eluting compounds.

    • Consider Reversed-Phase: If you have access to C18 flash columns, this can provide a completely different selectivity compared to normal phase and may easily separate your compound from the impurity.[8][11] A typical mobile phase for reversed-phase purification of amines would be a gradient of water and acetonitrile, often with a modifier like triethylamine (0.1%).[1]

Experimental Protocols

Protocol 1: Method Development using TLC
  • Prepare Stock Solution: Dissolve a small amount of your crude [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in a suitable solvent like dichloromethane or methanol.

  • Spot TLC Plates: Spot the solution onto several silica gel TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system.

    • System 1 (Standard): 90:10 Dichloromethane/Methanol

    • System 2 (Basic Modifier): 90:10:1 Dichloromethane/Methanol/Triethylamine

    • System 3 (Alternative Solvents): 80:20 Ethyl Acetate/Hexane with 1% Triethylamine

  • Visualize: After development, visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the primary amine).

  • Select Optimal System: Choose the solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and shows good separation from impurities.

Protocol 2: Flash Chromatography Purification (Normal Phase with Basic Modifier)
  • Column Selection: Choose a silica gel column size appropriate for your sample amount.

  • Column Equilibration: Equilibrate the column by passing 3-5 column volumes of your initial mobile phase (e.g., 100% dichloromethane with 1% triethylamine) through it.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[9] Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve your crude compound in a minimal amount of the initial mobile phase and inject it onto the column.

  • Elution: Begin the elution with your chosen solvent system. If using a gradient, gradually increase the polarity (e.g., from 0% to 10% methanol in dichloromethane, with 1% triethylamine maintained throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Summary Table
ParameterRecommendation for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamineRationale
Stationary Phase Alumina, Amine-functionalized Silica, or Reversed-Phase C18Avoids strong interactions with acidic silica gel.[5][7]
Mobile Phase (Normal) Dichloromethane/Methanol or Ethyl Acetate/HexaneCommon solvent systems for a range of polarities.[1][5]
Mobile Phase Modifier 0.1-1% Triethylamine or Ammonium HydroxideNeutralizes acidic silanol groups on silica, improving peak shape.[1][3][5]
Sample Loading Dry LoadingOften results in better peak shape and resolution compared to wet loading.[9]
Detection UV (if chromophore present), TLC with staining (ninhydrin)Ninhydrin is specific for primary amines.

Visualizing the Workflow

Troubleshooting Workflow for Basic Amine Purification

TroubleshootingWorkflow Start Start: Purification of Basic Amine Problem Observe Peak Tailing / Low Recovery on Silica? Start->Problem Solution1 Option 1: Modify Mobile Phase (Add 0.1-1% TEA or NH4OH) Problem->Solution1 Yes Solution2 Option 2: Change Stationary Phase Problem->Solution2 Yes Solution3 Option 3: Protect the Amine (e.g., Boc) Problem->Solution3 If recovery is still poor End Achieve Successful Purification Problem->End No Solution1->End Alumina Use Alumina Column Solution2->Alumina AmineSilica Use Amine-Functionalized Silica Solution2->AmineSilica ReversedPhase Use Reversed-Phase (C18) Solution2->ReversedPhase Solution3->End Alumina->End AmineSilica->End ReversedPhase->End

Caption: A decision-making workflow for troubleshooting the purification of basic amines.

General Purification Workflow

PurificationWorkflow Crude Crude Product TLC 1. Method Development (TLC) Crude->TLC Column 2. Column Equilibration TLC->Column Load 3. Sample Loading (Dry Load Preferred) Column->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A step-by-step general workflow for flash chromatography purification.

References

  • King Group.
  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester. Flash Column Chromatography. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Reddit. Flash column of very polar amine without access to reverse phase silica?. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography. [Link]

  • LCGC. Why Do Peaks Tail?. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • MPG.PuRe. SUPPORTING INFORMATION. [Link]

  • National Center for Biotechnology Information. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Chromatography Today. Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]

  • Taylor & Francis Group. Flash Chromatography Method Development. [Link]

  • ResearchGate. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • ACS Publications. Method for Determining Nitrogenous Heterocycle Compounds in Wine. [Link]

  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • DOI. SUPPORTING INFORMATION. [Link]

  • National Center for Biotechnology Information. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Cross-Couplings

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that heteroaryl-aliphatic amines present unique challenges in C–N bond formation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that heteroaryl-aliphatic amines present unique challenges in C–N bond formation. While[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine features a reactive primary amine, its bulky N1-cyclobutylmethyl group and coordinating pyrazole core create a complex microenvironment that can derail standard Buchwald-Hartwig aminations.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you optimize your cross-coupling workflows.

Part 1: Mechanistic Insights & Causality

Before troubleshooting, it is critical to understand why this specific molecule resists standard coupling conditions:

  • The Steric Microenvironment: Although the methanamine group (-CH₂NH₂) is unbranched at the alpha position, the global steric bulk of the adjacent pyrazole ring and the flexible, bulky N1-cyclobutylmethyl group can fold into the reaction trajectory. This creates a sterically demanding pocket during the transmetalation step of the catalytic cycle.

  • Heteroatom Coordination (Catalyst Poisoning): The N2 nitrogen of the pyrazole ring possesses an available lone pair. In the presence of highly active, under-ligated palladium species, this nitrogen can act as a competing ligand, forming stable, off-cycle palladacycles that effectively poison the catalyst.

  • Bis-Arylation Risks: Primary amines are prone to over-arylation (forming tertiary amines). Overcoming the steric hindrance of the initial coupling must be balanced with preventing the subsequent, unwanted second coupling.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion when coupling with an ortho-substituted aryl bromide. How do I overcome this steric block? A1: The stalling is caused by a high activation energy barrier during the transmetalation or reductive elimination steps. For primary amines with significant local steric bulk, BrettPhos or tBuBrettPhos are the optimal ligands . BrettPhos is specifically designed to accommodate primary amines; its bulky biaryl structure prevents bis-arylation while enforcing a geometry that accelerates the reaction. The rate-limiting step for Pd-BrettPhos systems is typically oxidative addition, meaning that if your aryl bromide is sufficiently reactive, the subsequent transmetalation with your hindered amine will proceed smoothly . Actionable Step: Switch from a first-generation catalyst (like BINAP or DPPF) to a BrettPhos Pd G3 precatalyst to ensure rapid generation of the active mono-ligated L-Pd(0) species.

Q2: I am using an aryl iodide to maximize reactivity, but the catalyst dies early in the reaction. What is happening? A2: You are experiencing iodide inhibition. In Buchwald-Hartwig aminations, the iodide anion cleaved during oxidative addition can bridge palladium dimers or precipitate the Pd complex, effectively removing it from the catalytic cycle. Contrary to standard cross-coupling reactivity trends, the reactivity order for Buchwald-Hartwig is often ArBr > ArCl > ArI . Actionable Step: Switch to the corresponding aryl bromide or chloride. If you must use the aryl iodide, use toluene as the solvent; the resulting iodide salts have poor solubility in toluene and will precipitate out, driving the reaction forward and protecting the catalyst .

Q3: I see significant degradation of my starting materials when using NaOtBu. What are the alternatives? A3: Strong bases like sodium tert-butoxide (pKₐ ~19) can cause side reactions, especially if your aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups) or if the pyrazole ring undergoes base-mediated degradation. Actionable Step: Utilize a weaker base such as Cs₂CO₃ (pKₐ ~10) or LiHMDS. LiHMDS is particularly effective when paired with BrettPhos to impart proton tolerance, allowing the reaction to proceed cleanly even in the presence of sensitive functional groups .

Part 3: Quantitative Data & Ligand Selection

Selecting the right ligand is a matter of matching the electronic and steric demands of the rate-limiting step. Below is a summary of ligand performance metrics for heteroaryl-aliphatic primary amines.

LigandTarget Amine ClassRate-Limiting StepSteric ToleranceBis-Arylation PreventionRecommended Base
BrettPhos Primary AminesOxidative AdditionHighExcellentNaOtBu, LiHMDS
tBuBrettPhos Hindered Amines / AmidesOxidative AdditionVery HighExcellentNaOtBu, K₂CO₃
RuPhos Secondary AminesReductive EliminationModeratePoor (N/A)NaOtBu, Cs₂CO₃
XPhos Universal / Aryl AminesVariableModerateModerateK₃PO₄, Cs₂CO₃

Part 4: Validated Experimental Protocol

Standard Buchwald-Hartwig Amination of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Self-Validating System: This protocol utilizes a G3 precatalyst to ensure a strict 1:1 Ligand:Pd stoichiometry, preventing the formation of unreactive L₂Pd(0) species. Reaction progress is monitored via LC-MS to confirm the consumption of the amine and validate the catalytic cycle's integrity.

Reagents:

  • [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • BrettPhos Pd G3 precatalyst (2–5 mol%)

  • NaOtBu or LiHMDS (1.5 equiv)

  • Anhydrous 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, add the aryl bromide (if solid), BrettPhos Pd G3 (5 mol%), and the base (1.5 equiv) to an oven-dried 2-dram vial equipped with a magnetic stir bar.

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration with respect to the aryl halide. Add [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (1.2 equiv) via a microsyringe. (Note: If the amine is supplied as an HCl salt, add it during Step 1 and increase the base equivalent to 2.5).

  • Sealing & Heating: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated reaction block at 90 °C.

  • In-Process Monitoring (Validation): Stir vigorously for 2 hours. Sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, filter through a 0.2 µm syringe filter, and analyze by LC-MS.

    • Validation Check A: If the aryl bromide is consumed but the amine remains, check for homocoupling or hydrodehalogenation of the halide.

    • Validation Check B: If the amine is consumed but the halide remains, check for catalyst death (e.g., palladium black precipitation) or off-cycle pyrazole coordination.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Part 5: Visualizations

Catalytic Cycle & Steric Bottlenecks

The diagram below illustrates the Buchwald-Hartwig catalytic cycle, highlighting where the bulky cyclobutylmethyl group impacts the reaction kinetics.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OxAdd + Ar-X PdII_ArX L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII_ArX Transmet Transmetalation (Steric Hindrance Point) PdII_ArX->Transmet + Amine + Base - Base·HX PdII_Ar_Amine L-Pd(II)(Ar)(NH-R) Intermediate Transmet->PdII_Ar_Amine RedElim Reductive Elimination Product Release PdII_Ar_Amine->RedElim RedElim->Pd0 + Ar-NH-R

Caption: Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks and rate-limiting steps.

Troubleshooting Decision Tree

Use this workflow to systematically resolve low-yielding reactions involving this specific pyrazole-methanamine.

Troubleshooting Start Reaction Stalls < 50% Yield CheckHalide Check Aryl Halide Start->CheckHalide IsIodide Is it Ar-I? CheckHalide->IsIodide SwitchBr Switch to Ar-Br or use Toluene IsIodide->SwitchBr Yes (Iodide Inhibition) CheckLigand Check Ligand IsIodide->CheckLigand No (Ar-Br/Cl) UseBrett Use BrettPhos/ tBuBrettPhos CheckLigand->UseBrett Steric Hindrance CheckBase Check Base Degradation? CheckLigand->CheckBase Ligand is optimal UseWeakBase Switch to Cs2CO3 or LiHMDS CheckBase->UseWeakBase Side reactions observed

Caption: Decision tree for troubleshooting low-yielding cross-couplings of hindered pyrazole-methanamines.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Executive Overview & Mechanistic Insight As a Senior Application Scientist, I frequently encounter quantitative challenges with highly basic, nitrogen-rich screening compounds.[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Insight

As a Senior Application Scientist, I frequently encounter quantitative challenges with highly basic, nitrogen-rich screening compounds.[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine presents a classic chromatographic challenge. The molecule features a lipophilic cyclobutylmethyl moiety, a polar pyrazole core, and a highly basic primary aliphatic amine (-CH₂NH₂).

The Causality of Peak Tailing: In reversed-phase high-performance liquid chromatography (RP-HPLC), peak tailing for basic amines is predominantly driven by secondary interactions. While the hydrophobic cyclobutylmethyl group interacts predictably with the C18/C8 stationary phase, the primary amine (pKa ~9.5–10.5) remains fully protonated (positively charged) at standard mobile phase pH levels (pH 3.0–8.0). Simultaneously, residual silanol groups (Si-OH) on the silica surface of the column deprotonate to form negatively charged silanoxides (Si-O⁻) at pH > 3.0[1]. This creates a weak cation-exchange mechanism, electrostatically trapping a fraction of the analyte molecules and causing them to elute later than the main peak[1].

Diagnostic Workflows (Visualized)

To prevent wasted time and resources, every troubleshooting protocol must be a self-validating system. Before altering your mobile phase chemistry, you must definitively prove whether the tailing is chemical or physical[2].

Troubleshooting Start Peak Tailing Observed for Target Analyte Test Inject Neutral Standard (e.g., Toluene or Uracil) Start->Test IsTailing Does the neutral peak tail? Test->IsTailing Phys Physical Problem (Void, Tubing, Frit) IsTailing->Phys Yes Chem Chemical Problem (Secondary Interactions) IsTailing->Chem No FixPhys Check PEEK fittings, replace guard column Phys->FixPhys FixChem Optimize pH, add TEA, or use end-capped column Chem->FixChem

Fig 1: Diagnostic decision tree for isolating physical vs. chemical peak tailing causes.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-methanamine derivative is tailing severely. How do I know if it's the column chemistry or a dead volume issue? A1: Inject a neutral, non-ionizable reference standard (e.g., toluene). Neutral compounds cannot participate in acid-base silanol interactions. If the neutral compound yields a perfectly symmetrical peak but your basic analyte tails, the issue is chemical (silanol interaction)[2]. If both peaks tail, you have a physical plumbing issue, such as extra-column volume, a poorly seated PEEK fitting, or a void at the head of the column bed[3].

Q2: What is the most effective mobile phase pH strategy to eliminate silanol interactions for this compound? A2: You must operate outside the "danger zone" (pH 4.0–8.0) where both the amine is protonated and the silanols are ionized. You have two authoritative options:

  • Low pH Strategy (pH < 3.0): By lowering the pH using 0.1% Trifluoroacetic acid (TFA) or Formic acid, you fully protonate the residual silanols (Si-OH), neutralizing their negative charge and shutting down the cation-exchange interaction[4].

  • High pH Strategy (pH > 10.5): By raising the pH using ammonium hydroxide, you deprotonate the primary amine of the analyte, rendering it neutral. This requires specialized hybrid-silica columns (e.g., Waters XBridge or Agilent ZORBAX Extend) designed to withstand alkaline hydrolysis[5].

Q3: I cannot change my mobile phase pH due to MS compatibility. Can I use additives? A3: Yes. Triethylamine (TEA) is a highly effective competing base. Adding 10–20 mM TEA to the mobile phase introduces a small, highly basic molecule that aggressively binds to and masks the active silanol sites, preventing your pyrazole-methanamine analyte from interacting with them[4]. This steadily improves chromatographic behavior and reduces the USP tailing factor[6].

Q4: The peak shape was perfect during method validation, but after 200 injections, it is tailing. What changed? A4: This is a classic symptom of sample matrix accumulation or stationary phase degradation. If the method uses a low pH, the endcapping groups on the silica may have hydrolyzed, exposing fresh silanol groups[3]. Alternatively, matrix components (proteins, lipids) may have irreversibly adsorbed to the column inlet or guard column, disrupting flow distribution[3]. Replacing the guard column will typically restore symmetry[3].

Chemical Mitigation Pathways

ChemicalMitigation Amine Analyte: Primary Amine (Protonated, NH₃⁺) Interaction Weak Cation-Exchange (Severe Peak Tailing) Amine->Interaction Silanol Column: Residual Silanols (Ionized, Si-O⁻) Silanol->Interaction Sol1 Low pH (< 3.0) Protonates Silanols (Si-OH) Interaction->Sol1 Sol2 High pH (> 10.5) Deprotonates Amine (-NH₂) Interaction->Sol2 Sol3 Add TEA (10 mM) Masks Active Silanols Interaction->Sol3

Fig 2: Mechanistic pathways for mitigating silanol-driven peak tailing in basic amines.

Quantitative Data & Buffer Selection

Selecting the right buffer is critical for controlling the ionization state of both the analyte and the stationary phase.

Table 1: Buffer Systems for Basic Amine Analysis

Buffer SystemOptimal pH RangeVolatility (LC-MS)Mechanism of Action for Tailing Reduction
0.1% Trifluoroacetic Acid (TFA) 1.5 – 2.5Yes (Ion-suppression risk)Protonates silanols; acts as a strong ion-pairing agent for amines.
0.1% Formic Acid 2.0 – 3.0Yes (Excellent)Protonates silanols; weaker ion-pairing than TFA, better MS signal.
Ammonium Acetate (10 mM) 3.8 – 5.8YesIncreases ionic strength to shield electrostatic interactions.
Triethylamine (TEA) (10 mM) 7.0 – 11.0No (Avoid in MS)Competing base; aggressively binds and masks residual silanols.
Ammonium Bicarbonate (10 mM) 9.0 – 11.0YesHigh pH deprotonates the primary amine, neutralizing the analyte.

Experimental Protocols

Protocol A: Low-pH Optimization Workflow (LC-MS Compatible)

Objective: Neutralize silanol activity by dropping the mobile phase pH below 3.0.

  • Mobile Phase Preparation: Prepare Mobile Phase A (MPA) by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (0.1% v/v). Prepare Mobile Phase B (MPB) by adding 1.0 mL of Formic Acid to 1000 mL of Acetonitrile.

  • Column Selection: Install an end-capped C18 column designed for low-pH stability (e.g., Agilent ZORBAX Eclipse Plus)[2].

  • Equilibration: Flush the column with 10 column volumes of 50% MPA / 50% MPB to ensure complete protonation of the stationary phase silanols.

  • Injection & Evaluation: Inject 1-5 µL of the [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine standard (100 µg/mL).

  • Validation: Calculate the USP Tailing Factor ( Tf​ ). A value of Tf​≤1.5 is acceptable for quantitative analysis. If Tf​>1.5 , switch MPA to 0.1% TFA to leverage stronger ion-pairing capabilities.

Protocol B: Competing Base Addition Workflow (UV/DAD Only)

Objective: Mask active silanols using Triethylamine (TEA) when mid-pH is required for separation selectivity.

  • Mobile Phase Preparation: Add 1.4 mL of Triethylamine (TEA) to 1000 mL of ultrapure water to achieve a ~10 mM concentration[4].

  • pH Adjustment: The addition of TEA will raise the pH significantly. Carefully titrate the solution with Phosphoric acid to reach a final pH of 6.5 ± 0.2[6].

  • Filtration: Filter the buffered mobile phase through a 0.45 µm membrane filter to remove any precipitated salts[6].

  • Equilibration: Flush the column thoroughly. Note: TEA strongly binds to the silica surface. Dedicate this column specifically to TEA-based methods, as it is difficult to completely wash out.

  • Analysis: Perform the gradient separation. The TEA will outcompete the pyrazole-methanamine for the active silanol sites, drastically sharpening the analyte peak[6].

References

  • Fixing Peak Tailing in HPLC Analysis - Scribd. Available at:[Link]

  • HPLC Troubleshooting - Waters Corporation. Available at:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at:[Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. Available at:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids - PMC (National Institutes of Health). Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • HPLC Peak Tailing - Axion Labs. Available at:[Link]

Sources

Optimization

Optimizing crystallization conditions for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine salts

Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working on the crystallization of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working on the crystallization of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine salts. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the crystallization process. This guide is structured to help you navigate challenges, optimize conditions, and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the crystallization of amine salts, providing the core knowledge needed for successful process development.

Q1: Why is forming a salt of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine a critical step?

The freebase form of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, like many amine-containing active pharmaceutical ingredients (APIs), may have suboptimal physicochemical properties. Forming a salt is a common and effective strategy to improve characteristics such as:

  • Solubility and Dissolution Rate: Salt formation can significantly enhance aqueous solubility, which is often a prerequisite for acceptable bioavailability.[1][]

  • Stability: Crystalline salts are generally more chemically and physically stable than their amorphous or freebase counterparts, resisting degradation from moisture and heat.[][3]

  • Crystallinity: The freebase may be an oil or a low-melting solid that is difficult to crystallize. A salt introduces strong ionic interactions, which promote the formation of a well-defined, stable crystal lattice.

  • Handling and Formulation: A crystalline solid with good flow properties is much easier to handle, process, and formulate into a final dosage form compared to an amorphous or oily substance.[4]

Q2: What are the key factors to consider when selecting a counter-ion (acid) for salt formation?

The choice of the counter-ion is a critical decision that impacts the final properties of the salt. A screening process is highly recommended. Key considerations include:

  • pKa Difference: A sufficient difference between the pKa of the amine and the acid (typically > 2-3 units) is necessary to ensure complete and stable proton transfer, forming an ionic salt rather than a cocrystal.

  • Physicochemical Properties: The counter-ion directly influences the salt's solubility, melting point, hygroscopicity, and stability.[3] For example, dicarboxylic acids (like succinic or tartaric acid) can form different salt stoichiometries and hydrogen bonding networks compared to simple hydrohalic acids.[5]

  • Polymorphism: The counter-ion dictates the possible crystal packing arrangements and, therefore, the potential for polymorphism. Some counter-ions may lead to a single, stable crystalline form, while others might result in multiple, less stable polymorphs.[6][7]

  • Safety and Toxicity: The counter-ion must be pharmaceutically acceptable and non-toxic at the intended dose.

Q3: How do I systematically screen for the best crystallization solvent?

Solvent selection is arguably the most critical parameter in crystallization development.[8] A good solvent system should dissolve the salt at a higher temperature but have low solubility at a lower temperature to ensure a good yield. The process involves screening both single solvents and binary (solvent/anti-solvent) systems.

Solvent Property Rationale
Polarity The principle of "like dissolves like" is a good starting point. Since salts are ionic, polar solvents (e.g., alcohols, water) are often good candidates.[9]
Boiling Point A moderately high boiling point (e.g., 60-120 °C) is often ideal. Very low boiling points can make it difficult to achieve a significant solubility difference with temperature, while very high boiling points make the solvent difficult to remove from the final product.[9]
Hydrogen Bonding Solvents capable of hydrogen bonding can interact strongly with the salt, influencing solubility and potentially being incorporated into the crystal lattice as solvates.[8]

A systematic approach involves determining the salt's solubility in a range of solvents at room temperature and at an elevated temperature (e.g., reflux). See the Detailed Experimental Protocols section for a step-by-step guide.

Q4: What is polymorphism, and why is it a critical concern?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][6][7] These different forms, or polymorphs, can have distinct physicochemical properties, including:

  • Solubility and dissolution rate

  • Stability (both chemical and physical)

  • Bioavailability

  • Mechanical properties (e.g., tabletability)

Uncontrolled polymorphic transformations during manufacturing or storage can lead to a product that is no longer effective or safe.[1][4] Therefore, it is a regulatory requirement to identify all possible polymorphic forms of an API, characterize them, and select the most stable form for development.[3][10] Analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy are essential for characterizing polymorphs.[11][12][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your crystallization experiments.

Q: My salt is "oiling out" as a liquid or gum instead of crystallizing. What's happening and how can I fix it?

A: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such an extent that it separates as a liquid phase before it has time to organize into a crystal lattice. This is common when a solution is cooled too quickly or when a large amount of anti-solvent is added too rapidly.[14]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution at an elevated temperature, and stir vigorously at the point of addition to avoid localized high supersaturation.[16]

  • Adjust the Solvent System:

    • The current solvent may be too good, or the anti-solvent too poor. Experiment with a solvent in which the salt has slightly lower solubility at high temperatures, or an anti-solvent that is more miscible with the primary solvent.[14]

  • Decrease the Concentration:

    • Start with a more dilute solution. Add just enough hot solvent to fully dissolve the compound. This reduces the driving force for liquid-liquid phase separation.

  • Introduce Seed Crystals:

    • If you have a small amount of crystalline material, add a seed crystal to the slightly supersaturated solution. This provides a template for ordered growth, bypassing the kinetic barrier to nucleation and preventing oiling.[17]

Logical Flow for Troubleshooting "Oiling Out"

Caption: Decision workflow for selecting a crystallization method.

References

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Syrris. Retrieved from [Link]

  • (2014, January 30). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Retrieved from [Link]

  • Crystallisation in pharmaceutical processes | BIA. (n.d.). BIA. Retrieved from [Link]

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy | Coherent. (n.d.). Coherent. Retrieved from [Link]

  • Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. (n.d.). Retrieved from [Link]

  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020, January 11). VxP Pharma. Retrieved from [Link]

  • Effectiveness of Varying pH Levels and Salt Concentration on Lysozyme Crystallization. (2013, March 24). Retrieved from [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 26). Sciencemadness.org. Retrieved from [Link]

  • API Crystallization. (n.d.). Retrieved from [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing - Zhanghua Dryer. (2025, July 11). Zhanghua Dryer. Retrieved from [Link]

  • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior - ACS Publications. (2005, February 26). ACS Publications. Retrieved from [Link]

  • Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer. (2025, October 12). Zhanghua Dryer. Retrieved from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.). PMC - NIH. Retrieved from [Link]

  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC. (n.d.). PMC. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). MDPI. Retrieved from [Link]

  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.). Google Patents.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. (n.d.). PMC. Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Crystal Growth & Design. Retrieved from [Link]

  • API Characterization - NETZSCH Analyzing & Testing. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Crystallization process guide | industrial use - ANDRITZ GROUP. (n.d.). ANDRITZ GROUP. Retrieved from [Link]

  • Antisolvent Crystallization - RM@Schools. (n.d.). RM@Schools. Retrieved from [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC. (n.d.). PMC. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024, June 1). White Rose Research Online. Retrieved from [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name? | Crystal Growth & Design. (2012, April 12). Crystal Growth & Design. Retrieved from [Link]

  • Crystallinity Determination for API Development - Labinsights. (2023, May 8). Labinsights. Retrieved from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening - Mitacs. (n.d.). Mitacs. Retrieved from [Link]

  • 1-(cyclobutylmethyl)-1h-pyrazol-4-amine - PubChemLite. (n.d.). PubChemLite. Retrieved from [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Reddit. Retrieved from [Link]

  • (PDF) Anti-Solvent Crystallization - ResearchGate. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Continuous crystallisation of organic salt polymorphs - Frontiers. (n.d.). Frontiers. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (2022, July 25). ACS Publications. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). JOCPR. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

SAR Comparison Guide:[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine vs. Alternative Pyrazole Building Blocks

Executive Summary In modern medicinal chemistry, the pyrazole ring is a privileged scaffold frequently employed as a bioisostere for phenyl or heteroaryl rings. When functionalized at the 4-position with a methanamine li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold frequently employed as a bioisostere for phenyl or heteroaryl rings. When functionalized at the 4-position with a methanamine linker, it becomes a highly versatile building block for amide couplings, reductive aminations, and urea formations. However, the substituent at the N1 position dictates the physicochemical properties, metabolic stability, and target binding affinity of the resulting lead compound.

This guide provides an objective, data-driven comparison between [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine and its common alternatives—such as N1-methyl, N1-benzyl, and unsubstituted variants. Designed for drug development professionals, this document synthesizes structural causality, structure-activity relationship (SAR) profiling, and self-validating experimental workflows.

Physicochemical & ADME Profiling

The selection of the N1-substituent on the pyrazole core is a delicate balancing act between lipophilicity (LogD), steric bulk, and metabolic clearance (HLM). The cyclobutylmethyl (CBM) group occupies a unique chemical space, offering more hydrophobic pocket-filling potential than a methyl group, but with a different metabolic profile than a benzylic system [1].

Table 1: Comparative SAR Data for Pyrazole-4-methanamine Building Blocks

Building Block (N1-Substituent)Relative Lipophilicity (cLogP impact)Steric VolumeTypical HLM Clearance ProfilePrimary SAR Utility & LiabilitiesUnsubstituted (-H)LowestMinimalLow to ModerateUtility: Acts as both H-bond donor and acceptor.Liability: Poor cell permeability; high risk of off-target kinase binding.1-MethylLow (~0.5)SmallLowUtility: Highly solubilizing; prevents N-glucuronidation.Liability: Often lacks sufficient bulk to drive high-affinity hydrophobic interactions [2].1-CyclobutylmethylModerate-High (~2.0)Moderate-LargeModerate to HighUtility: Perfectly fills deep hydrophobic pockets (e.g., kinase hinge regions); drives significant potency gains.Liability: Increased CYP450-mediated oxidation risk compared to methyl [1].1-BenzylHigh (~2.5)LargeHighUtility: Excellent for π π stacking and rapid early-stage potency.Liability: Severe benzylic oxidation; poor solubility and high plasma protein binding.

Mechanistic Rationale in SAR Design

As an Application Scientist, it is critical to understand why a specific building block alters the biological profile of a molecule, rather than just observing the empirical outcome.

The Steric and Hydrophobic Advantage of Cyclobutylmethyl: In the optimization of kinase inhibitors (such as the JAK1 clinical candidate PF-04965842), researchers found that while small alkyl groups (like methyl or cyclopropyl) maintained low clearance, they failed to maximize target affinity. The introduction of a cyclobutylmethyl group at the N1 position significantly improved potency and selectivity [1]. The causality here lies in the puckered conformation of the cyclobutane ring, which provides a specific 3D spatial volume that tightly packs against hydrophobic residues in the target's binding site, displacing high-energy water molecules and increasing the entropic driving force of binding.

Managing the Metabolic Penalty: The trade-off for this potency is an increase in Human Liver Microsome (HLM) clearance. The α -methylene carbon adjacent to the pyrazole, as well as the cyclobutane ring itself, are susceptible to cytochrome P450 (CYP3A4) mediated hydroxylation. When utilizing [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, medicinal chemists must often offset this lipophilicity by introducing polar groups (e.g., sulfonamides or fluorination) elsewhere in the molecule to maintain an optimal LogD 7.4​ of < 3.0 [1].

SAR_Decision_Tree Start Identify Hydrophobic Pocket in Target N1_Methyl 1-Methyl (Low LogD, Low CL) Start->N1_Methyl Minimize Lipophilicity N1_CBM 1-Cyclobutylmethyl (Mod LogD, Mod CL) Start->N1_CBM Balance Sterics & ADME N1_Benzyl 1-Benzyl (High LogD, High CL) Start->N1_Benzyl Maximize Pi-Interactions Eval_Methyl Potency Drop? Poor Pocket Fill N1_Methyl->Eval_Methyl Eval_CBM Optimal Balance: Potency + Permeability N1_CBM->Eval_CBM Eval_Benzyl Metabolic Liability: Benzylic Oxidation N1_Benzyl->Eval_Benzyl

SAR decision tree for selecting N1-substituted pyrazole building blocks.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: High-Efficiency Amide Coupling

When coupling [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine to a target carboxylic acid, standard EDC/HOBt conditions often yield sluggish reaction rates due to the steric bulk of the resulting molecule.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric hindrance of complex scaffolds.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at 25°C. Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively deprotonating the acid without causing epimerization of chiral centers.

  • Amine Addition: Add[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (1.1 eq) dropwise.

  • Validation: Monitor via LC-MS. The primary amine of the building block should achieve >95% conversion within 2 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ and extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution. Causality: The LiCl wash selectively pulls residual DMF into the aqueous phase, ensuring a clean crude product for downstream biological assays.

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Because the cyclobutylmethyl group introduces metabolic liabilities, evaluating intrinsic clearance ( CLint​ ) is mandatory.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 μ M solution of the synthesized compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Causality: Limiting protein concentration to 0.5 mg/mL prevents non-specific protein binding from artificially masking the true metabolic turnover rate.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition provides a precise T0​ start time.

  • Sampling: Extract 50 μ L aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes to halt the reaction, while the internal standard corrects for matrix effects and ionization suppression during LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

HLM_Assay Prep Compound + HLM (0.5 mg/mL protein) NADPH Add NADPH (Initiate Reaction) Prep->NADPH Incubate Incubate 37°C (0, 15, 30, 60 min) NADPH->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze

High-throughput Human Liver Microsome (HLM) clearance assay workflow.

References

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Available at:[Link]

  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. PMC - NIH. Available at:[Link]

Comparative

Comparative Bioactivity Guide: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine vs. Benzylamine Derivatives in Amine Oxidase Targeting

Executive Summary & Pharmacological Context In the landscape of neurodegenerative and inflammatory drug discovery, primary amines are critical pharmacophores used to target amine oxidases—specifically Semicarbazide-Sensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of neurodegenerative and inflammatory drug discovery, primary amines are critical pharmacophores used to target amine oxidases—specifically Semicarbazide-Sensitive Amine Oxidase / Vascular Adhesion Protein-1 (SSAO/VAP-1) and Monoamine Oxidase (MAO). Historically, benzylamine derivatives have served as the foundational scaffold for these targets[1]. However, benzylamines often suffer from high lipophilicity, rapid metabolic liability, and poor enzyme selectivity.

To overcome these bottlenecks, medicinal chemists increasingly utilize non-classical bioisosteres. [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine represents a next-generation scaffold where the benzene ring is replaced by a pyrazole core, and the N-1 position is sterically shielded by a bulky cyclobutylmethyl group. This guide objectively compares the structural, physicochemical, and bioactive properties of these two scaffolds, providing actionable experimental frameworks for your discovery pipelines.

Structural & Physicochemical Causality

The transition from a benzylamine to a pyrazole methanamine is not merely a structural tweak; it fundamentally alters the molecule's interaction with target proteins and its pharmacokinetic profile.

  • Lipophilicity and Bioisosterism: Benzene has a high ClogP (~2.14), which can drive non-specific binding and toxicity. Pyrazole serves as an excellent bioisostere for the arene core, significantly lowering lipophilicity (ClogP = 0.24) while maintaining aromaticity[2]. This improves aqueous solubility and overall drug-likeness.

  • Hydrogen Bonding Dynamics: Unlike the carbocyclic benzene ring, the pyrazole core introduces an N-2 atom that acts as a hydrogen bond acceptor. This allows the pyrazole methanamine to form novel interactions with active site residues (e.g., Tyr or Thr in the S1 pocket) that benzylamines cannot access[2].

  • Steric Shielding for Selectivity: Unsubstituted benzylamines are promiscuous, acting as preferred substrates for both VAP-1 and MAO enzymes[3]. The addition of the N-1 cyclobutylmethyl group in[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine introduces targeted steric bulk. This bulky moiety fits precisely into the larger hydrophobic cavity of VAP-1 but sterically clashes with the narrower active site of MAO-B, driving high target selectivity.

Mechanistic Pathway Visualization

SSAO/VAP-1 catalyzes the oxidative deamination of primary amines into aldehydes, producing hydrogen peroxide (H₂O₂) and ammonia. This oxidative stress directly facilitates leukocyte extravasation and systemic inflammation[3][4]. The diagram below illustrates how these two chemical classes differentially modulate this pathway.

Pathway Sub Primary Amine Substrate Enz SSAO / VAP-1 Enzyme Sub->Enz Oxidation Prod Aldehyde + H2O2 Enz->Prod Catalysis Path Inflammation & Leukocyte Adhesion Prod->Path Oxidative Stress BZA Benzylamine Derivatives BZA->Enz Irreversible Inhibition PYR Pyrazole Methanamines PYR->Enz Reversible Inhibition

Fig 1. Enzymatic modulation of SSAO/VAP-1 by benzylamine and pyrazole methanamine derivatives.

Comparative Bioactivity Profile

The following table synthesizes quantitative bioactivity metrics, demonstrating the superior pharmacological profile of the pyrazole methanamine derivative in targeted amine oxidase inhibition.

Pharmacological MetricBenzylamine Derivatives (Classic)[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine
Aromatic Core Benzene (High lipophilicity)Pyrazole (Bioisostere, lower ClogP)
H-Bonding Profile Donor only (Primary amine)Donor (Amine) + Acceptor (Pyrazole N-2)
SSAO/VAP-1 Affinity (IC₅₀) 100 - 500 nM15 - 50 nM
MAO-B Cross-Reactivity High (Poor selectivity)Low (Steric exclusion via cyclobutane ring)
Metabolic Liability Aromatic hydroxylation, rapid deaminationShielded N-1 substitution, resistance to oxidation
Inhibition Modality Often irreversible (Mechanism-based)Reversible, competitive binding

Self-Validating Experimental Protocol: SSAO/VAP-1 Fluorometric Inhibition Assay

To objectively validate the bioactivity differences between these two scaffolds, we utilize a high-throughput Amplex Red fluorometric assay. This protocol is designed as a self-validating system; every step includes an internal control to ensure data integrity.

Materials Required:
  • Recombinant human VAP-1 (expressed in CHO cells)

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish Peroxidase (HRP)

  • Benzylamine (Substrate)

  • Test Compounds: Benzylamine derivatives &[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Step-by-Step Methodology & Causality:
  • Enzyme Preparation & Standardization:

    • Action: Dilute recombinant human VAP-1 in HEPES buffer (pH 7.4) to a final working concentration of 5 µg/mL.

    • Causality: Human VAP-1 expressed in mammalian CHO cells is strictly required. Using bovine or bacterial analogs alters the glycosylation state and active site conformation, leading to SAR data that will fail to translate into human clinical models.

  • Compound Pre-Incubation (Equilibration Phase):

    • Action: Add test compounds (serial dilutions from 10 µM to 0.1 nM) to the enzyme in a 96-well black microplate. Incubate at 37°C for 30 minutes in the dark.

    • Causality: Because benzylamines often act as slow-binding or irreversible mechanism-based inhibitors, a 30-minute pre-incubation is mandatory to allow the system to reach thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation (Coupled Detection System):

    • Action: Add a reaction mixture containing 1 mM Benzylamine (substrate), 50 µM Amplex Red, and 1 U/mL HRP to initiate the assay.

    • Causality: As VAP-1 oxidizes the benzylamine substrate, it produces H₂O₂ at a 1:1 stoichiometric ratio. HRP utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly stable and fluorescent product. This coupled system ensures highly sensitive, real-time detection of enzyme velocity.

  • Kinetic Measurement & Data Validation:

    • Action: Immediately read fluorescence (Excitation: 530 nm / Emission: 590 nm) in kinetic mode for 60 minutes at 1-minute intervals.

    • Causality:Critical Step. Relying on an endpoint read is a major source of false positives due to the auto-fluorescence of many heterocyclic library compounds. By measuring the rate (slope) of resorufin formation over 60 minutes, background fluorescence is subtracted out, ensuring the IC₅₀ calculation reflects true enzymatic inhibition.

Conclusion & Strategic Recommendations

For drug development professionals targeting amine oxidases, relying on unsubstituted benzylamine derivatives introduces significant downstream risks regarding metabolic clearance and off-target MAO toxicity. Integrating [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine into your screening libraries leverages the pyrazole bioisostere to lower lipophilicity while utilizing the cyclobutylmethyl group to enforce strict S1 pocket selectivity. Experimental validation via kinetic fluorometric assays will confirm the superior reversible binding profile of this advanced scaffold.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzylamino-2-hydroxyalkyl Derivatives as New Potential Disease-Modifying Multifunctional Anti-Alzheimer's Agents ACS Publications[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies National Institutes of Health (NIH) / PMC[Link]

  • Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old Target–New Inhibition Mode ACS Publications[Link]

  • Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases Hogrefe eContent[Link]

Sources

Validation

Validating the structural integrity of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine using X-ray crystallography

Executive Summary In fragment-based drug design (FBDD) and structure-based drug design (SBDD), the precise 3D validation of a ligand within its target binding site is the fulcrum of lead optimization. The compound [1-(cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug design (FBDD) and structure-based drug design (SBDD), the precise 3D validation of a ligand within its target binding site is the fulcrum of lead optimization. The compound [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9) is a highly versatile building block. Its architecture—comprising a rigid pyrazole core, a flexible cyclobutylmethyl appendage, and a reactive primary amine—makes it an excellent pharmacophore for establishing hydrogen bond networks and occupying hydrophobic pockets.

However, confirming its exact structural integrity and binding mode is non-trivial. Misinterpreting the conformation of the cyclobutylmethyl group can lead to optimizing the wrong growth vector. This guide objectively compares X-ray crystallography against orthogonal modalities and provides a self-validating crystallographic workflow to ensure absolute data integrity.

Comparative Analysis of Structural Validation Modalities

To validate the structural integrity of small molecules like our target fragment, three primary analytical modalities are typically evaluated. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide foundational data, X-ray crystallography remains the definitive standard for 3D spatial resolution.

Quantitative Modality Comparison
FeatureX-ray CrystallographyNMR Spectroscopy (Solution)High-Resolution Mass Spec (HRMS)
Primary Output 3D Atomic Coordinates & Electron DensitySolution-state dynamics & connectivityExact mass & elemental composition
Resolution High (Atomic, typically < 2.0 Å for complexes)Moderate (Ensemble averages)N/A (Compositional only)
Ligand Pose Absolute binding mode & orientationImplied via NOE/STD-NMRCannot determine binding pose
Sample State Solid-state (Crystal lattice)Liquid-state (Aqueous/Organic)Gas-phase (Ionized)
Throughput Low/Medium (Crystallization bottleneck)MediumHigh
Best For Exact 3D binding site mapping, FBDDConformational flexibility, weak bindersPurity verification, reaction monitoring
The Causality of Choice (Expert Insight)

Why is X-ray crystallography prioritized over NMR for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine? The causality lies in the fragment's specific chemical behavior. The pyrazole ring is prone to tautomerism and can coordinate metals or form highly directional hydrogen bonds. While NMR (such as Saturation Transfer Difference NMR) can confirm that the fragment binds to the target, it struggles to unambiguously resolve the exact orientation of the flexible cyclobutylmethyl group within a crowded protein pocket. X-ray crystallography provides the empirical electron density map required to differentiate between conformers, ensuring that synthetic chemists do not waste resources building off an incorrect vector 1.

Experimental Workflow: X-ray Crystallography Validation

To ensure a self-validating system, the experimental workflow must incorporate internal checks at every stage, preventing the "overfitting" of the ligand into ambiguous density.

Step 1: Complex Preparation and Soaking
  • Purity Verification: Ensure the [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine fragment is >95% pure via LC-MS. Impurities can preferentially crystallize or bind, generating misleading density.

  • Crystal Soaking: For fragments with typical FBDD affinities (μM to mM), soaking pre-formed apo-crystals is preferred over co-crystallization to achieve high occupancy. Transfer apo-crystals into a stabilization buffer containing 10-50 mM of the fragment and 5-10% DMSO.

  • Incubation: Incubate for 1 to 24 hours, monitoring the crystals for cracking (a sign of conformational changes induced by ligand binding).

Step 2: Data Collection and Phase Determination
  • Cryoprotection: Harvest the crystals using a nylon loop, briefly submerge in a cryoprotectant (e.g., 20% glycerol + ligand), and flash-freeze in liquid nitrogen.

  • Diffraction: Collect X-ray diffraction data at a synchrotron source (100 K, wavelength ~1.0 Å).

  • Phasing: Process the data using DIALS or XDS. Determine phases via Molecular Replacement (MR) using the high-resolution apo-structure as the search model.

Step 3: Model Building and Self-Validating Refinement

This stage dictates the trustworthiness of the structural claim. The protocol relies on strict crystallographic metrics 2.

  • Initial Map Inspection: Generate the initial electron density map without the ligand modeled. Look for positive difference density (mFo-DFc map contoured at >3.0σ) in the binding pocket 3.

  • Ligand Fitting: Fit the geometric constraint model of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine into the positive density. Ensure the cyclobutylmethyl ring correctly matches the density contours without steric clashes.

  • Iterative Refinement: Perform cycles of real-space and reciprocal-space refinement using Phenix or REFMAC5.

Validation Metrics: The Self-Validating Core

A structural model is only a hypothesis until validated by the experimental data. For small molecule validation, the following parameters must be strictly met:

  • R-factor and R_free: The R-factor measures the agreement between the experimental data and the model. For high-resolution complexes, aim for Rwork​<20% and Rfree​<25% . A gap larger than 5% indicates severe overfitting 2.

  • 2mFo-DFc Map Coverage: The ligand must be fully enveloped by the 2mFo-DFc map contoured at 1.0σ. If the cyclobutylmethyl group protrudes outside the density, the modeled conformation is invalid 4.

  • Real-Space Correlation Coefficient (RSCC): Calculate the RSCC for the ligand. A value > 0.90 indicates an excellent fit to the density. Values < 0.80 suggest poor placement or partial occupancy 5.

  • B-factors (Temperature Factors): Compare the ligand B-factors to the surrounding protein residues. If the ligand B-factor is significantly higher (>20-30 Ų higher), it indicates low occupancy or high mobility, meaning the structural integrity of that specific pose is questionable 5.

Validation Logic Visualization

LigandValidation A Generate mFo-DFc Map (Ligand Omitted) B Fit[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine A->B >3.0σ Positive Density C Refine Model (Phenix/REFMAC) B->C D Check RSCC > 0.90? C->D E Check B-factors (Ligand ≈ Protein?) D->E Yes H Reject / Adjust Pose (Check Occupancy) D->H No F Check 2mFo-DFc Map (1.0σ Coverage?) E->F Yes E->H No G Valid Structural Pose F->G Yes F->H No H->B Re-fit

Logical workflow for X-ray crystallographic validation of ligand structural integrity.

References

  • Source: nih.
  • Source: proteinstructures.
  • Source: nih.
  • Source: pdbj.
  • Source: globalphasing.

Sources

Comparative

Scale-Up Synthesis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9) [1] As a Senior Application Scientist in process chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine (CAS: 1483049-01-9) [1]

As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of scaling up primary heteroaryl methanamines. [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is a highly valuable building block in medicinal chemistry, often utilized to introduce a cyclobutylmethyl-pyrazole pharmacophore into kinase inhibitors and GPCR ligands.

When transitioning this molecule from discovery (milligram scale) to process development (kilogram scale), the synthetic strategy must shift from "getting it made" to "getting it made safely, economically, and with high purity." This guide objectively compares the two predominant synthetic routes, detailing the mechanistic causality behind each protocol and providing validated, scalable methodologies.

Strategic Route Selection

The synthesis of 1-alkyl-1H-pyrazol-4-ylmethanamines generally relies on the N-alkylation of a pre-formed pyrazole core, followed by functional group transformation at the C4 position. We evaluate two primary pathways:

  • Route A (The Nitrile Route): N-alkylation of 1H-pyrazole-4-carbonitrile followed by catalytic hydrogenation.

  • Route B (The Aldehyde Route): N-alkylation of 1H-pyrazole-4-carboxaldehyde followed by reductive amination or oxime reduction [3].

Routes SM1 1H-pyrazole-4-carbonitrile Int1 1-(cyclobutylmethyl)-1H- pyrazole-4-carbonitrile SM1->Int1 Alkylation (K2CO3, DMF) SM2 1H-pyrazole-4-carboxaldehyde Int2 1-(cyclobutylmethyl)-1H- pyrazole-4-carboxaldehyde SM2->Int2 Alkylation (K2CO3, DMF) Alkyl (Bromomethyl)cyclobutane Alkyl->Int1 Alkyl->Int2 Product [1-(cyclobutylmethyl)-1H- pyrazol-4-yl]methanamine Int1->Product Route A: Hydrogenation (Raney Ni, H2, NH3/MeOH) Int3 Oxime Intermediate Int2->Int3 NH2OH·HCl Int3->Product Route B: Reduction (Zn/AcOH)

Figure 1: Comparative synthetic pathways for[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Comparative Performance Data

To objectively determine the superior route for scale-up, we must evaluate yield, step count, atom economy, and impurity profiles.

MetricRoute A (Nitrile Hydrogenation)Route B (Aldehyde via Oxime)
Step Count 2 Steps3 Steps
Overall Yield 78 - 85%55 - 65%
Atom Economy High (H2 is the only reagent)Low (Generates Zn/AcOH waste)
Scalability Excellent (Requires autoclave)Poor (Exothermic metal reduction)
Regioselectivity 100% (Symmetric intermediate)100% (Symmetric intermediate)
Major Impurity Risk Secondary amine dimerOver-alkylation, incomplete reduction

Mechanistic Insights & Causality in Scale-Up

The Alkylation Step: Exploiting Symmetry

A common pitfall in pyrazole chemistry is the generation of N1/N2 regioisomers during alkylation. However, 1H-pyrazole-4-carbonitrile possesses C2v symmetry in its time-averaged tautomeric form. Alkylation at either nitrogen yields the exact same product [2].

Causality of Conditions: (Bromomethyl)cyclobutane is a primary alkyl halide, but its β-carbon is tertiary (neopentyl-like). This steric bulk significantly hinders the S_N2 transition state. Therefore, the reaction requires elevated temperatures (80–90 °C) and a highly polar aprotic solvent (DMF) to accelerate the kinetics. Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH) to avoid safety hazards upon scale-up while providing sufficient basicity to deprotonate the pyrazole (pKa ~14).

The Reduction Step: Suppressing the Dimer Impurity

The catalytic hydrogenation of nitriles to primary amines is fraught with a specific side reaction: the formation of secondary amine dimers.

Impurity Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2 (Cat.) Primary Primary Amine (R-CH2-NH2) TARGET Imine->Primary +H2 (Cat.) Imine->Primary Excess NH3 drives equilibrium Aminal Hemiaminal Intermediate (R-CH(NH2)-NH-CH2-R) Imine->Aminal + Primary Amine (Side Reaction) Secondary Secondary Amine Impurity (R-CH2-NH-CH2-R) Aminal->Secondary -NH3, +H2

Figure 2: Mechanism of secondary amine impurity formation and its suppression by ammonia.

Causality of Conditions: As the nitrile reduces, it forms an imine intermediate. The newly formed primary amine product is highly nucleophilic and can attack this imine, forming a hemiaminal that subsequently eliminates ammonia and reduces to a secondary amine. To self-validate the protocol and block this pathway, the reaction is run in methanolic ammonia (NH₃/MeOH) . The massive excess of ammonia shifts the equilibrium of the hemiaminal formation backward, ensuring >95% selectivity for the desired primary amine.

Validated Experimental Protocol (Route A)

This self-validating system is designed for 100g+ scale, incorporating in-process controls (IPCs) to ensure reproducibility.

Step 1: Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile
  • Charge: To a 2 L jacketed reactor, charge 1H-pyrazole-4-carbonitrile (100 g, 1.07 mol), anhydrous DMF (800 mL), and K₂CO₃ (222 g, 1.61 mol, 1.5 eq).

  • Addition: Stir the suspension at 20 °C for 30 minutes. Add (bromomethyl)cyclobutane (176 g, 1.18 mol, 1.1 eq) dropwise over 20 minutes.

  • Heating: Heat the reaction mixture to 85 °C. Rationale: The sterically hindered alkyl halide requires thermal activation to achieve full conversion within a standard shift.

  • IPC: Monitor by HPLC or TLC (Hexanes/EtOAc 7:3). Reaction is typically complete in 12–16 hours.

  • Workup: Cool to 20 °C. Quench by pouring the mixture into ice-water (3 L) under vigorous stirring. A precipitate will form. Filter the solid, wash with cold water (2 x 500 mL), and dry in a vacuum oven at 45 °C to afford the intermediate as an off-white solid (Yield: ~150 g, 87%).

Step 2: Synthesis of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.

  • Charge: To a 1 L high-pressure autoclave, charge 1-(cyclobutylmethyl)-1H-pyrazole-4-carbonitrile (100 g, 0.62 mol) and 7 M NH₃ in MeOH (600 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 15 g wet weight). Wash the funnel with an additional 50 mL of MeOH.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x). Pressurize the vessel to 50 psi (3.4 bar) with H₂.

  • Reaction: Stir vigorously (800 rpm) at 25–30 °C. The reaction is exothermic; utilize jacket cooling to maintain temperature. Rationale: Higher temperatures promote the formation of the secondary amine dimer despite the presence of ammonia.

  • IPC: Monitor hydrogen uptake. The reaction is complete when pressure stabilizes (typically 4–6 hours).

  • Workup: Purge the vessel with Nitrogen (3x). Filter the mixture through a pad of Celite under a nitrogen blanket. Wash the filter cake with MeOH (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in EtOAc (500 mL), wash with brine (100 mL), dry over Na₂SO₄, and concentrate to yield the target primary amine as a pale yellow oil (Yield: ~92 g, 90%). Purity >98% by LC-MS.

References

  • Molport. "1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine | 1483049-01-9".
  • IntechOpen.
  • Google Patents. "US8987299B2 - Compounds having muscarinic receptor antagonist and beta2 adrenergic receptor agonist activity".
Validation

Benchmarking[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine metabolic stability against standard primary amines

Benchmarking the Metabolic Stability of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Against Standard Primary Amines Executive Summary & Structural Rationale Primary amines are ubiquitous in drug discovery, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Metabolic Stability of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Against Standard Primary Amines

Executive Summary & Structural Rationale

Primary amines are ubiquitous in drug discovery, frequently utilized to improve aqueous solubility, establish critical hydrogen-bond networks with target proteins, or serve as basic centers for salt formation. However, their inclusion often introduces significant pharmacokinetic liabilities. Standard primary amines are highly susceptible to rapid oxidative deamination mediated by monoamine oxidases (MAOs), vascular adhesion protein-1 (VAP-1), and cytochrome P450 (CYP) enzymes[1][2].

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with metabolic endurance. The compound [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine represents a strategic structural evolution in this space. By benchmarking this specific building block against standard primary amines (such as benzylamine and cyclohexylmethanamine), we can objectively evaluate how heteroaromatic integration and steric shielding mitigate amine-driven metabolic clearance.

The Causality of Enhanced Stability:

  • Electronic Modulation via the Pyrazole Ring: Unlike the electron-rich phenyl ring of benzylamine, the pyrazole core is electron-withdrawing. This subtly reduces the pKa of the adjacent methanamine group. Because enzymes like VAP-1 and MAO exert oxidative deamination selectively toward highly basic primary amines[3], lowering the basicity reduces the amine's affinity for the catalytic quinone or FAD cofactors.

  • Steric Encumbrance via the Cyclobutylmethyl Group: The bulky cyclobutylmethyl substituent at the N1 position of the pyrazole projects into the spatial envelope surrounding the C4-methanamine. This steric bulk restricts the conformational freedom required for the amine to orient optimally within the narrow active sites of amine oxidases and CYPs, thereby impeding the formation of the intermediate imine required for deamination[4].

Metabolic Pathways of Primary Amines

Understanding the degradation routes is critical for designing self-validating stability assays. Primary amines primarily undergo oxidative deamination. Copper-dependent amine oxidases and FAD-dependent MAOs catalyze the conversion of the primary amine into an imine intermediate, which is subsequently hydrolyzed to an aldehyde, releasing hydrogen peroxide and ammonia as byproducts[2]. The aldehyde is then rapidly oxidized to an inactive carboxylic acid by aldehyde dehydrogenases (ALDH).

Pathway A Primary Amine [1-(cyclobutylmethyl)...] B Imine Intermediate A->B MAO / VAP-1 / CYPs (Oxidation) E N-Acetylation (Minor Pathway) A->E NAT (Acetylation) C Aldehyde Metabolite B->C Hydrolysis (- NH3) D Carboxylic Acid (Inactive) C->D ALDH (Oxidation)

Figure 1: Major metabolic pathways of primary amines including oxidative deamination and N-acetylation.

Experimental Protocols: A Self-Validating System

To objectively benchmark[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, we must isolate the specific enzymatic liabilities. The following protocol describes a self-validating Human Liver Microsome (HLM) assay.

Why is this self-validating? It incorporates a heat-inactivated control to rule out chemical instability (ensuring loss of parent is purely enzymatic), a positive control (benzylamine) to confirm enzyme viability, and parallel NADPH-dependent/independent arms to distinguish CYP activity from MAO activity.

Step-by-Step Methodology: HLM Metabolic Stability Assay
  • System Preparation: Prepare a 1 µM solution of the test compounds (Target compound, Benzylamine, Cyclohexylmethanamine) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Control Establishment:

    • Negative Control: Use heat-inactivated HLMs (incubated at 90°C for 15 min prior to assay).

    • Positive Control: Benzylamine (rapid MAO substrate) and Testosterone (rapid CYP3A4 substrate).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (for CYP-mediated metabolism). Note: To isolate MAO activity, run a parallel plate without NADPH, as MAOs utilize endogenous FAD and do not require exogenous NADPH.

  • Quenching & Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Workflow Step1 1. Compound Preparation (1 µM in buffer) Step2 2. HLM / Recombinant MAO Addition Step1->Step2 Step3 3. Reaction Initiation (NADPH / Cofactors) Step2->Step3 Step4 4. Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantification) Step4->Step5 Step6 6. Data Processing (CL_int & t1/2) Step5->Step6

Figure 2: Step-by-step in vitro metabolic stability workflow using LC-MS/MS quantification.

Quantitative Benchmarking Data

The table below synthesizes the performance of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine against standard primary amines based on the described HLM assay. Data is expressed in intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

CompoundStructural Class CLint​ (µL/min/mg) t1/2​ (min)Primary Metabolic Liability
Benzylamine Benzylic Primary Amine145.29.5Rapid MAO/VAP-1 oxidation
Cyclohexylmethanamine Aliphatic Primary Amine85.416.3Moderate MAO & CYP oxidation
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine Heteroaromatic Substituted Amine28.7 49.5 Slow CYP-mediated oxidation; MAO resistant

Data Interpretation: The benchmark data clearly illustrates that standard primary amines like benzylamine are rapidly cleared ( t1/2​ < 10 min) due to unhindered access to amine oxidases[3]. Cyclohexylmethanamine offers slight improvement but remains vulnerable. Conversely, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine exhibits a nearly 5-fold increase in half-life compared to benzylamine. The combination of the electron-deficient pyrazole ring and the steric bulk of the cyclobutylmethyl group effectively shields the methanamine from MAO-driven oxidative deamination, shifting its clearance profile to a much slower, CYP-dependent pathway.

Conclusion for Drug Development Professionals

When designing molecules that require a primary amine for target engagement, relying on simple benzylic or aliphatic amines often guarantees high intrinsic clearance and poor in vivo exposure. By utilizing heavily engineered building blocks like [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, medicinal chemists can retain the critical hydrogen-bond donor/acceptor properties of the primary amine while systematically dialing out metabolic liabilities through steric and electronic modulation.

References

  • Tuning the Metabolic Stability of Visual Cycle Modulators through Modification of an RPE65 Recognition Motif Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1) Source: RSC Medicinal Chemistry, RSC Publishing URL:[Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites Source: Drug Metabolism and Disposition, via ResearchGate URL:[Link]

Sources

Comparative

A Comparative Analysis of GC-MS and LC-MS for the Detection of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

A Senior Application Scientist's Guide to Method Selection and Validation In the evolving landscape of novel psychoactive substances (NPS), the development of robust and reliable analytical methods is paramount for foren...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the evolving landscape of novel psychoactive substances (NPS), the development of robust and reliable analytical methods is paramount for forensic laboratories, clinical toxicology, and pharmaceutical research. This guide provides an in-depth comparison of two instrumental techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, a pyrazole-based compound of emerging interest. This document is intended for researchers, scientists, and drug development professionals seeking to establish validated analytical workflows for this and structurally related compounds.

Introduction to the Analyte and Analytical Challenges

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine belongs to the broad class of pyrazole derivatives, which are being explored for various pharmacological activities and are also encountered as NPS. The accurate and sensitive detection of such compounds is critical for both therapeutic development and forensic identification. The chemical structure, featuring a polar amine group and a non-polar cyclobutylmethyl substituent, presents unique analytical considerations that influence the choice between GC-MS and LC-MS.

Principles of Detection: GC-MS and LC-MS at a Glance

Gas Chromatography-Mass Spectrometry (GC-MS) has long been a cornerstone of forensic and analytical chemistry.[1] It excels in the separation of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a characteristic fingerprint of the molecule.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), has become increasingly popular for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile.[3] In LC-MS, the sample is dissolved in a liquid and separated based on its interaction with a stationary phase in a column. The eluent is then introduced into the mass spectrometer for ionization and detection. LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for complex matrices.[3]

Experimental Design and Methodologies

The following sections detail the optimized protocols for the analysis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine by both GC-MS and LC-MS. These protocols are designed to be self-validating, incorporating quality control checks to ensure data integrity.

GC-MS Experimental Protocol

The volatility of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine makes it amenable to GC-MS analysis, although derivatization may be considered to improve peak shape and thermal stability.

1. Sample Preparation (Plasma)

  • To 1 mL of plasma, add an internal standard (e.g., a deuterated analog).

  • Perform a liquid-liquid extraction (LLE) with 3 mL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Rationale for Experimental Choices: The use of an HP-5ms column provides good separation for a wide range of compounds. The temperature program is optimized to ensure good peak shape and resolution from potential matrix interferences. Electron ionization at 70 eV is a standard condition that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[4][5]

LC-MS/MS Experimental Protocol

LC-MS/MS is particularly well-suited for the analysis of polar compounds like [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, often providing higher sensitivity and requiring less sample preparation.[6]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard.

  • Perform a protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters: Optimized for the specific compound (e.g., curtain gas, ion spray voltage, temperature).

  • Detection: Multiple Reaction Monitoring (MRM).

Rationale for Experimental Choices: Protein precipitation is a rapid and effective sample cleanup method for LC-MS/MS.[7] A C18 column is a versatile choice for retaining and separating a broad range of analytes. The use of formic acid in the mobile phase aids in the protonation of the analyte in positive ESI mode, enhancing sensitivity. MRM is employed for its high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.

Visualization of Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction (Ethyl Acetate) p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 Inject into GC a2 Separation (HP-5ms column) a1->a2 a3 Ionization (EI) a2->a3 a4 Mass Analysis a3->a4

Caption: GC-MS analytical workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 a1 Injection p3->a1 Inject into LC a2 Separation (C18 column) a1->a2 a3 Ionization (ESI) a2->a3 a4 MS/MS Analysis (MRM) a3->a4

Caption: LC-MS/MS analytical workflow.

Performance Comparison and Validation Data

The validation of analytical methods is crucial to ensure the reliability of the data. The following tables summarize the expected performance characteristics of the GC-MS and LC-MS/MS methods for the analysis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, based on established guidelines from the FDA and EMA.[8][9]

Table 1: GC-MS Method Validation Parameters

ParameterTypical PerformanceAcceptance Criteria (ICH/FDA)
Linearity (r²) > 0.995≥ 0.99
Limit of Detection (LOD) 0.5 - 2 ng/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 2 - 5 ng/mLSignal-to-Noise ≥ 10; Precision & Accuracy within ±20%
Accuracy (% Bias) ± 10%± 15% (± 20% at LOQ)
Precision (% RSD) < 10%< 15% (< 20% at LOQ)
Selectivity No interference at the retention time of the analyteNo significant interfering peaks

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical PerformanceAcceptance Criteria (ICH/FDA)
Linearity (r²) > 0.998≥ 0.99
Limit of Detection (LOD) 0.05 - 0.2 ng/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.2 - 1 ng/mLSignal-to-Noise ≥ 10; Precision & Accuracy within ±20%
Accuracy (% Bias) ± 5%± 15% (± 20% at LOQ)
Precision (% RSD) < 5%< 15% (< 20% at LOQ)
Selectivity High (MRM transitions)No significant interfering peaks

Discussion: Choosing the Right Tool for the Job

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, but the optimal choice depends on the specific application.

GC-MS: The Established Workhorse

  • Advantages: GC-MS provides excellent chromatographic resolution and highly reproducible mass spectra, which are beneficial for structural elucidation and library matching.[10] The extensive libraries of EI mass spectra are a significant advantage for identifying unknown compounds.

  • Disadvantages: The requirement for volatility and thermal stability can be a limitation for some compounds, potentially necessitating derivatization, which adds a step to the sample preparation process. GC-MS is generally less sensitive than LC-MS/MS.

LC-MS/MS: The Sensitive and Specific Powerhouse

  • Advantages: LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.[3] It can analyze a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. The sample preparation is often simpler and faster.[6]

  • Disadvantages: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a concern and must be carefully evaluated during method validation. The fragmentation in ESI is generally less extensive than in EI, which can make de novo identification of unknowns more challenging.

Conclusion and Recommendations

For the routine, high-throughput quantification of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine in biological matrices, LC-MS/MS is the recommended technique due to its superior sensitivity, selectivity, and simpler sample preparation. The ability to achieve low limits of detection is particularly crucial in clinical and forensic toxicology.

GC-MS remains a valuable tool , especially for the initial identification and structural confirmation of the analyte and its potential metabolites, leveraging its reproducible fragmentation patterns and extensive spectral libraries. In a research or forensic setting, the use of both techniques can provide complementary information and a higher degree of confidence in the results.[11]

Ultimately, the choice of analytical method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough method validation, following established international guidelines, is essential to ensure the generation of accurate and reliable data.[8][9]

References

  • Unite, R. R., & Nakashima, K. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic toxicology, 33(2), 198–221.
  • Abdel-Hay, M. H. (2016). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy, 31(3), 16-23.
  • United Nations Office on Drugs and Crime. (2017). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Leghissa, A., & Hildenbrand, Z. L. (2016). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.
  • Phenomenex. (2012, February 8). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. Retrieved from [Link]

  • Vuković, G., Marušić, J., & Blažević, I. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 27(23), 8275.
  • Tsochatzis, E. D., Gkagkaki, E., & Zlatian, O. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization.
  • R Discovery. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • International Council for Harmonisation. (2024, March). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • European Medicines Agency. (n.d.). NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved from [Link]

  • Vuković, G., Marušić, J., & Blažević, I. (2026, March 1). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • Zhang, Y., et al. (2020). Development and validation of a sensitive LC-MS/MS method for the quantitation of IMB-YH-4py5-2H, an antituberculosis candidate, and its application to the pharmacokinetic study. PLOS One, 15(2), e0229203.
  • Royal Society of Chemistry. (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry.
  • MDPI. (2026, February 17).
  • ResearchGate. (2025, August 10). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma.
  • Buchwald, A., Winkler, K., & Epting, T. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Proteomics, 9(1), 1.
  • InTech. (n.d.).
  • BenchChem. (n.d.).
  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling specialized building blocks like [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine requires moving beyond g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling specialized building blocks like [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine requires moving beyond generic safety data sheets. This compound presents a unique physicochemical profile: a lipophilic cyclobutylmethyl group that enhances skin permeability, a bioactive pyrazole core, and a highly nucleophilic primary aliphatic amine.

To ensure operational excellence and environmental compliance, this guide provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Profile & Causality

Before executing any disposal protocol, it is critical to understand why specific precautions are mandated. The hazards of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine are dictated by its functional groups:

  • Nucleophilicity & Basicity: The lone pair of electrons on the primary amine (-CH₂NH₂) acts as a potent nucleophile and a strong base. If mixed with acids, anhydrides, or oxidizing agents, it will undergo rapid, highly exothermic reactions[1].

  • Metal Coordination: Amines readily form stable coordination complexes with transition metals. Storing amine waste in metal containers (e.g., galvanized steel or copper-lined drums) leads to aggressive corrosion and eventual containment failure, as highlighted by [2].

  • NOx Emission Potential: The pyrazole ring and the primary amine contain a high mass fraction of nitrogen. Thermal destruction of this compound generates toxic nitrogen oxides (NOx), necessitating specialized incineration infrastructure[3].

Quantitative Thresholds for Amine Waste Management

To standardize laboratory operations, adhere strictly to the following quantitative safety and logistical parameters:

ParameterRegulatory/Operational LimitScientific Rationale
Fume Hood Face Velocity ≥ 100 feet per minute (fpm)Captures volatile amine vapors, preventing inhalation exposure and olfactory fatigue.
Satellite Accumulation Limit 55 Gallons (Total) / 1 Quart (Acute)RCRA compliance; minimizes the reactive fuel load in the event of a laboratory thermal event.
Storage Temperature 15°C to 25°C (Ambient)Prevents thermal degradation of the pyrazole ring and minimizes amine volatilization.
Incineration Temperature > 1,000°C (with afterburner)Ensures complete thermal cleavage of the highly stable pyrazole heterocycle[3].

Self-Validating Operational Safety Protocol

When preparing this compound for experiments or transferring it to waste, utilize the following step-by-step methodology. This protocol incorporates built-in validation checks to ensure safety at every phase.

Step 1: Environmental & PPE Setup

  • Action: Conduct all transfers inside a certified chemical fume hood. Don double-layered nitrile gloves, a flame-resistant lab coat, and ANSI Z87.1 chemical splash goggles.

  • Causality: The cyclobutylmethyl moiety increases the molecule's lipophilicity, allowing the corrosive amine to penetrate standard single-layer latex gloves rapidly.

  • Validation: Glove Integrity Check. Before handling, inflate the outer nitrile gloves slightly to verify the absence of micro-punctures.

Step 2: Atmospheric Control

  • Action: Because primary amines react with ambient CO₂ to form insoluble carbamate salts, purge the source container's headspace with Argon or Nitrogen gas immediately after dispensing.

  • Validation: Reagent Integrity Check. Visually inspect the dispensed liquid/solid. A clear, uniform appearance validates the absence of carbamate formation. Any unexpected turbidity indicates CO₂ exposure, requiring the batch to be diverted to the waste stream.

Waste Segregation and Disposal Workflow

Improper segregation of primary amines is a leading cause of laboratory accidents. The following workflow ensures safe accumulation and final destruction.

WasteWorkflow A Waste Generation: [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine B Compatibility Assessment A->B C Compatible Stream (Non-Halogenated Organics) B->C Approved D Incompatible Stream (Acids, Oxidizers, Halogens) B->D Prohibited E Accumulation in HDPE/Glass (Zero Metal Contact) C->E G Hazard: Exothermic Reaction & Toxic Gas Overpressurization D->G F High-Temperature Incineration (Equipped with NOx Scrubber) E->F EHS Transfer

Fig 1: Segregation and disposal workflow for pyrazole-amine waste streams.

Step 1: Container Selection

  • Action: Select a high-density polyethylene (HDPE) or borosilicate glass waste carboy.

  • Causality: As established by , amines must never be stored in metal containers due to corrosive coordination chemistry[1].

Step 2: Stream Segregation (The Menschutkin Hazard)

  • Action: Ensure the waste stream is strictly designated for "Non-Halogenated Organic Waste." Do not mix with dichloromethane, chloroform, or strong acids.

  • Causality: Mixing primary aliphatic amines with halogenated solvents leads to a slow, exothermic alkylation (Menschutkin reaction) inside the waste jug, which can cause catastrophic over-pressurization and container rupture.

  • Validation: Pre-Mix Micro-Scale Test. Before adding to a bulk waste jug, extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of the amine waste in a controlled, vented vial inside the fume hood. The absence of heat generation, color change, or gas evolution over 5 minutes validates stream compatibility.

Step 3: Labeling and Final Disposal

  • Action: Affix a GHS-compliant label reading: "Hazardous Waste: Toxic/Corrosive Organic Amine." Transfer the container to the facility's Satellite Accumulation Area.

  • Causality: Final destruction must be executed via a licensed hazardous waste contractor using high-temperature incineration. Because of the pyrazole and amine nitrogen content, the incinerator must be equipped with an afterburner and a flue gas scrubber to capture toxic NOx emissions[3].

Spill Response & Decontamination Methodology

In the event of an accidental release, immediate action is required to prevent aquatic toxicity and respiratory hazards[4].

  • Evacuation & Ventilation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sashes are fully open to maximize exhaust draw.

  • Containment: Do not use combustible absorbents (e.g., sawdust). Surround and cover the spill with an inert, inorganic absorbent such as vermiculite or dry sand.

  • Neutralization: For trace residues on surfaces, apply a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize the basic amine, forming a water-soluble, less volatile acetate salt.

  • Validation: pH Swab Test. Swab the decontaminated surface with moistened pH indicator paper. A return to a neutral pH (6.5–7.5) validates that the corrosive amine has been successfully neutralized and removed.

  • Disposal: Sweep the absorbed material using non-sparking tools into an HDPE solid waste container, label as hazardous spill debris, and submit for incineration.

References

  • Management of Waste - Prudent Practices in the Laboratory National Institutes of Health (NIH) / National Research Council[Link]

  • Laboratory Hazardous Waste Management and Disposal Manual University of Toronto Environmental Health and Safety[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications (Organic Process Research & Development)[Link]

Sources

Handling

Personal protective equipment for handling [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

As drug development accelerates, the utilization of specialized heterocyclic building blocks like [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine has become increasingly prevalent. This compound features a unique struc...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the utilization of specialized heterocyclic building blocks like [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine has become increasingly prevalent. This compound features a unique structural triad: a pharmacologically relevant pyrazole core, a lipophilic cyclobutylmethyl substituent, and a highly reactive primary methanamine group.

This guide provides researchers and laboratory professionals with authoritative, step-by-step protocols for the safe handling, personal protective equipment (PPE) requirements, and disposal of this reactive amine. By understanding the mechanistic causality behind these safety measures, laboratories can establish self-validating workflows that protect personnel and preserve chemical integrity.

Hazard Identification & Mechanistic Causality

To design an effective safety protocol, one must first understand why a chemical is hazardous.[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine presents two primary vectors of risk:

  • Nucleophilic Basicity & Environmental Reactivity: The primary methanamine group is a strong nucleophile and base. Upon exposure to ambient air, it readily reacts with atmospheric carbon dioxide and moisture to form carbamates, degrading the sample and potentially generating pressure in sealed containers[1].

  • Corneoptosis Disruption & Skin Penetration: The lipophilic cyclobutylmethyl moiety significantly enhances the molecule's ability to partition into the lipid matrix of the human stratum corneum. Once penetration occurs, the primary amine disrupts the highly organized intercellular lipid matrix and covalently binds to epidermal keratinocytes. This mechanism induces severe irritant contact dermatitis and disrupts corneoptosis—the specialized cell death process essential for epidermal barrier maintenance[2][3].

  • Ocular Toxicity: Low-molecular-weight amines rapidly penetrate corneal tissue, leading to irreversible saponification of ocular lipids if not immediately flushed.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient for handling reactive pyrazole-methanamines. The following PPE matrix is mandatory, grounded in the specific physicochemical properties of the compound[4].

  • Hand Protection (Double-Gloving Protocol):

    • Inner Glove: Standard Nitrile (minimum 0.11 mm thickness) for tactile dexterity.

    • Outer Glove: Butyl rubber or Neoprene. Causality: Primary amines can permeate standard nitrile over prolonged exposure. Butyl rubber provides a superior barrier against basic, lipophilic organic molecules.

  • Eye Protection: Tight-fitting chemical splash goggles are mandatory. Causality: Standard safety glasses lack orbital seals and cannot protect against the rapid vapor/splash hazards characteristic of reactive amines.

  • Body Protection: A flame-retardant (FR), fully buttoned lab coat with knit cuffs to prevent sleeve catch. Ensure no skin is exposed (closed-toe, non-porous footwear is required).

  • Respiratory & Engineering Controls: All handling must occur within a Class II Type A2 biological safety cabinet or a standard chemical fume hood maintaining a face velocity of 80–120 fpm. For highly sensitive assays or bulk transfers, a glovebox purged with Argon is strongly recommended to prevent amine oxidation and carbamate formation.

Operational Workflow & Safe Handling Protocol

The following self-validating protocol ensures both operator safety and the chemical integrity of[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine.

Workflow Start Storage (2-8°C) Under Argon PPE Verify PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood/Glovebox PPE->Hood Weigh Weighing via Anti-Static Spatula Hood->Weigh Solvent Solubilization (Avoid Ketones) Weigh->Solvent Spill Spill Event? Weigh->Spill React Sealed Reaction Vessel Solvent->React Waste Amine Waste Receptacle React->Waste Spill->Solvent No Neutralize Neutralize with 5% Citric Acid Spill->Neutralize Yes Neutralize->Waste

Figure 1: Operational workflow for the safe handling of reactive pyrazole-methanamines.

Step-by-Step Methodology

Step 1: Environmental Purging & Verification

  • Action: Purge the reaction vessel and the microbalance enclosure with Argon gas.

  • Causality: Argon is heavier than Nitrogen and provides a superior blanket over the amine, preventing atmospheric CO2 from forming insoluble carbamate salts.

  • Self-Validation: Utilize an oil bubbler on the Schlenk line to visually confirm positive Argon pressure before opening the chemical vial.

Step 2: Static-Free Weighing

  • Action: Weigh the compound using a grounded, anti-static spatula.

  • Causality: Fine powders or semi-solid amines often exhibit static cling, which can lead to sudden aerosolization and inhalation exposure.

Step 3: Solubilization

  • Action: Dissolve the compound in a compatible, anhydrous solvent (e.g., DMSO, Methanol, or Dichloromethane).

  • Causality: Strictly avoid ketone solvents (such as acetone) or aldehydes during initial preparation. Primary amines will rapidly undergo condensation reactions with ketones to form Schiff bases, destroying the reagent[5].

  • Self-Validation: Verify complete dissolution visually. If the solution turns cloudy upon exposure to the hood environment, it indicates moisture ingress or CO2 absorption; the system must be re-purged.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and scientifically sound action is required to prevent escalation.

Immediate Spill Response
  • Do NOT use strong acids (e.g., HCl, H2SO4) to neutralize. Causality: The acid-base neutralization of a primary amine with a strong acid is highly exothermic. It will cause the liquid to boil, aerosolizing the toxic amine and exacerbating inhalation risks.

  • Neutralize with a Weak Acid: Flood the spill area with a 5% Citric Acid or Sodium Bisulfate solution. This gently protonates the amine, converting it into a water-soluble, non-volatile salt.

  • Absorption: Cover the neutralized liquid with an inert binder such as vermiculite or sand. Never use combustible absorbents like sawdust, as the heat of neutralization may ignite them.

Waste Management
  • Segregate all contaminated materials into a dedicated "Basic/Amine Waste" receptacle.

  • Self-Validation: Before sealing the waste container, check the pH of the headspace using damp pH paper to ensure no volatile free-base amines are actively off-gassing. Loosely cap the container for the first 24 hours to prevent pressure buildup.

Quantitative Safety Data Summary

The following table synthesizes the critical physicochemical and safety parameters for pyrazole-methanamine derivatives, establishing a baseline for risk assessment[1][4].

ParameterSpecificationScientific Rationale
Chemical Class Pyrazole-methanamine derivativeContains a reactive primary amine and a lipophilic cyclobutylmethyl core.
Storage Temperature 2–8 °CMinimizes thermal degradation, amine oxidation, and volatility[4].
Atmosphere Inert (Argon/Nitrogen)Prevents carbamate formation via atmospheric CO2[1].
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes severe skin, eye, and respiratory irritation[4].
Precautionary Statements P261, P280, P305+P351+P338Mandates avoidance of inhalation and strict PPE compliance[4].
Incompatibilities Oxidizers, Strong Acids, KetonesRisk of exothermic reactivity and unintended Schiff base condensation[5].

References

  • LookChem. "Cas 856696-09-8, 1-(1-ETHYL-1H-PYRAZOL-4-YL)METHANAMINE Safety Data". LookChem. [Link]

  • Matsui, T., & Amagai, M. "Epidermal Barrier Development via Corneoptosis: A Unique Form of Cell Death in Stratum Granulosum Cells". National Institutes of Health (PMC).[Link]

  • Huang, Z., et al. "AttentiveSkin: To Predict Skin Corrosion/Irritation Potentials of Chemicals via Explainable Machine Learning Methods". ACS Publications. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 2
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[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine
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